molecular formula C21H6Br9N3O3 B116900 2,4,6-Tris(2,4,6-tribromophenoxy)-1,3,5-triazine CAS No. 25713-60-4

2,4,6-Tris(2,4,6-tribromophenoxy)-1,3,5-triazine

Cat. No.: B116900
CAS No.: 25713-60-4
M. Wt: 1067.4 g/mol
InChI Key: BDFBPPCACYFGFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4,6-Tris(2,4,6-tribromophenoxy)-1,3,5-triazine, also known as this compound, is a useful research compound. Its molecular formula is C21H6Br9N3O3 and its molecular weight is 1067.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Halogenated - Hydrocarbons, Brominated - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Plastics -> Polymer Type -> N.a.. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2,4,6-tris(2,4,6-tribromophenoxy)-1,3,5-triazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H6Br9N3O3/c22-7-1-10(25)16(11(26)2-7)34-19-31-20(35-17-12(27)3-8(23)4-13(17)28)33-21(32-19)36-18-14(29)5-9(24)6-15(18)30/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDFBPPCACYFGFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Br)OC2=NC(=NC(=N2)OC3=C(C=C(C=C3Br)Br)Br)OC4=C(C=C(C=C4Br)Br)Br)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H6Br9N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0058695
Record name 2,4,6-Tris-(2,4,6-tribromophenoxy)-1,3,5-triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0058695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1067.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Other Solid; Pellets or Large Crystals
Record name 1,3,5-Triazine, 2,4,6-tris(2,4,6-tribromophenoxy)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

25713-60-4, 56362-01-7
Record name 2,4,6-Tris(2,4,6-tribromophenoxy)-1,3,5-triazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25713-60-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4,6-Tris(2,4,6-tribromophenoxy)-1,3,5-triazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025713604
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3,5-Triazine, 2,4,6-tris(tribromophenoxy)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056362017
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3,5-Triazine, 2,4,6-tris(2,4,6-tribromophenoxy)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,3,5-Triazine, 2,4,6-tris(tribromophenoxy)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2,4,6-Tris-(2,4,6-tribromophenoxy)-1,3,5-triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0058695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3,5-Triazine, 2,4,6-tris(2,4,6-tribromophenoxy)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.119.735
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2,4,6-TRIS(2,4,6-TRIBROMOPHENOXY)-1,3,5-TRIAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QKS4PD9ZS8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

2,4,6-Tris(2,4,6-tribromophenoxy)-1,3,5-triazine molecular structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Molecular Structure of 2,4,6-Tris(2,4,6-tribromophenoxy)-1,3,5-triazine

Introduction

This compound, also known as FR-245, is a high-performance brominated flame retardant.[1][2] Its molecular structure, characterized by a central triazine ring bonded to three tribromophenoxy groups, imparts significant thermal stability and flame retardant efficiency.[1][3] This compound is a white to off-white solid with low volatility and is utilized particularly in plastics that require high processing temperatures, such as ABS, PBT, and HIPS.[1][3][4] This guide provides a detailed overview of its molecular structure, physicochemical properties, and a representative synthesis protocol.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. The compound's high molecular weight and bromine content are central to its function as a flame retardant.[3] It is sparingly soluble in water but demonstrates solubility in organic solvents like ethanol and acetone.[3]

PropertyValueSource(s)
CAS Number 25713-60-4[4][5][6]
Molecular Formula C₂₁H₆Br₉N₃O₃[4][5][6]
Molecular Weight 1067.43 g/mol [4][5][6]
Appearance White to off-white solid powder[3][4][5]
Melting Point 225-235 °C[1][5]
Boiling Point 812.2 °C at 760 mmHg[5]
Density 2.5 g/cm³[5]
Vapor Pressure 2.02E-25 mmHg at 25°C[5]
pKa -2.43±0.10 (Predicted)[3]

Molecular Structure

The core of the molecule is a planar, six-membered 1,3,5-triazine ring, which consists of alternating carbon and nitrogen atoms.[7] Each carbon atom of this heterocyclic ring is bonded to an oxygen atom, which in turn links to a 2,4,6-tribromophenyl group. The overall structure is highly symmetric.

Crystallographic data for this compound is available in the Cambridge Structural Database under the CCDC number 618246.[6] Analysis of this crystal structure provides precise information on bond lengths, bond angles, and the three-dimensional conformation of the molecule. The multiple bromine atoms contribute significantly to the molecule's high density and its efficacy as a flame retardant.[3]

Caption: 2D molecular structure of this compound.

Experimental Protocols

Synthesis of this compound

A common and efficient method for synthesizing this compound involves the reaction of 2,4,6-tribromophenol with cyanuric chloride.[1][8] This method is atom-economical and avoids the use of inorganic bases, thus minimizing waste.[8]

Materials:

  • 2,4,6-tribromophenol

  • Cyanuric chloride

  • N-methylimidazole

  • Chlorobenzene (solvent)

Procedure:

  • In a three-necked flask, add 99.3g of 2,4,6-tribromophenol and 120ml of chlorobenzene.[1]

  • Stir and heat the mixture until the 2,4,6-tribromophenol is completely dissolved.[1]

  • Add 24.6g of N-methylimidazole to the solution and stir the reaction at 40°C for 2 hours.[1]

  • Add 18.4g of cyanuric chloride and maintain the reaction temperature between 20°C and 25°C for 4 hours.[1]

  • Monitor the completion of the reaction using Thin Layer Chromatography (TLC).[1]

  • Once the reaction is complete, filter the mixture and wash the resulting filter cake twice with 10ml of chlorobenzene.[1]

  • Combine the filtrates and recover the chlorobenzene under reduced pressure.[1]

  • Dry the resulting white solid to obtain this compound. The expected yield is approximately 98%.[1]

Characterization: The final product can be characterized using various analytical techniques:

  • Melting Point: Determination of the melting point range (expected: 225-229°C).[1]

  • ¹H NMR (CDCl₃): Expected to show a singlet at δ 7.67 ppm corresponding to the 6 aromatic protons.[1]

  • ¹³C NMR (CDCl₃): Expected peaks at δ 172.51 (3C), 146.14 (3C), 134.78 (6CH), 120.33 (3C), and 118.21 (6C).[1]

  • High-Resolution Mass Spectrometry (HRMS-ESI): Calculated for C₂₁H₆Br₉N₃NaO₃ [M+Na]⁺: 1089.2875; Found: 1089.2798.[1]

Logical Relationship of Synthesis

The synthesis follows a logical progression from reactants to the final product, with an intermediate salt formation step.

synthesis_workflow cluster_reactants Reactants cluster_process Process cluster_products Products 2,4,6-tribromophenol 2,4,6-tribromophenol Salt_Formation Salt Formation (Chlorobenzene, 40°C) 2,4,6-tribromophenol->Salt_Formation N-methylimidazole N-methylimidazole N-methylimidazole->Salt_Formation Cyanuric Chloride Cyanuric Chloride Reaction Reaction with Cyanuric Chloride (20-25°C, 4h) Cyanuric Chloride->Reaction Salt_Formation->Reaction Workup Filtration & Solvent Removal Reaction->Workup Final_Product 2,4,6-Tris(2,4,6-tribromophenoxy) -1,3,5-triazine Workup->Final_Product Byproduct N-methylimidazole salt Workup->Byproduct

Caption: Workflow for the synthesis of the target compound.

References

An In-depth Technical Guide to the Spectral Properties of 2,4,6-Tris(2,4,6-tribromophenoxy)-1,3,5-triazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the flame retardant and potential drug development intermediate, 2,4,6-Tris(2,4,6-tribromophenoxy)-1,3,5-triazine. The following sections detail its nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectral properties, along with detailed experimental protocols for its synthesis and characterization.

Spectroscopic Data

The structural elucidation of this compound is supported by various spectroscopic techniques. The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Table 1: ¹H NMR Spectral Data
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
7.67Singlet6HAromatic C-H
Table 2: ¹³C NMR Spectral Data
Chemical Shift (δ, ppm)Assignment
172.51C (Triazine ring)
146.14C-O (Phenoxy)
134.78C-H (Aromatic)
120.33C-Br (Aromatic)
118.21C-Br (Aromatic)
Table 3: High-Resolution Mass Spectrometry (HRMS) Data
IonCalculated m/zFound m/z
[M+Na]⁺1089.28751089.2798

Note: The molecular formula for the neutral molecule is C₂₁H₆Br₉N₃O₃.

Infrared (IR) Spectroscopy

Experimental Protocols

Synthesis of this compound

A common and efficient method for the synthesis of this compound involves the reaction of 2,4,6-tribromophenol with cyanuric chloride in the presence of a base.[1]

Materials:

  • 2,4,6-tribromophenol (99.3 g)

  • Cyanuric chloride (18.4 g)

  • N-methylimidazole (24.6 g)

  • Chlorobenzene (120 ml)

Procedure:

  • To a three-necked flask, add 99.3 g of 2,4,6-tribromophenol and 120 ml of chlorobenzene.

  • Stir the mixture and heat until the 2,4,6-tribromophenol is completely dissolved.

  • Add 24.6 g of N-methylimidazole to the solution and stir the reaction at 40°C for 2 hours.

  • Add 18.4 g of cyanuric chloride and maintain the reaction temperature between 20°C and 25°C for 4 hours.

  • The completion of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Filter the reaction mixture and wash the filter cake twice with 10 ml of chlorobenzene.

  • Combine the filtrates and recover the chlorobenzene under reduced pressure.

  • Dry the resulting white solid to obtain this compound.

This method typically results in a high yield (around 98%) of the desired product.[1]

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H and ¹³C NMR spectra were recorded on an unspecified NMR spectrometer.

  • The solvent used for the analysis was deuterated chloroform (CDCl₃).[1]

  • Chemical shifts are reported in parts per million (ppm).

Mass Spectrometry (MS):

  • High-Resolution Mass Spectrometry (HRMS) was performed using an Electrospray Ionization (ESI) source.[1]

  • The data was acquired in positive ion mode, with the sodium adduct ([M+Na]⁺) being observed.

  • Further details on the specific mass analyzer and other instrumental parameters were not available in the consulted literature.

Visualizations

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

G Synthesis Workflow cluster_reactants Reactants cluster_process Reaction Steps cluster_workup Workup and Purification TBP 2,4,6-Tribromophenol Dissolve Dissolve 2,4,6-Tribromophenol in Chlorobenzene with heating TBP->Dissolve CC Cyanuric Chloride Add_CC Add Cyanuric Chloride (20-25°C, 4h) CC->Add_CC NMI N-Methylimidazole Add_NMI Add N-Methylimidazole (40°C, 2h) NMI->Add_NMI Solvent Chlorobenzene Solvent->Dissolve Dissolve->Add_NMI Add_NMI->Add_CC TLC Monitor reaction by TLC Add_CC->TLC Filter Filter reaction mixture TLC->Filter Wash Wash filter cake with Chlorobenzene Filter->Wash Evaporate Evaporate solvent under reduced pressure Wash->Evaporate Dry Dry the solid product Evaporate->Dry Product 2,4,6-Tris(2,4,6-tribromophenoxy) -1,3,5-triazine Dry->Product

Caption: Synthesis of this compound.

Biotransformation Pathway

In vitro studies using human and rat liver microsomes have shown that this compound can undergo biotransformation to produce 2,4,6-tribromophenol as a major metabolite.

G Biotransformation Pathway Parent 2,4,6-Tris(2,4,6-tribromophenoxy) -1,3,5-triazine Microsomes Human/Rat Liver Microsomes Parent->Microsomes Metabolism Metabolite 2,4,6-Tribromophenol (Major Metabolite) Microsomes->Metabolite Biotransformation

Caption: Biotransformation of the parent compound to its major metabolite.

References

Solubility of 2,4,6-Tris(2,4,6-tribromophenoxy)-1,3,5-triazine in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility data for 2,4,6-Tris(2,4,6-tribromophenoxy)-1,3,5-triazine (CAS No. 25713-60-4). Due to the limited availability of precise quantitative solubility data in publicly accessible literature, this document summarizes the existing qualitative and semi-quantitative information. Furthermore, a detailed, generalized experimental protocol for determining the solubility of a solid compound in organic solvents is provided to enable researchers to generate specific data as required.

Introduction

This compound is a brominated flame retardant characterized by its high molecular weight and thermal stability. Understanding its solubility in various organic solvents is crucial for its application, formulation, and in the context of environmental and toxicological studies. This guide aims to consolidate the known solubility information and provide a practical framework for its experimental determination.

Solubility Data Summary

The solubility of this compound in organic solvents is generally low. The available data is primarily qualitative, with some semi-quantitative information derived from the preparation of analytical standards.

SolventTemperatureSolubilityData Type
ChloroformNot SpecifiedSlightly Soluble[1]Qualitative
DichloromethaneNot SpecifiedSlightly Soluble[1]Qualitative
TolueneNot Specified50 µg/mL[2]Semi-Quantitative (Analytical Standard)
Water20°C1 µg/L[1]Quantitative

Experimental Protocol for Solubility Determination

The following is a generalized protocol for determining the solubility of a solid compound like this compound in an organic solvent. This method is based on the principle of creating a saturated solution and then quantifying the dissolved solute.

Materials and Equipment
  • Solute: this compound (high purity)

  • Solvents: High-purity organic solvents of interest

  • Analytical balance

  • Vials with screw caps

  • Constant temperature incubator/shaker or water bath

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument.

Procedure
  • Preparation of a Saturated Solution:

    • Accurately weigh an excess amount of this compound into a vial. The excess is crucial to ensure that a saturated solution is achieved.

    • Add a known volume of the desired organic solvent to the vial.

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial in a constant temperature shaker or water bath set to the desired experimental temperature.

    • Equilibrate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that the dissolution equilibrium is reached. The required time may need to be determined empirically.

  • Sample Collection and Preparation:

    • After equilibration, allow the vial to stand undisturbed at the experimental temperature for a short period to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the collected supernatant through a syringe filter into a clean vial to remove any undissolved solid particles.

    • Accurately dilute the filtered, saturated solution with the same organic solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations in the same organic solvent.

    • Analyze the standard solutions using a validated analytical method (e.g., HPLC) to generate a calibration curve.

    • Analyze the diluted sample solution under the same conditions.

    • Determine the concentration of the diluted sample from the calibration curve.

  • Calculation of Solubility:

    • Calculate the original concentration of the saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

    • Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Solubility_Workflow cluster_prep Preparation of Saturated Solution cluster_sampling Sampling and Dilution cluster_analysis Analysis and Calculation prep1 Weigh excess solute prep2 Add known volume of solvent prep1->prep2 prep3 Equilibrate at constant temperature prep2->prep3 sample1 Collect supernatant prep3->sample1 After equilibration sample2 Filter to remove solids sample1->sample2 sample3 Dilute to known volume sample2->sample3 analysis1 Analyze by HPLC sample3->analysis1 For analysis analysis2 Determine concentration from calibration curve analysis1->analysis2 analysis3 Calculate original solubility analysis2->analysis3

Caption: Experimental workflow for determining the solubility of a solid in an organic solvent.

References

An In-depth Technical Guide to 2,4,6-Tris(2,4,6-tribromophenoxy)-1,3,5-triazine (CAS Number: 25713-60-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This guide provides a comprehensive overview of the chemical and toxicological properties of 2,4,6-Tris(2,4,6-tribromophenoxy)-1,3,5-triazine, identified by CAS number 25713-60-4. While primarily utilized as a brominated flame retardant in various industrial applications, recent toxicological findings have brought this compound to the attention of the life sciences community. This document will delve into its physicochemical characteristics, synthesis, industrial applications, and, most critically for the intended audience, its metabolic fate and toxicological implications.

Chemical and Physical Properties

This compound, also known as TTBP-TAZ, is a high-molecular-weight organobromine compound. Its structure features a central 1,3,5-triazine ring substituted with three 2,4,6-tribromophenoxy groups. This high degree of bromination is key to its flame-retardant properties.

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound.

PropertyValueReference(s)
Molecular Formula C₂₁H₆Br₉N₃O₃[1]
Molecular Weight 1067.43 g/mol [1]
Appearance White to off-white powder/solid[2]
Melting Point 225-235 °C[3]
Boiling Point 812.2 °C at 760 mmHg[3]
Density 2.5 g/cm³[3]
Water Solubility 1 µg/L at 20°C[4][5]
Solubility in Organic Solvents Slightly soluble in chloroform and dichloromethane.[4][5]
Vapor Pressure 2.02 x 10⁻²⁵ mmHg at 25°C[3]
LogP (Octanol-Water Partition Coefficient) 11.8 - 12.11[4][5]
Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

Spectroscopic DataObserved Values
¹H NMR (CDCl₃) δ 7.67 (s, 6H)
¹³C NMR (CDCl₃) δ 172.51, 146.14, 134.78, 120.33, 118.21
HRMS (ESI) m/z 1089.2798 [M+Na]⁺ (Calculated for C₂₁H₆Br₉N₃NaO₃: 1089.2875)

Note: NMR data is limited in publicly available sources and may require further experimental verification for detailed structural assignment.

Synthesis

The primary synthesis route for this compound involves the nucleophilic substitution reaction between cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) and 2,4,6-tribromophenol.

General Synthesis Workflow

G cluster_reactants Reactants cluster_conditions Reaction Conditions R1 Cyanuric Chloride Product 2,4,6-Tris(2,4,6-tribromophenoxy) -1,3,5-triazine R1->Product R2 2,4,6-Tribromophenol R2->Product Solvent Solvent (e.g., Chlorobenzene) Solvent->Product Base Base (e.g., N-methylimidazole or inorganic base) Base->Product Temp Temperature (e.g., 20-70°C) Temp->Product Purification Purification (Filtration, Washing, Drying) Product->Purification

Caption: General workflow for the synthesis of TTBP-TAZ.

Detailed Experimental Protocol

Based on a patented synthesis method.

Materials:

  • Cyanuric chloride

  • 2,4,6-tribromophenol

  • N-methylimidazole (as a base and catalyst)

  • Chlorobenzene (as a solvent)

Procedure:

  • In a reaction vessel, dissolve 2,4,6-tribromophenol in chlorobenzene with stirring and heating.

  • Add N-methylimidazole to the solution and stir for a specified period to form the corresponding salt.

  • Introduce cyanuric chloride to the reaction mixture.

  • Maintain the reaction at a controlled temperature (e.g., 20-25°C) for several hours.

  • Monitor the reaction progress using a suitable analytical technique, such as Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to separate the solid product.

  • Wash the filter cake with fresh solvent (chlorobenzene) to remove any unreacted starting materials and byproducts.

  • Recover the solvent from the combined filtrate under reduced pressure.

  • Dry the resulting white solid product to obtain this compound.

Industrial Application: Flame Retardancy

The primary industrial application of this compound is as a flame retardant, particularly in plastics such as high-impact polystyrene (HIPS) and acrylonitrile butadiene styrene (ABS).

Mechanism of Flame Retardancy

Brominated flame retardants like TTBP-TAZ primarily act in the gas phase of a fire.

G TTBPTAZ TTBP-TAZ in Polymer Decomposition Thermal Decomposition TTBPTAZ->Decomposition Heat Heat from Fire Heat->TTBPTAZ Br_radicals Bromine Radicals (Br•) Decomposition->Br_radicals Combustion Combustion Chain Reaction (H•, OH•) Br_radicals->Combustion scavenges HBr Hydrogen Bromide (HBr) Combustion->HBr Inhibition Inhibition of Combustion HBr->Inhibition

Caption: Gas-phase flame retardancy mechanism of TTBP-TAZ.

Upon heating, the C-Br bonds in the molecule break, releasing bromine radicals (Br•). These highly reactive radicals interfere with the combustion chain reaction in the flame, primarily by scavenging hydrogen (H•) and hydroxyl (OH•) radicals, which are essential for fire propagation. This action quenches the flame and reduces the rate of heat release.[6][7]

Toxicological Profile and Relevance to Drug Development

Despite its industrial application, recent research has highlighted a significant toxicological concern for this compound, making it a compound of interest for toxicologists and drug development professionals.

Biotransformation to a Toxic Metabolite

In vitro studies using human and rat liver microsomes have demonstrated that TTBP-TAZ is rapidly metabolized to 2,4,6-tribromophenol (2,4,6-TBP), a known toxicant. This biotransformation suggests that exposure to TTBP-TAZ can be an indirect source of 2,4,6-TBP in humans.

In Vitro Metabolism Experimental Protocol

Based on published abstracts.

Objective: To investigate the biotransformation of this compound in liver microsomes.

Materials:

  • This compound

  • Human and/or rat liver microsomes

  • NADPH regenerating system (as a cofactor for cytochrome P450 enzymes)

  • Appropriate buffer solution

Procedure:

  • Incubate this compound with liver microsomes in the presence of the NADPH regenerating system at 37°C.

  • Collect samples at various time points.

  • Quench the reaction (e.g., by adding a cold organic solvent).

  • Extract the parent compound and its metabolites from the reaction mixture.

  • Analyze the extracts using analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) to identify and quantify the metabolites, including 2,4,6-tribromophenol.

Signaling Pathway Implication

In vivo studies in rats have shown that exposure to TTBP-TAZ can lead to the activation of the aryl hydrocarbon receptor (AhR) and promote fatty degeneration in the liver. The AhR is a ligand-activated transcription factor involved in the regulation of xenobiotic-metabolizing enzymes and has been implicated in a variety of toxicological and pathological processes.

G TTBPTAZ TTBP-TAZ Exposure Metabolism Hepatic Metabolism TTBPTAZ->Metabolism TBP 2,4,6-Tribromophenol (2,4,6-TBP) Metabolite Metabolism->TBP AhR Aryl Hydrocarbon Receptor (AhR) Activation TBP->AhR Gene_Expression Altered Gene Expression (e.g., CYP1A1) AhR->Gene_Expression Fatty_Degeneration Hepatic Fatty Degeneration Gene_Expression->Fatty_Degeneration

Caption: Proposed toxicological pathway of TTBP-TAZ.

Toxicology of the Metabolite: 2,4,6-Tribromophenol (2,4,6-TBP)

2,4,6-TBP is a widely produced brominated phenol and is considered a substance of environmental and toxicological concern.[8][9]

Toxicological Data for 2,4,6-Tribromophenol:

EndpointSpeciesRouteValueReference(s)
Acute Oral LD₅₀ RatOral1486 - 3704 mg/kg[10][11]
Acute Dermal LD₅₀ RatDermal>2000 mg/kg[10][11]
Skin Irritation RabbitDermalNon-irritating[10][11]
Eye Irritation RabbitOcularIrritating[10][11]
Skin Sensitization Guinea PigDermalSensitizer[10][11]
Aquatic Toxicity (LC₅₀, 96h) Fathead Minnow-6.25 mg/L[10]

2,4,6-TBP has been shown to cause adverse effects in animal studies, including kidney toxicity in male rats.[12] While not classified as a carcinogen by IARC, its potential for adverse health effects warrants careful consideration, especially in the context of its formation from the metabolism of other compounds like TTBP-TAZ.[10][12]

Conclusion

This compound (CAS 25713-60-4) is an effective brominated flame retardant with well-defined chemical and physical properties. However, its relevance to the fields of toxicology and drug development stems from its biotransformation to the toxic metabolite 2,4,6-tribromophenol. The activation of the aryl hydrocarbon receptor signaling pathway and subsequent adverse hepatic effects observed in animal studies underscore the importance of understanding the metabolic fate of industrial chemicals. For researchers in drug development, the study of such compounds can provide insights into xenobiotic metabolism, receptor-mediated toxicity, and the development of in vitro models for predicting the toxicity of environmental contaminants. Further research is warranted to fully elucidate the toxicokinetics and toxicodynamics of this compound and its metabolites in humans.

References

Toxicological Profile of 2,4,6-Tris(2,4,6-tribromophenoxy)-1,3,5-triazine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current toxicological knowledge of the flame retardant 2,4,6-Tris(2,4,6-tribromophenoxy)-1,3,5-triazine (TTBP-TAZ). Due to the limited availability of direct toxicological data for TTBP-TAZ, this document places a significant emphasis on the toxicological profile of its major and rapidly formed metabolite, 2,4,6-tribromophenol (2,4,6-TBP). This guide synthesizes available data on metabolism, toxicokinetics, acute and sub-chronic toxicity, genotoxicity, reproductive and developmental toxicity, and ecotoxicity. Detailed experimental protocols for key studies are provided, and signaling pathways and experimental workflows are visualized using Graphviz diagrams. All quantitative data is summarized in structured tables for ease of reference and comparison. This document is intended to be a critical resource for researchers, scientists, and professionals in drug development to inform risk assessment and guide future research on this emerging environmental contaminant.

Introduction

This compound (TTBP-TAZ) is a high molecular weight brominated flame retardant used in a variety of consumer products, including plastics for electronic and electrical equipment.[1] Its use has increased as a replacement for other banned or restricted brominated flame retardants.[2] Consequently, understanding its toxicological profile is of paramount importance for assessing potential risks to human health and the environment.

A critical aspect of the toxicology of TTBP-TAZ is its biotransformation. In vitro and in vivo studies have demonstrated that TTBP-TAZ is rapidly metabolized to 2,4,6-tribromophenol (2,4,6-TBP), which accounts for a significant portion of the formed metabolites.[3][4] Therefore, the toxicological properties of 2,4,6-TBP are highly relevant to the overall hazard assessment of TTBP-TAZ. This guide provides a detailed analysis of the toxicological data available for both the parent compound and its primary metabolite.

Metabolism and Toxicokinetics

Biotransformation of TTBP-TAZ

In vitro studies using human and rat liver microsomes have shown that TTBP-TAZ is rapidly metabolized. The primary metabolite identified is 2,4,6-tribromophenol (2,4,6-TBP), which constitutes 87% of all formed metabolites.[3][4] The biotransformation is a crucial step in the toxicokinetics of TTBP-TAZ, as it leads to the formation of a more biologically active compound.

Table 1: In Vitro Biotransformation Rates of TTBP-TAZ in Liver Microsomes [3][5]

SpeciesHalf-life (hours)Intrinsic Clearance (CLint, mL/h/mg)
Human1.10.62
Rat2.20.32

An in vivo study in rats exposed to 250 mg/kg body weight/day of TTBP-TAZ for one week confirmed the formation of 2,4,6-TBP. The metabolite was detected in both blood and liver, while the parent compound, TTBP-TAZ, was not detected in these tissues.[3]

Table 2: Concentration of 2,4,6-TBP in Rats Exposed to TTBP-TAZ [3]

TissueConcentration (µg/g lipid weight)
Blood270 ± 110
Liver50 ± 14
Toxicokinetics of 2,4,6-TBP

2,4,6-TBP is rapidly absorbed from the gastrointestinal tract and is also quickly excreted, primarily through urine and feces.[6][7] Studies in rats have shown that after a single oral dose, a significant portion of 2,4,6-TBP is eliminated within 24 hours.[7]

Mechanism of Toxicity: Aryl Hydrocarbon Receptor (AhR) Activation

TTBP-TAZ has been shown to significantly activate the aryl hydrocarbon receptor (AhR) in rats.[3] This activation is a key event in the mechanism of toxicity for many halogenated aromatic hydrocarbons and can lead to a range of downstream effects, including the induction of metabolizing enzymes and the promotion of fatty degeneration in the liver.[3][8]

AhR_Activation_Pathway TTBP_TAZ TTBP-TAZ Metabolism Metabolism (Liver Microsomes) TTBP_TAZ->Metabolism TBP 2,4,6-TBP Metabolism->TBP AhR_complex AhR-ARNT Complex TBP->AhR_complex Binds and Activates DRE Dioxin Response Element (DRE) in DNA AhR_complex->DRE Binds to Gene_expression Altered Gene Expression (e.g., CYP1A1) DRE->Gene_expression Induces Fatty_degeneration Fatty Degeneration Gene_expression->Fatty_degeneration Leads to

Figure 1: Proposed signaling pathway for TTBP-TAZ induced toxicity via AhR activation.

Toxicological Profile of this compound (TTBP-TAZ)

Direct toxicological data for TTBP-TAZ is scarce. Information submitted to the European Chemicals Agency (ECHA) suggests that the compound is considered to be of low toxicity.[9] However, this is contested, and further independent studies are needed for a comprehensive assessment.[9] The majority of the known toxicological effects are inferred from the data available for its primary metabolite, 2,4,6-TBP.

Toxicological Profile of 2,4,6-Tribromophenol (2,4,6-TBP)

Acute Toxicity

Table 3: Acute Toxicity of 2,4,6-TBP [6][10]

RouteSpeciesEndpointValue (mg/kg bw)
OralRatLD501486 - >5000
DermalRatLD50>2000
DermalRabbitLD50>2000
Inhalation (dust)RatLC50 (4h)>50,000 mg/m³
Irritation and Sensitization

2,4,6-TBP is not considered to be a skin irritant in rabbits but is moderately irritating to the rabbit eye.[6] It has been shown to be a skin sensitizer in guinea pigs.[6][10]

Repeated Dose Toxicity

A combined repeated-dose oral toxicity study with a reproduction/developmental toxicity screening test (OECD TG 422) in rats identified a No-Observed-Adverse-Effect Level (NOAEL) of 100 mg/kg body weight per day.[6][10] At higher doses, effects such as reduced body weight gain, increased liver weights, and changes in blood chemistry were observed.[6]

Table 4: Repeated Dose Toxicity of 2,4,6-TBP in Rats (Oral) [6][11]

Dose (mg/kg bw/day)Observed Effects
100NOAEL
300Salivation, increased blood creatinine in males (LOAEL )
1000Reduced body weight gain, increased liver weights, changes in blood chemistry
Genotoxicity

The genotoxicity of 2,4,6-TBP has been investigated in a variety of assays with mixed results.

Table 5: Genotoxicity of 2,4,6-TBP [6][12]

AssaySystemMetabolic ActivationResult
Reverse Mutation (Ames test)S. typhimuriumWith & WithoutNegative
Chromosomal AberrationChinese Hamster CellsWith & WithoutPositive
Micronucleus AssayMouseIn vivoNegative
DNA Strand Breaks (Comet Assay)Human Peripheral Blood Mononuclear Cells-Positive
Reproductive and Developmental Toxicity

The combined repeated dose and reproductive/developmental toxicity screening test (OECD TG 422) in rats established a NOAEL of 300 mg/kg body weight per day for reproductive and developmental effects.[6][10] At 1000 mg/kg bw/day, decreased neonatal viability and body weight were observed.[6][10][11]

Ecotoxicity

The ecotoxicity of TTBP-TAZ has not been extensively studied. However, data is available for its metabolite, 2,4,6-TBP.

Table 6: Ecotoxicity of 2,4,6-TBP [6][10][13]

OrganismEndpointDurationValue (mg/L)
Microalgae (Selenastrum capricornutum)EC50 (biomass)72h0.76
Microalgae (Selenastrum capricornutum)NOEC (biomass)72h0.22
Daphnids (Daphnia magna)EC50 (immobilization)48h0.3 - 5.5
Daphnids (Daphnia magna)NOEC (reproduction)21d0.1
Fish (various species)LC5096h0.2 - 6.8

Experimental Protocols

In Vitro Biotransformation using Liver Microsomes

Liver_Microsome_Workflow cluster_prep Microsome Preparation cluster_incubation Incubation cluster_analysis Analysis liver Liver Tissue homogenize Homogenization liver->homogenize centrifuge1 Differential Centrifugation (Low Speed) homogenize->centrifuge1 supernatant1 Collect Supernatant centrifuge1->supernatant1 centrifuge2 Ultracentrifugation (High Speed) supernatant1->centrifuge2 microsomes Microsomal Pellet centrifuge2->microsomes resuspend Resuspend in Buffer microsomes->resuspend mix Prepare Incubation Mixture: - Microsomes - TTBP-TAZ - NADPH-regenerating system - Buffer resuspend->mix incubate Incubate at 37°C mix->incubate stop_reaction Stop Reaction (e.g., with organic solvent) incubate->stop_reaction extract Extract Metabolites stop_reaction->extract lcms LC-MS/MS Analysis extract->lcms quantify Quantify Metabolites lcms->quantify

Figure 2: General workflow for in vitro biotransformation studies using liver microsomes.

A typical protocol for assessing the in vitro biotransformation of TTBP-TAZ using liver microsomes involves the following steps:

  • Microsome Preparation: Liver microsomes are isolated from human or animal liver tissue by differential centrifugation.[14]

  • Incubation: The incubation mixture typically contains liver microsomes, TTBP-TAZ dissolved in a suitable solvent (e.g., DMSO), a NADPH-regenerating system (to support cytochrome P450 enzyme activity), and a buffer (e.g., phosphate buffer, pH 7.4).[14]

  • Reaction: The reaction is initiated by the addition of the NADPH-regenerating system and incubated at 37°C for a specific time course.

  • Reaction Termination: The reaction is stopped by adding a cold organic solvent, such as acetonitrile or methanol.

  • Analysis: The samples are then centrifuged to pellet the protein, and the supernatant is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the metabolites.

Aryl Hydrocarbon Receptor (AhR) Activation Assay (CALUX)

The Chemically Activated Luciferase Expression (CALUX) bioassay is a common method to assess AhR activation.[15]

  • Cell Culture: A reporter cell line, such as the mouse hepatoma H1L6.1c2 cell line, which contains a luciferase reporter gene under the control of dioxin-responsive elements (DREs), is used.[15][16]

  • Exposure: The cells are exposed to various concentrations of the test substance (TTBP-TAZ) for a defined period (e.g., 24 hours).

  • Lysis and Luciferase Measurement: After exposure, the cells are lysed, and a substrate for luciferase is added. The light produced by the luciferase reaction is measured using a luminometer.

  • Data Analysis: The luciferase activity is proportional to the activation of the AhR. The results are typically expressed as relative light units (RLUs) and compared to a control and a potent AhR agonist like 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD).

OECD Test Guidelines

The toxicological studies on 2,4,6-TBP have been conducted following standardized OECD guidelines to ensure data quality and comparability. The key guidelines referenced are:

  • OECD 422: Combined Repeated Dose Toxicity Study with the Reproduction/Developmental Toxicity Screening Test: This guideline is used to evaluate the effects of repeated oral exposure to a substance and to screen for potential reproductive and developmental toxicity.[17]

  • OECD 404: Acute Dermal Irritation/Corrosion: This guideline assesses the potential of a substance to cause irritation or corrosion to the skin after a single application.[10]

  • OECD 405: Acute Eye Irritation/Corrosion: This guideline evaluates the potential of a substance to cause irritation or corrosion to the eye after a single application.[11]

  • OECD 471: Bacterial Reverse Mutation Test (Ames Test): This is a widely used in vitro test for identifying substances that can cause gene mutations.[6]

  • OECD 473: In vitro Mammalian Chromosomal Aberration Test: This in vitro test is used to identify substances that cause structural chromosome aberrations in cultured mammalian cells.[6]

  • OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test: This test assesses the toxicity of a substance to freshwater algae by measuring the inhibition of growth.[18]

  • OECD 202: Daphnia sp. Acute Immobilisation Test: This test determines the acute toxicity of a substance to daphnids by measuring their immobilization.[19]

  • OECD 203: Fish, Acute Toxicity Test: This test evaluates the acute toxicity of a substance to fish by determining the concentration that is lethal to 50% of the test organisms (LC50).[3]

  • OECD 301D: Ready Biodegradability - Closed Bottle Test: This test assesses the ready biodegradability of a substance in an aerobic aqueous medium.[20]

  • OECD 305: Bioaccumulation in Fish: This guideline describes procedures for determining the potential of a substance to bioaccumulate in fish.[6]

Conclusion and Future Directions

The toxicological profile of this compound is currently incomplete, with a significant lack of data on the parent compound itself. The available evidence strongly suggests that the toxicity of TTBP-TAZ is largely driven by its rapid and extensive metabolism to 2,4,6-tribromophenol. 2,4,6-TBP exhibits a range of toxic effects, including moderate acute toxicity, skin sensitization, and potential for reproductive and developmental toxicity at high doses. It has also shown some evidence of genotoxicity in in vitro assays.

A key mechanism of toxicity for TTBP-TAZ appears to be the activation of the aryl hydrocarbon receptor, which can lead to adverse effects in the liver.

To provide a more complete risk assessment for TTBP-TAZ, further research is critically needed in the following areas:

  • Comprehensive toxicological testing of the parent compound, TTBP-TAZ: This should include studies on acute, sub-chronic, and chronic toxicity, as well as a full battery of genotoxicity assays.

  • Reproductive and developmental toxicity studies for TTBP-TAZ: To directly assess its impact on these endpoints.

  • Carcinogenicity studies: For both TTBP-TAZ and 2,4,6-TBP to evaluate their long-term cancer risk.

  • Neurotoxicity and immunotoxicity studies: To investigate potential effects on the nervous and immune systems.

  • Ecotoxicological studies on TTBP-TAZ: To understand its environmental fate and effects on a wider range of organisms.

A deeper understanding of the toxicological profile of TTBP-TAZ is essential for regulatory agencies and public health officials to make informed decisions regarding its use and to protect human and environmental health.

References

An In-depth Technical Guide on the Flame Retardant Mechanism of 2,4,6-Tris(2,4,6-tribromophenoxy)-1,3,5-triazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4,6-Tris(2,4,6-tribromophenoxy)-1,3,5-triazine (TTBP-TAZ), a notable member of the brominated flame retardant family, offers enhanced fire safety to a variety of polymeric materials. This technical guide delineates the core mechanism of action of TTBP-TAZ as a flame retardant, addressing its thermal decomposition, gas and condensed phase activity, and its synergistic interplay with antimony trioxide. While specific quantitative performance data for TTBP-TAZ in the public domain is limited, this document synthesizes the available information and provides generalized experimental protocols for its evaluation. The guide is intended to provide a foundational understanding for researchers and professionals in material science and related fields.

Introduction

This compound, also known commercially as FR-245 or RDT-8, is a high molecular weight, additive flame retardant.[1] Its chemical structure, characterized by a stable triazine core and nine bromine atoms distributed across three phenoxy groups, imparts excellent thermal stability and UV resistance.[2] TTBP-TAZ is frequently employed in engineering plastics such as high-impact polystyrene (HIPS), acrylonitrile-butadiene-styrene (ABS), polycarbonate (PC), and polybutylene terephthalate (PBT).[3] A key aspect of its application is its synergistic combination with antimony trioxide (Sb₂O₃), which significantly enhances its flame retardant efficacy.[3]

Core Mechanism of Action

The flame retardant action of TTBP-TAZ is a multi-faceted process that occurs in both the gas and condensed phases of a fire. The high bromine content is central to its primary function in the gas phase, while the nitrogen-containing triazine ring contributes to its thermal stability and potential condensed phase activity.

Gas Phase Mechanism: Radical Scavenging

The predominant flame-retardant mechanism of TTBP-TAZ occurs in the gas phase and is initiated by its thermal decomposition at elevated temperatures.

  • Thermal Decomposition: Upon heating, the ether linkages between the tribromophenoxy groups and the triazine ring are expected to cleave. This decomposition releases tribromophenol (TBP) and other brominated fragments into the gaseous phase.[1][2] Subsequent decomposition of these fragments at higher temperatures liberates bromine radicals (Br•) and hydrogen bromide (HBr).

  • Radical Quenching Cascade: In the gas phase of a fire, the combustion of a polymer is a self-sustaining cycle of free radical reactions. Highly reactive hydrogen (H•) and hydroxyl (OH•) radicals are key propagators of this cycle. The released HBr and Br• from TTBP-TAZ act as potent scavengers for these high-energy radicals, interrupting the combustion chain reaction through a series of quenching reactions:

    • H• + HBr → H₂ + Br•

    • OH• + HBr → H₂O + Br•

    • H• + Br• → HBr

    • OH• + Br• → HBr + O• (less significant)

By replacing the highly reactive H• and OH• radicals with the less reactive Br• radical, the overall energy of the flame is reduced, leading to flame inhibition and potential extinguishment.

Condensed Phase Mechanism

While the gas phase activity is considered dominant, TTBP-TAZ may also contribute to flame retardancy in the condensed phase (the solid polymer).

  • Char Formation: The nitrogen-rich triazine ring is known for its thermal stability and tendency to promote charring. During polymer degradation, the triazine moiety can contribute to the formation of a thermally stable, insulating char layer on the surface of the material. This char layer acts as a physical barrier, limiting the heat transfer to the underlying polymer and restricting the flow of flammable volatile gases to the flame front.

  • "Cooling Effect": The endothermic decomposition of TTBP-TAZ can absorb heat from the polymer, thereby slowing down its degradation rate.

Synergistic Effect with Antimony Trioxide (Sb₂O₃)

The flame retardant efficiency of TTBP-TAZ is significantly amplified when used in conjunction with antimony trioxide. This synergy is a classic example of interaction between a halogen source and a metal oxide.

  • Formation of Antimony Halides: In the presence of HBr released from the decomposition of TTBP-TAZ, antimony trioxide undergoes a series of reactions to form volatile antimony halides and oxyhalides, such as antimony tribromide (SbBr₃), antimony oxybromide (SbOBr), and others.

    • Sb₂O₃ + 6HBr → 2SbBr₃ + 3H₂O

  • Enhanced Radical Scavenging: These volatile antimony species are highly effective radical scavengers in the gas phase, participating in a catalytic cycle that further depletes the population of H• and OH• radicals, thus enhancing the flame-inhibiting effect of the bromine compounds.

  • Condensed Phase Activity: Antimony trioxide can also act as a char promoter in the condensed phase, further contributing to the formation of a protective insulating layer.

Data Presentation

Quantitative data on the flame retardant performance of TTBP-TAZ is not extensively available in the public domain. The following table summarizes general physical and thermal properties.

PropertyValueReference
Chemical FormulaC₂₁H₆Br₉N₃O₃[2]
Molecular Weight1067.43 g/mol [2]
Bromine Content~67%[3]
Melting Point227-230 °C[3]
2% Weight Loss Temp.≥335 °C[3]

Experimental Protocols

The following are generalized experimental protocols for evaluating the flame retardancy and thermal stability of polymers containing TTBP-TAZ.

Thermogravimetric Analysis (TGA)
  • Objective: To determine the thermal stability and decomposition profile of the flame-retardant polymer.

  • Apparatus: Thermogravimetric Analyzer.

  • Procedure:

    • A small sample (5-10 mg) of the polymer containing a known concentration of TTBP-TAZ is placed in a tared TGA pan.

    • The sample is heated from ambient temperature to 800-1000 °C at a constant heating rate (e.g., 10 or 20 °C/min) under a controlled atmosphere (e.g., nitrogen for pyrolysis or air for oxidative degradation).

    • The weight loss of the sample is recorded as a function of temperature.

  • Data Analysis: The resulting TGA curve provides information on the onset of decomposition, the temperature of maximum weight loss (from the derivative thermogravimetric, DTG, curve), and the amount of char residue at the end of the experiment.

Cone Calorimetry
  • Objective: To measure the heat release rate and other flammability parameters of the material under forced-combustion conditions.

  • Apparatus: Cone Calorimeter.

  • Procedure:

    • A standard-sized sample (e.g., 100 mm x 100 mm) of the polymer with TTBP-TAZ is placed in a sample holder and exposed to a constant external heat flux (e.g., 35 or 50 kW/m²).

    • A spark igniter is used to ignite the flammable gases released from the sample.

    • During combustion, the oxygen consumption, carbon monoxide and carbon dioxide production, and smoke obscurity are continuously measured.

  • Data Analysis: Key parameters obtained include the time to ignition (TTI), heat release rate (HRR) and its peak value (pHRR), total heat released (THR), effective heat of combustion (EHC), and smoke production rate (SPR).

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
  • Objective: To identify the thermal decomposition products of TTBP-TAZ.

  • Apparatus: Pyrolyzer coupled to a Gas Chromatograph-Mass Spectrometer.

  • Procedure:

    • A microgram-scale sample of pure TTBP-TAZ or a polymer formulation containing it is placed in the pyrolyzer.

    • The sample is rapidly heated to a specific pyrolysis temperature (e.g., 400-800 °C) in an inert atmosphere.

    • The volatile pyrolysis products are transferred to the GC column for separation and subsequently identified by the MS detector.

  • Data Analysis: The resulting chromatogram and mass spectra allow for the identification of the individual decomposition products, providing insight into the degradation pathways.

Visualizations

Chemical Structure of TTBP-TAZ

TTBP_TAZ_Structure cluster_triazine 1,3,5-Triazine Core cluster_phenoxy1 Tribromophenoxy Group 1 cluster_phenoxy2 Tribromophenoxy Group 2 cluster_phenoxy3 Tribromophenoxy Group 3 N1 N C1 C N1->C1 N2 N C1->N2 P1 O C₆H₂Br₃ C1->P1:o C2 C N2->C2 N3 N C2->N3 P2 O C₆H₂Br₃ C2->P2:o C3 C N3->C3 C3->N1 P3 O C₆H₂Br₃ C3->P3:o

Caption: Molecular structure of this compound (TTBP-TAZ).

Gas Phase Flame Retardant Mechanism

Gas_Phase_Mechanism cluster_combustion Polymer Combustion Cycle cluster_inhibition Flame Inhibition by TTBP-TAZ Polymer Polymer Heat Heat Volatiles Flammable Volatiles Polymer->Volatiles Heat->Polymer Pyrolysis Flame Flame (H•, OH• radicals) Volatiles->Flame Combustion Flame->Heat Exothermic Reaction Quenching Radical Quenching Flame->Quenching TTBP_TAZ TTBP-TAZ Decomp Thermal Decomposition TTBP_TAZ->Decomp HBr_Br HBr, Br• Decomp->HBr_Br HBr_Br->Quenching Non_Reactive Non-reactive Species (H₂O, H₂) Quenching->Non_Reactive

Caption: Gas phase radical scavenging mechanism of TTBP-TAZ.

Synergistic Mechanism with Antimony Trioxide

Synergistic_Mechanism TTBP_TAZ TTBP-TAZ Heat Heat HBr HBr TTBP_TAZ->HBr Heat->TTBP_TAZ Decomposition SbBr3 SbBr₃, SbOBr (volatile) HBr->SbBr3 Sb2O3 Sb₂O₃ Sb2O3->SbBr3 Inhibition Enhanced Flame Inhibition SbBr3->Inhibition Flame Flame Radicals (H•, OH•) Flame->Inhibition

Caption: Synergistic flame retardant mechanism of TTBP-TAZ with antimony trioxide.

Conclusion

This compound is an effective brominated flame retardant that primarily functions through a gas-phase radical scavenging mechanism. Its thermal decomposition releases bromine species that interrupt the chain reactions of combustion. This action is significantly enhanced by the synergistic interaction with antimony trioxide, which forms highly effective volatile antimony halides. Additionally, the triazine core may contribute to condensed phase charring. Further research providing detailed quantitative data from thermal analysis and combustion tests would be invaluable for a more complete understanding and optimization of its flame retardant performance in various polymer systems.

References

Methodological & Application

Application Notes and Protocols: 2,4,6-Tris(2,4,6-tribromophenoxy)-1,3,5-triazine as a Flame Retardant in Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,6-Tris(2,4,6-tribromophenoxy)-1,3,5-triazine (TTBPT) is a high-performance, additive flame retardant characterized by its high bromine content and the synergistic effect of nitrogen in the triazine ring. It is a white to off-white powder with excellent thermal and UV stability, making it a suitable flame retardant for a variety of polymers, particularly those processed at high temperatures. TTBPT is often considered a replacement for other brominated flame retardants like decabromodiphenyl ether (DecaBDE) and tetrabromobisphenol A (TBBPA) due to its superior light resistance and thermal stability.[1][2] This document provides detailed application notes and experimental protocols for the use of TTBPT as a flame retardant in polymers.

Applications in Polymeric Systems

TTBPT is recommended for use in a range of engineering plastics.[1][2][3] Its high decomposition temperature allows for safe processing in various injection and extrusion applications.[2] Commonly used polymers include:

  • High Impact Polystyrene (HIPS)

  • Polybutylene Terephthalate (PBT)

  • Acrylonitrile Butadiene Styrene (ABS)

  • Polycarbonate (PC)

  • PC/ABS Blends

  • Polystyrene (PS)

  • Acrylonitrile Styrene (AS)

Mechanism of Flame Retardancy

The flame retardant action of TTBPT occurs in both the gas and condensed phases. Upon heating, TTBPT undergoes thermal decomposition, releasing bromine radicals and nitrogen-containing species.

Gas Phase Action: In the gas phase, the released bromine radicals act as scavengers for the high-energy H• and OH• radicals that propagate the combustion chain reaction. This quenching of reactive species inhibits the flame.

Condensed Phase Action: In the condensed phase, TTBPT promotes the formation of a stable char layer on the polymer surface. This char layer acts as a physical barrier, insulating the underlying polymer from heat and oxygen, and preventing the release of flammable volatiles.

Synergism with Antimony Trioxide (Sb₂O₃): The performance of TTBPT is significantly enhanced when used in conjunction with a synergist, most commonly antimony trioxide (Sb₂O₃).[2] The synergistic mechanism involves the reaction of antimony trioxide with hydrogen bromide (HBr), which is formed from the decomposition of TTBPT, to produce antimony trihalides (e.g., SbBr₃). These antimony trihalides are more effective at scavenging free radicals in the gas phase than HBr alone.[4][5]

Figure 1. Synergistic flame retardant mechanism of TTBPT and Sb₂O₃.

Quantitative Performance Data

Polymer MatrixFlame Retardant SystemLoading (wt%)LOI (%)UL-94 Rating (1.6 mm)
HIPSNone0-No Rating
HIPSTTBPT/Sb₂O₃1623.8V-2[5]
HIPSTTBPT/Sb₂O₃ + 0.5% NORSM*16.525.2V-0[5]

*NORSM: Bis(1-methoxy-2,2,6,6-tetramethylpiperidin-4-yl)sebacate, a synergistic agent.

Experimental Protocols

Synthesis of this compound (TTBPT)

This protocol is adapted from publicly available synthesis methods.[6][7]

Materials:

  • 2,4,6-Tribromophenol

  • Cyanuric chloride

  • N-methylimidazole

  • Chlorobenzene (or other suitable solvent like dichloromethane or chloroform)

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer, thermometer, and condenser, add 2,4,6-tribromophenol (3.0 eq) and chlorobenzene.

  • Stir and heat the mixture until the 2,4,6-tribromophenol is completely dissolved.

  • Add N-methylimidazole (3.0 eq) to the solution and stir at 40°C for 2 hours to form the N-methylimidazolium salt of 2,4,6-tribromophenol.

  • Cool the reaction mixture to 20-25°C.

  • Slowly add cyanuric chloride (1.0 eq) to the mixture.

  • Maintain the reaction temperature at 20-25°C and continue stirring for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to separate the solid product.

  • Wash the filter cake with chlorobenzene.

  • Combine the filtrate and washings, and remove the chlorobenzene under reduced pressure to obtain the crude TTBPT.

  • The crude product can be further purified by recrystallization from a suitable solvent if necessary.

G start Start dissolve Dissolve 2,4,6-Tribromophenol in Chlorobenzene start->dissolve add_nmi Add N-methylimidazole (40°C, 2h) dissolve->add_nmi cool Cool to 20-25°C add_nmi->cool add_cc Add Cyanuric Chloride cool->add_cc react React for 4-6h (20-25°C) add_cc->react filter Filter and Wash react->filter evaporate Evaporate Solvent filter->evaporate product TTBPT Product evaporate->product

Figure 2. Workflow for the synthesis of TTBPT.
Incorporation of TTBPT into Polymers via Melt Compounding

Equipment:

  • Twin-screw extruder

  • Gravimetric feeders

  • Water bath for cooling strands

  • Pelletizer

  • Injection molding machine or compression molding press for sample preparation

Procedure:

  • Dry the polymer resin and TTBPT powder (and Sb₂O₃ if used) in an oven at the appropriate temperature for the specific polymer to remove any moisture.

  • Set the temperature profile of the twin-screw extruder according to the processing recommendations for the polymer being used.

  • Calibrate the gravimetric feeders to deliver the desired weight percentages of the polymer resin, TTBPT, and any other additives.

  • Simultaneously feed the polymer, TTBPT, and other additives into the main hopper of the extruder.

  • The molten polymer blend is extruded through a die into strands.

  • Cool the polymer strands in a water bath.

  • Dry the cooled strands using an air knife.

  • Feed the dried strands into a pelletizer to produce compounded pellets.

  • Dry the pellets before further processing (e.g., injection molding).

  • Use an injection molding machine or compression press to prepare test specimens of the required dimensions for flammability testing.

Flammability Testing Protocols

The LOI test determines the minimum concentration of oxygen in an oxygen/nitrogen mixture that will support the flaming combustion of a material.

Procedure:

  • Place a vertically oriented test specimen in a glass chimney.

  • Introduce a mixture of oxygen and nitrogen into the bottom of the chimney.

  • Ignite the top of the specimen with a pilot flame.

  • Observe the burning behavior of the specimen.

  • Adjust the oxygen concentration in the gas mixture until the minimum concentration that sustains burning for a specified time or length is determined.

  • The LOI is expressed as the volume percentage of oxygen.

This test evaluates the self-extinguishing properties of a vertically oriented plastic specimen.

Procedure:

  • Mount a rectangular test specimen vertically.

  • Apply a calibrated flame to the bottom of the specimen for 10 seconds.

  • Remove the flame and record the afterflame time (t₁).

  • Immediately re-apply the flame for another 10 seconds.

  • Remove the flame and record the second afterflame time (t₂) and the afterglow time (t₃).

  • Record whether any flaming drips ignite a cotton patch placed below the specimen.

  • Classify the material as V-0, V-1, or V-2 based on the burning times and dripping behavior according to the UL-94 standard.

Cone calorimetry is a bench-scale test that measures the heat release rate (HRR) and other flammability parameters of a material under a controlled heat flux.

Procedure:

  • Place a horizontally oriented specimen on a load cell.

  • Expose the specimen to a specified level of radiant heat from a conical heater.

  • Ignite the evolved flammable vapors with a spark igniter.

  • Continuously measure the oxygen concentration in the exhaust gas stream to calculate the heat release rate.

  • Record other parameters such as time to ignition, mass loss rate, smoke production, and total heat released.

Safety Precautions

  • Handle TTBPT powder in a well-ventilated area or with appropriate local exhaust ventilation to avoid inhalation of dust.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • During melt compounding and flammability testing, ensure adequate ventilation to remove any potentially hazardous fumes.

  • Follow all safety guidelines for the operation of high-temperature equipment such as extruders and cone calorimeters.

Disclaimer: The information provided in these application notes is for guidance only. Users should conduct their own tests to determine the suitability of this compound for their specific applications and polymer systems. All experimental work should be carried out by qualified personnel in a suitably equipped laboratory, adhering to all relevant safety procedures.

References

Application Notes and Protocols for the Incorporation of 2,4,6-Tris(2,4,6-tribromophenoxy)-1,3,5-triazine into Epoxy Resins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,6-Tris(2,4,6-tribromophenoxy)-1,3,5-triazine (TTBPT), also known as FR-245, is a high-performance, additive flame retardant characterized by its high bromine and nitrogen content.[1] Its excellent thermal stability, low volatility, and superior UV resistance make it a compelling candidate for enhancing the fire safety of various polymers, including epoxy resins.[1][2] TTBPT's molecular structure, featuring a stable triazine ring and multiple bromine atoms, allows for a synergistic flame retardant effect, acting in both the gas and condensed phases to inhibit combustion. This document provides detailed application notes and experimental protocols for the synthesis of TTBPT and its incorporation into epoxy resin systems.

Properties of this compound

PropertyValueReference
Chemical Formula C₂₁H₆Br₉N₃O₃[3]
Molecular Weight 1067.43 g/mol [3]
Appearance White powder[1]
Melting Point 227-230 °C[1]
Bromine Content ≥67%[1]
Decomposition Temperature (2% weight loss) ≥335 °C[1]
Solubility Slightly soluble in water; soluble in most alcohols and ethers.[4]

Experimental Protocols

Synthesis of this compound (TTBPT)

This protocol is adapted from established synthesis methods for TTBPT.

Materials:

  • Cyanuric chloride

  • 2,4,6-Tribromophenol

  • Anhydrous potassium carbonate (K₂CO₃)

  • Acetonitrile

  • Ethanol

  • Deionized water

Equipment:

  • Three-neck round-bottom flask

  • Condenser

  • Stirrer

  • Thermometer

  • Heating mantle

  • Filtration apparatus

  • Vacuum oven

Procedure:

  • In a three-neck round-bottom flask equipped with a condenser, stirrer, and thermometer, dissolve cyanuric chloride (10 mmol) in 100 mL of acetonitrile.

  • Add 2,4,6-tribromophenol (30 mmol) and anhydrous potassium carbonate (100 mmol) to the solution.

  • Stir the mixture at 0 °C for 1 hour.

  • Allow the reaction mixture to warm to room temperature and continue stirring for another hour.

  • Reflux the mixture for 16-18 hours.

  • After reflux, remove the solvent under reduced pressure.

  • Add an excess of deionized water to the residue to precipitate the product.

  • Isolate the solid product by filtration and wash thoroughly with an ethanol-water mixture.

  • Dry the purified this compound product in a vacuum oven at 80 °C until a constant weight is achieved.

Incorporation of TTBPT into Epoxy Resin

This protocol provides a general method for incorporating TTBPT into a standard diglycidyl ether of bisphenol A (DGEBA) epoxy resin system. Researchers should note that the optimal loading of TTBPT and the specific curing parameters may vary depending on the specific epoxy resin and curing agent used.

Materials:

  • Diglycidyl ether of bisphenol A (DGEBA) based epoxy resin

  • This compound (TTBPT) powder

  • 4,4'-Diaminodiphenylmethane (DDM) or other suitable amine curing agent

  • Acetone (optional, for viscosity reduction)

Equipment:

  • Mechanical stirrer or planetary mixer

  • Heating plate or oil bath

  • Vacuum oven

  • Molds for sample casting

Procedure:

  • Preheat the DGEBA epoxy resin to 80 °C to reduce its viscosity.

  • Gradually add the desired weight percentage of TTBPT powder to the preheated epoxy resin while stirring mechanically. Continue stirring until a homogenous dispersion is achieved. If necessary, a small amount of acetone can be used to aid dispersion, which should be subsequently removed under vacuum.

  • Add the stoichiometric amount of the curing agent (e.g., DDM) to the epoxy-TTBPT mixture. The typical stoichiometric ratio of epoxy groups to amine hydrogen is 1:1.

  • Continue stirring the mixture at 80 °C for approximately 15-20 minutes to ensure uniform mixing of all components.

  • Degas the mixture in a vacuum oven at 80 °C to remove any entrapped air bubbles.

  • Pour the degassed mixture into preheated molds.

  • Cure the samples in an oven using a suitable curing cycle. A typical cycle for a DDM-cured system is 120 °C for 2 hours followed by a post-cure at 150 °C for 2 hours.

  • Allow the samples to cool slowly to room temperature before demolding.

Characterization of TTBPT-Epoxy Composites

The following characterization techniques are recommended to evaluate the properties of the flame-retardant epoxy composites.

TestPurposeTypical Observations
Thermogravimetric Analysis (TGA) To assess the thermal stability and char formation of the composites.Increased char yield and onset decomposition temperature with the addition of TTBPT.
Limiting Oxygen Index (LOI) To determine the minimum oxygen concentration required to support combustion.An increase in the LOI value indicates improved flame retardancy.
UL-94 Vertical Burn Test To evaluate the flammability and self-extinguishing properties.A V-0 rating is desirable, indicating that the material self-extinguishes quickly with no dripping.
Cone Calorimetry To measure heat release rate (HRR), total heat release (THR), and smoke production.Reduction in peak HRR and THR with the addition of TTBPT.
Mechanical Testing (Tensile, Flexural) To assess the impact of TTBPT on the mechanical properties of the epoxy resin.Potential for slight changes in tensile strength and modulus.
Scanning Electron Microscopy (SEM) To examine the morphology of the char residue after combustion.A dense and continuous char layer suggests effective condensed-phase flame retardancy.

Data Presentation

The following tables present hypothetical data based on the performance of other triazine-based flame retardants in epoxy resins to illustrate the expected trends when incorporating TTBPT. Note: This data is for illustrative purposes only and actual results may vary.

Table 1: Thermal Properties of TTBPT-Epoxy Composites (Hypothetical Data)
SampleTd5% (°C) (N₂)Td,max (°C) (N₂)Char Yield at 800 °C (%) (N₂)
Neat Epoxy35037515
Epoxy + 10 wt% TTBPT36038525
Epoxy + 20 wt% TTBPT37039535
Table 2: Flame Retardancy of TTBPT-Epoxy Composites (Hypothetical Data)
SampleLOI (%)UL-94 Rating
Neat Epoxy24No Rating
Epoxy + 10 wt% TTBPT29V-1
Epoxy + 20 wt% TTBPT33V-0
Table 3: Mechanical Properties of TTBPT-Epoxy Composites (Hypothetical Data)
SampleTensile Strength (MPa)Tensile Modulus (GPa)
Neat Epoxy753.0
Epoxy + 10 wt% TTBPT723.2
Epoxy + 20 wt% TTBPT683.4

Visualizations

experimental_workflow cluster_synthesis TTBPT Synthesis cluster_incorporation Incorporation into Epoxy s1 Reactants (Cyanuric Chloride, 2,4,6-Tribromophenol) s2 Reaction in Acetonitrile with K₂CO₃ s1->s2 s3 Purification (Precipitation, Filtration, Washing) s2->s3 s4 Drying s3->s4 s5 TTBPT Powder s4->s5 i2 Mixing & Dispersion (80 °C) s5->i2 i1 Epoxy Resin (DGEBA) i1->i2 i3 Addition of Curing Agent (DDM) i2->i3 i4 Degassing i3->i4 i5 Casting & Curing i4->i5 i6 Flame Retardant Epoxy Composite i5->i6

Caption: Experimental workflow for the synthesis of TTBPT and its incorporation into epoxy resin.

flame_retardant_mechanism cluster_gas Gas Phase Action cluster_condensed Condensed Phase Action TTBPT TTBPT in Epoxy g1 Thermal Decomposition of TTBPT TTBPT->g1 c1 Promotion of Char Formation TTBPT->c1 g2 Release of Bromine Radicals (Br•) g1->g2 g3 Radical Scavenging in the Flame g2->g3 g4 Inhibition of Combustion g3->g4 c2 Formation of a Protective Char Layer c1->c2 c3 Insulation & Barrier Effect c2->c3 c4 Reduced Heat and Mass Transfer c3->c4

Caption: Flame retardant mechanism of TTBPT in epoxy resins.

References

Detecting a Novel Flame Retardant: Application Notes and Protocols for the Analysis of 2,4,6-Tris(2,4,6-tribromophenoxy)-1,3,5-triazine (TTBP-TAZ)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the analytical determination of 2,4,6-Tris(2,4,6-tribromophenoxy)-1,3,5-triazine (TTBP-TAZ), a novel brominated flame retardant of growing environmental and health concern. The methodologies outlined herein are primarily based on advanced chromatographic and mass spectrometric techniques, offering high sensitivity and selectivity for the detection of this high molecular weight compound in various matrices.

Introduction

This compound (TTBP-TAZ) is a high molecular weight brominated flame retardant used as a replacement for banned polybrominated diphenyl ethers (PBDEs).[1][2] Its presence has been reported in environmental samples, electronic waste, and consumer products, necessitating robust analytical methods for monitoring and risk assessment.[2][3] This application note details validated methods for the extraction, cleanup, and quantification of TTBP-TAZ.

Analytical Approaches

The primary analytical techniques for the determination of TTBP-TAZ are gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).[4] Due to its low volatility and high molecular weight, LC-MS, particularly with tandem mass spectrometry (LC-MS/MS), is often the preferred method for sensitive and selective quantification.[1][4]

Key Analytical Techniques:

  • High-Performance Liquid Chromatography coupled to a Tandem Mass Spectrometer (HPLC-MS/MS): A reliable and validated method for the simultaneous determination of TTBP-TAZ in environmental samples like sediment and fish.[1][5][6]

  • Gas Chromatography coupled with Mass Spectrometry (GC-MS): Utilized for determining the chemical structure and concentrations of TTBP-TAZ in dust samples from electronic waste recycling facilities.[3]

  • Ambient Mass Spectrometry and Liquid Chromatography with Atmospheric Pressure Chemical Ionization (APCI) combined with High-Resolution Time-of-Flight Mass Spectrometry (HR-TOFMS): Developed for the screening, detection, and quantification of this compound.[1][2]

Quantitative Data Summary

The following tables summarize the quantitative performance of a validated HPLC-MS/MS method for the analysis of TTBP-TAZ in environmental samples.[1][5][6]

Table 1: Method Validation Parameters for TTBP-TAZ in Sediment Samples

ParameterValue
Calibration Range16.6–770.6 μg kg⁻¹
Correlation Coefficient (R²)0.998 - 0.999
Limit of Detection (LOD)10–28 μg kg⁻¹
Limit of Quantification (LOQ)-
Mean Recovery (at 100 μg kg⁻¹)98 - 114%
Intra-day Relative Standard Deviation< 11%
Inter-day Precision< 11%

Table 2: Method Validation Parameters for TTBP-TAZ in Fish Samples (Bream)

ParameterValue
Calibration Range47.4–742.5 μg kg⁻¹
Correlation Coefficient (R²)0.998 - 0.999
Limit of Detection (LOD)7–25 μg kg⁻¹
Limit of Quantification (LOQ)22–80 μg kg⁻¹
Mean Recovery (at 100 μg kg⁻¹)98 - 114%
Intra-day Relative Standard Deviation< 11%
Inter-day Precision< 11%

Experimental Protocols

Protocol 1: Analysis of TTBP-TAZ in Environmental Samples (Sediment and Fish) by HPLC-MS/MS

This protocol is based on a validated method for the simultaneous determination of TTBP-TAZ and other triazine-based brominated flame retardants.[1][5][6]

1. Sample Preparation and Extraction:

  • Pressurized Liquid Extraction (PLE) is the recommended method for achieving the best extraction efficiency.[1][4]

    • Extraction Solvent: 100% Toluene

    • Extraction Time: 20 minutes

    • Extraction Cycles: 2

    • Extraction Temperature: 100 °C

    • Flushing Volume: 60%

  • Alternative extraction techniques that have been tested include solid-liquid extraction, ultrasound-assisted extraction, and Soxhlet extraction.[1][4]

2. Cleanup:

  • For Sediment Samples: Use a modified multilayer silica gel column.[1][4]

  • For Fish Samples: Employ gel permeation chromatography (GPC) followed by a Florisil® column.[1][4]

3. HPLC-MS/MS Analysis:

  • Liquid Chromatography: The separation is optimized by varying mobile phases, oven temperatures, modifiers, and buffers.[1][5][6]

  • Mass Spectrometry (Tandem MS):

    • Quantification Transition: m/z 1069.3 → 314.8

    • Confirmation Transition: m/z 1069.1 → 909.5

    • Isotope Dilution: Use of isotopically labeled [¹³C₁₈]-TTBP-TAZ (m/z 1087.3 → 320.8) for quantification is recommended to correct for matrix effects and recovery losses.[5]

Protocol 2: Analysis of TTBP-TAZ in Dust Samples by GC-MS

This protocol is suitable for the analysis of TTBP-TAZ in dust samples, particularly from electronic waste recycling environments.[3]

1. Sample Preparation and Extraction:

  • Detailed extraction procedures for dust are not explicitly provided in the search results, however, a standard Soxhlet extraction or ultrasonic extraction with a suitable organic solvent (e.g., toluene or a hexane/dichloromethane mixture) is a common approach for brominated flame retardants in dust.

2. Cleanup:

  • A multi-layer silica gel column or Florisil column can be used for cleanup to remove interfering matrix components.

3. GC-MS Analysis:

  • Gas Chromatography: Use a capillary column suitable for semi-volatile organic compounds. The oven temperature program should be optimized for the separation of high molecular weight compounds.

  • Mass Spectrometry: Both high-resolution and low-resolution mass spectrometry can be used for the determination of TTBP-TAZ's chemical structure and concentration.[3]

Visualized Workflows

The following diagrams illustrate the experimental workflows for the analysis of TTBP-TAZ.

TTBP_TAZ_Analysis_Workflow cluster_sample_prep Sample Preparation & Extraction cluster_cleanup Cleanup cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Environmental Sample (Sediment, Fish, Dust) Extraction Extraction (PLE Recommended) Sample->Extraction Cleanup Cleanup (Silica Gel, GPC, Florisil) Extraction->Cleanup Analysis LC-MS/MS or GC-MS Analysis Cleanup->Analysis Data Quantification & Confirmation Analysis->Data

Caption: General workflow for the analysis of TTBP-TAZ.

Sample_Specific_Cleanup_Workflow cluster_sediment Sediment cluster_fish Fish Sample_Type Sample Type Sediment_Cleanup Multilayer Silica Gel Sample_Type->Sediment_Cleanup Fish_Cleanup_GPC Gel Permeation Chromatography Sample_Type->Fish_Cleanup_GPC Fish_Cleanup_Florisil Florisil Column Fish_Cleanup_GPC->Fish_Cleanup_Florisil

Caption: Sample-specific cleanup protocols for TTBP-TAZ analysis.

References

Application Notes and Protocols: 2,4,6-Tris(2,4,6-tribromophenoxy)-1,3,5-triazine in Electronic Components

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2,4,6-Tris(2,4,6-tribromophenoxy)-1,3,5-triazine (TBP-TPA) as a flame retardant in electronic components. This document includes key performance data, detailed experimental protocols for evaluation, and diagrams illustrating its mechanism of action and experimental workflows.

Introduction

This compound, also known as TBP-TPA, is a high-performance brominated flame retardant. Its high bromine content, excellent thermal stability, and good UV resistance make it a suitable candidate for use in various engineering plastics commonly found in electronic components.[1] TBP-TPA is often used as a replacement for other brominated flame retardants like decabromodiphenyl ether (DecaBDE) and tetrabromobisphenol A (TBBPA).[1] It is typically used in conjunction with a synergist, most commonly antimony trioxide (Sb₂O₃), to enhance its flame retardant efficacy.[2]

Common applications in the electronics industry include:

  • Housings for electronic equipment: Utilized in plastics such as High Impact Polystyrene (HIPS), Acrylonitrile Butadiene Styrene (ABS), and Polycarbonate (PC).

  • Connectors and sockets: Employed in engineering plastics like Polybutylene Terephthalate (PBT).

  • Printed Circuit Boards (PCBs): Incorporated into epoxy resin formulations.

Physicochemical Properties

PropertyValue
Chemical Formula C₂₁H₆Br₉N₃O₃
Molecular Weight 1067.4 g/mol [3]
Appearance White to off-white powder
Bromine Content ≥67%
Melting Point 227-230 °C
Decomposition Temperature (2% weight loss) ≥335 °C[1]

Flame Retardant Performance Data

The following table summarizes the flame retardant performance of TBP-TPA in High Impact Polystyrene (HIPS), a common material for electronic enclosures. Data for other polymer systems is currently limited in publicly available literature.

Polymer MatrixFlame Retardant SystemLoading (wt%)Limiting Oxygen Index (LOI) (%)UL 94 Rating (Vertical Burn)
HIPS (Control)None023.8V-2
HIPSTBP-TPA (TTBPC) / Sb₂O₃1625.2V-0[4]

Experimental Protocols

Protocol for Incorporation of TBP-TPA into High Impact Polystyrene (HIPS)

This protocol describes a general procedure for compounding TBP-TPA and antimony trioxide into HIPS for the preparation of test specimens.

Materials:

  • High Impact Polystyrene (HIPS) resin

  • This compound (TBP-TPA) powder

  • Antimony trioxide (Sb₂O₃) powder

  • Twin-screw extruder

  • Injection molding machine

  • Standard test specimen molds (for UL 94 and LOI)

Procedure:

  • Drying: Dry the HIPS resin pellets at 80°C for 4 hours to remove any residual moisture.

  • Premixing: In a high-speed mixer, blend the dried HIPS pellets with TBP-TPA powder and Sb₂O₃ powder in the desired weight ratio (e.g., 84% HIPS, 12% TBP-TPA, 4% Sb₂O₃ for a total of 16% flame retardant package).

  • Extrusion: Feed the premixed blend into a twin-screw extruder. A typical temperature profile for HIPS is 180-220°C from the feeding zone to the die.

  • Pelletizing: Extrude the molten polymer blend through a die and pelletize the strands.

  • Drying of Pellets: Dry the flame-retardant HIPS pellets at 80°C for 4 hours.

  • Injection Molding: Mold the dried pellets into standard test specimens for UL 94 and LOI testing using an injection molding machine with a suitable temperature profile for HIPS (e.g., melt temperature of 210-240°C).

Protocol for UL 94 Vertical Burning Test

This protocol is a summary of the UL 94 standard test method for assessing the flammability of plastic materials.

Apparatus:

  • UL 94 test chamber

  • Bunsen burner with a supply of methane gas

  • Specimen holder

  • Timer

  • Cotton patch

Procedure:

  • Specimen Conditioning: Condition the test specimens (typically 125 mm x 13 mm x desired thickness) at 23°C and 50% relative humidity for a minimum of 48 hours.

  • Test Setup: Securely clamp a specimen in the holder in a vertical orientation. Place a dry cotton patch 300 mm below the lower edge of the specimen.

  • First Flame Application: Apply a 20 mm blue flame from the Bunsen burner to the bottom edge of the specimen for 10 seconds.

  • First Afterflame Time: After 10 seconds, remove the flame and record the time it takes for the flaming to cease (t₁).

  • Second Flame Application: Immediately after the flaming from the first application ceases, re-apply the flame to the specimen for another 10 seconds.

  • Second Afterflame and Afterglow Times: After the second 10-second application, remove the flame and record the afterflame time (t₂) and the afterglow time (t₃).

  • Observations: Note if any flaming drips ignite the cotton patch below.

  • Repeat: Test a total of five specimens.

  • Classification: Classify the material as V-0, V-1, or V-2 based on the criteria in the UL 94 standard. For a V-0 rating, the afterflame time for each individual specimen after the first and second flame application should not exceed 10 seconds, the total afterflame time for any set of 5 specimens should not exceed 50 seconds, and there should be no flaming drips that ignite the cotton.

Protocol for Limiting Oxygen Index (LOI) Test (ASTM D2863)

This protocol outlines the determination of the minimum concentration of oxygen in a flowing mixture of oxygen and nitrogen that will just support flaming combustion.

Apparatus:

  • LOI apparatus (a heat-resistant glass column with a specimen holder)

  • Oxygen and Nitrogen gas supplies with flowmeters

  • Ignition source (e.g., a propane torch)

Procedure:

  • Specimen Preparation: Prepare test specimens of the material (typically 70-150 mm long, 6.5 mm wide, and 3 mm thick).

  • Apparatus Setup: Place the specimen vertically in the holder inside the glass column.

  • Gas Flow: Introduce a mixture of oxygen and nitrogen into the bottom of the column. Start with an oxygen concentration that is expected to support combustion.

  • Ignition: Ignite the top of the specimen with the ignition source.

  • Observation: Observe the burning behavior of the specimen. The flame is considered self-sustaining if it continues to burn for at least 3 minutes or burns down 50 mm of the specimen length.

  • Adjusting Oxygen Concentration:

    • If the flame is self-sustaining, decrease the oxygen concentration and repeat the test with a new specimen.

    • If the flame extinguishes, increase the oxygen concentration and repeat the test with a new specimen.

  • Determining the LOI: Continue this process until the minimum oxygen concentration required to just sustain combustion is determined. This concentration is the Limiting Oxygen Index (LOI), expressed as a percentage.

Visualizations

Flame Retardant Mechanism of TBP-TPA

G cluster_0 Combustion Zone (Gas Phase) cluster_1 Condensed Phase Heat Heat Polymer Polymer Heat->Polymer Pyrolysis Flammable Gases Flammable Gases Polymer->Flammable Gases TBP_TPA_gas TBP-TPA (gas) HBr_SbBr3 HBr, SbBr₃ TBP_TPA_gas->HBr_SbBr3 Decomposition Radicals H•, OH• HBr_SbBr3->Radicals Radical Trapping Inert Gases Inert Gases HBr_SbBr3->Inert Gases Dilution Flammable GasesRadicals Flammable GasesRadicals Combustion Combustion Flammable GasesRadicals->Combustion Combustion->Heat Exothermic TBP_TPA_solid TBP-TPA (solid) Char Layer Protective Char Layer TBP_TPA_solid->Char Layer Promotes Charring Sb2O3 Sb₂O₃ Sb2O3->TBP_TPA_gas Synergist Char Layer->Heat Insulation Char Layer->Flammable Gases Barrier

Caption: Flame retardant mechanism of TBP-TPA.

Experimental Workflow for Flame Retardancy Evaluation

G Start Start Material_Prep Material Preparation (Drying, Premixing) Start->Material_Prep Compounding Compounding (Twin-Screw Extrusion) Material_Prep->Compounding Specimen_Prep Specimen Preparation (Injection Molding) Compounding->Specimen_Prep Conditioning Specimen Conditioning (23°C, 50% RH, 48h) Specimen_Prep->Conditioning UL94_Test UL 94 Vertical Burning Test Conditioning->UL94_Test LOI_Test Limiting Oxygen Index (LOI) Test Conditioning->LOI_Test TGA_Test Thermogravimetric Analysis (TGA) Conditioning->TGA_Test Data_Analysis Data Analysis and Classification UL94_Test->Data_Analysis LOI_Test->Data_Analysis TGA_Test->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for evaluating flame retardancy.

References

Application Notes and Protocols for Flame Retardant Coatings with 2,4,6-Tris(2,4,6-tribromophenoxy)-1,3,5-triazine (TTBPT)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the formulation, application, and performance of flame retardant coatings incorporating 2,4,6-Tris(2,4,6-tribromophenoxy)-1,3,5-triazine (TTBPT). TTBPT is a high-performance, additive flame retardant known for its excellent thermal stability and efficacy in reducing the flammability of various materials, including plastics, textiles, and coatings.[1] This document outlines detailed protocols for the preparation and testing of such coatings, presents key performance data, and illustrates the underlying flame retardant mechanisms.

Introduction to this compound (TTBPT)

TTBPT is a brominated flame retardant characterized by a high bromine content (typically ≥67%) and a triazine core structure.[2] Its large molecular structure and high melting point (227-230°C) contribute to its excellent thermal stability, with a 2% weight loss temperature exceeding 335°C.[2] TTBPT is a white powder with good UV resistance, making it a suitable replacement for other brominated flame retardants like Decabromodiphenyl oxide (DECA) and Tetrabromobisphenol A (TBBA).[2] It is commonly used in engineering plastics such as HIPS, ABS/PC, PBT, and PC.[2] In coating formulations, TTBPT is typically used in conjunction with a synergist, most commonly antimony trioxide (Sb₂O₃), to enhance its flame retardant efficiency.[2]

Flame Retardant Mechanism

The flame retardant action of TTBPT in coatings is primarily based on a gas-phase inhibition mechanism. When the coating is exposed to a fire, the TTBPT thermally degrades and releases bromine radicals (Br•) into the gaseous phase. These bromine radicals are highly reactive and interfere with the combustion chain reactions. They act as scavengers for the high-energy free radicals (H•, OH•) that propagate the fire, effectively quenching the flame.

When used with antimony trioxide, a synergistic effect is observed. The antimony trioxide reacts with the released hydrogen bromide (HBr) to form antimony trihalides (e.g., SbBr₃), which are more effective radical traps than HBr alone. This synergistic interaction enhances the overall flame retardancy of the coating system.[3][4] Additionally, antimony compounds can contribute to the condensed phase mechanism by promoting the formation of a protective char layer on the surface of the burning material, which acts as a thermal insulator and a barrier to oxygen.[3]

Flame_Retardant_Mechanism cluster_gas_phase Gas Phase cluster_condensed_phase Condensed Phase Heat Heat from Fire TTBPT TTBPT in Coating Heat->TTBPT degrades Sb2O3 Sb₂O₃ (Synergist) Sb2O3_condensed Sb₂O₃ Br_radicals Bromine Radicals (Br•) TTBPT->Br_radicals releases HBr HBr TTBPT->HBr Combustion_Radicals H•, OH• Radicals Br_radicals->Combustion_Radicals scavenges Flame_Quenching Flame Quenching Combustion_Radicals->Flame_Quenching leads to SbBr3 Antimony Trihalides (SbBr₃) Sb2O3->SbBr3 reacts with HBr SbBr3->Combustion_Radicals scavenges HBr->SbBr3 Char_Formation Char Formation Sb2O3_condensed->Char_Formation promotes

Caption: Flame retardant mechanism of TTBPT with Antimony Trioxide.

Formulation of Flame Retardant Coatings

The formulation of flame retardant coatings with TTBPT requires careful consideration of the binder system, the loading levels of TTBPT and synergists, and the dispersion method.

Compatible Binder Systems

TTBPT can be incorporated into various binder systems to create flame retardant coatings. The choice of binder will depend on the specific application and desired properties of the final coating. Common binder systems include:

  • Epoxy Resins: Offer excellent adhesion, chemical resistance, and durability. Two-component epoxy systems are commonly used for industrial and protective coatings.

  • Polyurethane Resins: Provide a good balance of flexibility, abrasion resistance, and weatherability. Both two-component and moisture-curing polyurethane systems can be formulated.

  • Acrylic Resins: Water-borne acrylic emulsions are often used for architectural and intumescent coatings due to their low VOC content and ease of application.[5]

Recommended Formulations

The following tables provide starting point formulations for flame retardant coatings based on different binder systems. The exact ratios may need to be optimized based on the specific raw materials and performance requirements.

Table 1: Epoxy-Based Flame Retardant Coating Formulation

ComponentFunctionWeight Percentage (%)
Bisphenol A Epoxy ResinBinder40 - 50
Polyamide/Amine AdductCuring Agent15 - 25
TTBPT Flame Retardant 15 - 25
Antimony Trioxide (Sb₂O₃) Synergist 5 - 10
Xylene/ButanolSolvent10 - 15
Dispersing AgentAdditive0.5 - 1.0
DefoamerAdditive0.1 - 0.5

Table 2: Polyurethane-Based Flame Retardant Coating Formulation

ComponentFunctionWeight Percentage (%)
Polyester/Polyether PolyolBinder (Part A)30 - 40
Isocyanate Prepolymer (e.g., HDI)Curing Agent (Part B)15 - 25
TTBPT Flame Retardant 20 - 30
Antimony Trioxide (Sb₂O₃) Synergist 7 - 12
Ethyl Acetate/Butyl AcetateSolvent15 - 20
Leveling AgentAdditive0.2 - 0.8
UV StabilizerAdditive0.5 - 1.5

Table 3: Water-Borne Acrylic Intumescent Coating Formulation

ComponentFunctionWeight Percentage (%)
Styrene-Acrylic EmulsionBinder35 - 45
TTBPT Flame Retardant 10 - 20
Antimony Trioxide (Sb₂O₃) Synergist 3 - 8
Ammonium Polyphosphate (APP)Acid Source15 - 25
Pentaerythritol (PER)Carbon Source5 - 10
MelamineBlowing Agent5 - 10
WaterSolvent5 - 10
DispersantAdditive0.5 - 1.0
ThickenerAdditive0.2 - 0.5

Experimental Protocols

Preparation of Flame Retardant Coatings

Coating_Preparation_Workflow Start Start Binder_Prep Prepare Binder System Start->Binder_Prep Dispersion Disperse TTBPT & Sb₂O₃ Binder_Prep->Dispersion High-speed disperser Additives Add Other Components Dispersion->Additives Mixing Final Mixing Additives->Mixing Low-speed mixing Application Apply Coating to Substrate Mixing->Application Curing Cure the Coating Application->Curing End End Curing->End

References

Application Notes and Protocols for 2,4,6-Tris(2,4,6-tribromophenoxy)-1,3,5-triazine in Textile Finishing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,6-Tris(2,4,6-tribromophenoxy)-1,3,5-triazine, commonly known as FR-245, is a high-performance brominated flame retardant utilized in various materials, including textiles, to enhance their fire resistance.[1][2] Its molecular structure, featuring a stable triazine ring and a high bromine content (theoretically 67% by weight), imparts excellent thermal stability and flame retardant efficiency.[1] This document provides detailed application notes and experimental protocols for the use of FR-245 in textile finishing, targeting researchers and scientists in material science and drug development who may be exploring the properties and applications of functionalized textiles.

FR-245 operates through a gas-phase radical scavenging mechanism, where the release of bromine radicals at elevated temperatures interrupts the exothermic processes of combustion. It is often used in conjunction with antimony trioxide (Sb₂O₃) as a synergist to enhance its efficacy.[3]

Physicochemical Properties of this compound (FR-245)

A summary of the key physicochemical properties of FR-245 is presented in the table below.

PropertyValueReference
Chemical Formula C₂₁H₆Br₉N₃O₃[4]
Molecular Weight 1067.4 g/mol [4]
Appearance White to off-white powder[2]
Melting Point 225-235 °C[2]
Bromine Content ~67%[1]
Solubility Insoluble in water; Soluble in organic solvents like toluene and methylene acetate.[1]

Application in Textile Finishing: Pad-Dry-Cure Method

The most common industrial method for applying flame retardants like FR-245 to textiles is the pad-dry-cure process.[1][5] This method ensures uniform application and fixation of the chemical onto the fabric.

General Experimental Workflow

The following diagram illustrates the typical workflow for applying FR-245 to textile substrates.

G cluster_prep Preparation cluster_application Application cluster_post Post-Treatment prep_fabric Fabric Scouring & Desizing padding Padding (Wet Pick-up Control) prep_fabric->padding prep_solution FR Dispersion Preparation prep_solution->padding drying Drying padding->drying curing Curing drying->curing washing Washing curing->washing final_drying Final Drying washing->final_drying testing Flammability Testing (LOI, Vertical Test) final_drying->testing Performance Evaluation

Fig. 1: Pad-Dry-Cure Workflow for FR-245 Application

Detailed Experimental Protocols

The following are generalized protocols for the application of FR-245 on cotton and polyester fabrics. Researchers should optimize these parameters based on the specific fabric characteristics and desired level of flame retardancy.

Protocol 1: Flame Retardant Finishing of Cotton Fabric
  • Fabric Preparation:

    • Scour and desize a 100% cotton fabric sample to remove impurities.

    • Rinse thoroughly with deionized water and dry at 80°C.

    • Condition the fabric at 20 ± 2°C and 65 ± 5% relative humidity for 24 hours before treatment.

  • Finishing Bath Preparation:

    • Prepare an aqueous dispersion of FR-245. Due to its insolubility in water, a suitable dispersing agent is required.

    • For a target add-on of 20-30% on the weight of the fabric (owf), prepare a bath containing:

      • FR-245: 150-250 g/L

      • Antimony Trioxide (Sb₂O₃) (as a synergist): 75-125 g/L

      • Acrylic binder: 50-100 g/L

      • Dispersing agent: 5-10 g/L

      • Wetting agent: 1-2 g/L

    • Stir the mixture vigorously to ensure a stable and uniform dispersion.

  • Padding:

    • Immerse the conditioned cotton fabric in the finishing bath.

    • Pass the fabric through a two-roll laboratory padder at a pressure adjusted to achieve a wet pick-up of 70-80%.

  • Drying and Curing:

    • Dry the padded fabric at 100-120°C for 2-5 minutes.[6]

    • Cure the dried fabric at 150-170°C for 2-4 minutes to fix the flame retardant and binder.[5]

  • Post-Treatment:

    • Rinse the cured fabric in cold water to remove any unfixed chemicals.

    • Wash with a non-ionic detergent (e.g., 1 g/L) at 40-50°C for 10 minutes.

    • Rinse thoroughly and dry.

    • Condition the treated fabric as in step 1 before performance evaluation.

Protocol 2: Flame Retardant Finishing of Polyester Fabric
  • Fabric Preparation:

    • Clean the 100% polyester fabric to remove any surface finishes or oils.

    • Dry and condition the fabric as described for cotton.

  • Finishing Bath Preparation:

    • Prepare a dispersion similar to the one for cotton. The concentrations may need to be adjusted based on the specific type of polyester and desired performance. A typical starting formulation would be:

      • FR-245: 200-300 g/L

      • Antimony Trioxide (Sb₂O₃): 100-150 g/L

      • Polyurethane or acrylic binder suitable for synthetics: 60-120 g/L

      • Dispersing agent: 5-15 g/L

  • Padding, Drying, and Curing:

    • Follow the padding procedure as for cotton, aiming for a wet pick-up of 60-70%.

    • Dry the fabric at 100-110°C for 2-3 minutes.

    • Cure at a higher temperature suitable for polyester, typically 170-190°C, for 1-3 minutes.

  • Post-Treatment:

    • Rinse and wash the treated polyester fabric as described for cotton.

    • Dry and condition the fabric before testing.

Performance Evaluation: Experimental Methodologies

The effectiveness of the flame retardant treatment is evaluated using standardized flammability tests.

Limiting Oxygen Index (LOI)

The LOI test (ASTM D2863) determines the minimum concentration of oxygen in an oxygen/nitrogen mixture that is required to sustain combustion of the fabric. A higher LOI value indicates better flame retardancy. Untreated cotton typically has an LOI of around 18%, while polyester is around 20-22%.[7] Flame retardant fabrics are generally expected to have an LOI above 26%.

Vertical Flame Test

The vertical flame test (ASTM D6413) is used to assess the burning behavior of a vertically oriented fabric sample after exposure to a flame for a specified time (typically 12 seconds). The key parameters measured are:

  • Afterflame time: The duration for which the fabric continues to flame after the ignition source is removed.

  • Afterglow time: The duration of glowing after the flame has extinguished.

  • Char length: The length of the damaged (charred) portion of the fabric.

Quantitative Data (Illustrative)

While specific quantitative data for textiles treated solely with FR-245 is not widely available in open literature, the following table provides illustrative performance targets for cotton and polyester fabrics treated with a brominated flame retardant system, including a synergist. Researchers should use this as a benchmark for their own experimental results.

Fabric TypeTreatmentAdd-on (% owf)LOI (%)Vertical Flame Test (ASTM D6413)
Char Length (cm)
100% Cotton Untreated0~18Burns completely
FR-245 + Sb₂O₃20-30> 28< 10
100% Polyester Untreated0~21Melts and drips
FR-245 + Sb₂O₃25-35> 30< 8

Flame Retardant Mechanism

The flame retardant mechanism of FR-245 on textiles involves both gas-phase and condensed-phase actions.

G cluster_combustion Combustion Cycle cluster_fr FR-245 Action heat Heat Source pyrolysis Fabric Pyrolysis heat->pyrolysis fr_release FR-245 releases Bromine Radicals (Br•) heat->fr_release fuel Flammable Gases pyrolysis->fuel char_formation Enhanced Char Formation (Condensed Phase) pyrolysis->char_formation combustion Combustion fuel->combustion heat_feedback Heat Feedback combustion->heat_feedback heat_feedback->pyrolysis radical_scavenging Radical Scavenging (H• + Br• -> HBr) (OH• + Br• -> HBr + O) fr_release->radical_scavenging radical_scavenging->combustion Inhibition char_formation->fuel Reduces Fuel

Fig. 2: Flame Retardancy Mechanism of FR-245

Durability of the Finish

The durability of the flame retardant finish to laundering is a critical parameter. The use of a suitable binder in the formulation is essential to ensure good adhesion of the FR-245 particles to the fabric surface. The wash durability should be tested according to standard methods (e.g., AATCC 61). The flame retardancy performance should be evaluated after a specified number of wash cycles (e.g., 10, 25, or 50) to determine the permanence of the finish.

Safety Considerations

As a brominated flame retardant, this compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or under a fume hood to avoid inhalation of the powder. For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).

References

Application Notes and Protocols for Thermal Analysis of Polymers with 2,4,6-Tris(2,4,6-tribromophenoxy)-1,3,5-triazine (TTBPT)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,6-Tris(2,4,6-tribromophenoxy)-1,3,5-triazine (TTBPT) is a brominated flame retardant widely used to enhance the fire safety of various polymers. Its high bromine content and thermal stability make it an effective additive for plastics used in electronics, construction, and automotive applications. This document provides detailed application notes and experimental protocols for the thermal analysis of polymers containing TTBPT using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). Understanding the thermal behavior of these polymer blends is crucial for predicting their performance, ensuring processing stability, and evaluating their flame retardant properties.

TTBPT is a white powder with a melting point in the range of 225-235 °C. It is commonly blended with polymers such as High-Impact Polystyrene (HIPS), Acrylonitrile Butadiene Styrene (ABS), Polybutylene Terephthalate (PBT), Polycarbonate (PC), and Acrylonitrile Styrene (AS). For optimal flame retardant performance, it is often used in conjunction with a synergist, most commonly antimony trioxide (Sb₂O₃).

Key Thermal Analysis Techniques

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. For polymers with TTBPT, TGA is used to determine:

  • Thermal Stability: The onset temperature of decomposition provides a measure of the material's stability at elevated temperatures.

  • Decomposition Profile: The TGA curve reveals the temperature range over which the polymer and flame retardant degrade.

  • Char Yield: The percentage of residue remaining at high temperatures is an indicator of the material's tendency to form a protective char layer, which is a key mechanism of flame retardancy.

  • Additive Content: The mass loss at different stages can sometimes be correlated to the amount of flame retardant and other additives in the polymer blend.

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. For polymers containing TTBPT, DSC is used to investigate:

  • Glass Transition Temperature (Tg): The temperature at which an amorphous polymer transitions from a rigid, glassy state to a more flexible, rubbery state. The addition of TTBPT can influence the Tg of the polymer matrix.

  • Melting Temperature (Tm) and Crystallization Temperature (Tc): For semi-crystalline polymers, DSC can identify the melting and crystallization behavior, which can be affected by the presence of the flame retardant.

  • Heat of Fusion and Crystallization: These measurements provide information about the degree of crystallinity of the polymer, which can impact its mechanical properties.

  • Reactions: DSC can detect exothermic or endothermic events associated with chemical reactions, such as cross-linking or degradation.

Quantitative Data Summary

The following tables summarize typical quantitative data obtained from the thermal analysis of TTBPT and its polymer blends.

Table 1: Thermal Properties of this compound (TTBPT)

PropertyValue
Melting Point (°C)225 - 235
Onset of Decomposition (TGA, °C)~335 (1% weight loss)
Temperature for 2% Weight Loss (°C)360
Temperature for 5% Weight Loss (°C)385
Temperature for 10% Weight Loss (°C)400

Table 2: TGA Data for High-Impact Polystyrene (HIPS) with and without TTBPT

MaterialOnset of Decomposition (°C)Temperature Range of Major Mass Loss (°C)Char Yield at 600°C (%)
Neat HIPS~200200 - 450< 1
HIPS + 10 wt% TTBPT~250250 - 445 (96% mass loss)~4

Experimental Protocols

Protocol for Thermogravimetric Analysis (TGA)

This protocol is a general guideline and may need to be adapted for specific polymers and instruments.

  • Instrument: A calibrated thermogravimetric analyzer.

  • Sample Preparation:

    • Ensure the polymer sample containing TTBPT is homogeneous.

    • Accurately weigh 5-10 mg of the sample into a clean, tared TGA pan (e.g., platinum or alumina).

  • Experimental Conditions:

    • Purge Gas: Nitrogen (or air, to study oxidative degradation) at a flow rate of 50-100 mL/min.

    • Temperature Program:

      • Equilibrate at 30 °C.

      • Ramp from 30 °C to 800 °C at a heating rate of 10 °C/min or 20 °C/min.

    • Data Collection: Record the mass loss as a function of temperature.

  • Data Analysis:

    • Determine the onset temperature of decomposition (e.g., the temperature at 5% weight loss).

    • Identify the temperature ranges of different decomposition steps.

    • Calculate the percentage of char residue at the end of the experiment (e.g., at 700 °C or 800 °C).

    • Plot the TGA (weight % vs. temperature) and derivative TGA (DTG) (d(weight %)/dT vs. temperature) curves.

Protocol for Differential Scanning Calorimetry (DSC)

This protocol provides a general procedure for analyzing the thermal transitions of polymers containing TTBPT.

  • Instrument: A calibrated differential scanning calorimeter.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the polymer sample into a clean, tared DSC pan (e.g., aluminum).

    • Hermetically seal the pan.

  • Experimental Conditions:

    • Purge Gas: Nitrogen at a flow rate of 50 mL/min.

    • Temperature Program (Heat-Cool-Heat Cycle):

      • First Heating Scan: Equilibrate at a temperature below the expected Tg (e.g., 25 °C). Ramp to a temperature above the expected melting point but below the decomposition temperature (e.g., 250 °C) at a heating rate of 10 °C/min. This scan erases the thermal history of the sample.

      • Cooling Scan: Cool the sample from the upper temperature to the starting temperature at a controlled rate (e.g., 10 °C/min).

      • Second Heating Scan: Reheat the sample from the starting temperature to the upper temperature at the same heating rate as the first scan (10 °C/min).

    • Data Collection: Record the heat flow as a function of temperature.

  • Data Analysis:

    • Analyze the second heating scan to determine the glass transition temperature (Tg), melting temperature (Tm), and heat of fusion (ΔHf).

    • Analyze the cooling scan to determine the crystallization temperature (Tc) and heat of crystallization (ΔHc).

    • The degree of crystallinity (%) can be calculated using the formula: (ΔHf / ΔHf°_m) * 100, where ΔHf°_m is the heat of fusion of the 100% crystalline polymer.

Diagrams

Experimental_Workflow Thermal Analysis Workflow for Polymers with TTBPT cluster_prep Sample Preparation cluster_tga Thermogravimetric Analysis (TGA) cluster_dsc Differential Scanning Calorimetry (DSC) cluster_results Data Interpretation Sample Polymer + TTBPT Blend TGA_Sample Weigh 5-10 mg for TGA Sample->TGA_Sample DSC_Sample Weigh 5-10 mg for DSC Sample->DSC_Sample TGA_Run Heat from 30°C to 800°C @ 10°C/min in N2 TGA_Sample->TGA_Run DSC_Run Heat-Cool-Heat Cycle (e.g., 25°C to 250°C @ 10°C/min) DSC_Sample->DSC_Run TGA_Data Record Mass vs. Temperature TGA_Run->TGA_Data TGA_Analysis Analyze: - Onset of Decomposition - Decomposition Steps - Char Yield TGA_Data->TGA_Analysis Interpretation Correlate thermal properties with flame retardancy, processing stability, and material performance. TGA_Analysis->Interpretation DSC_Data Record Heat Flow vs. Temperature DSC_Run->DSC_Data DSC_Analysis Analyze (2nd Heat Scan): - Glass Transition (Tg) - Melting Point (Tm) - Heat of Fusion (ΔHf) DSC_Data->DSC_Analysis DSC_Analysis->Interpretation

Caption: Workflow for TGA and DSC analysis of polymers with TTBPT.

Flame_Retardant_Mechanism Flame Retardant Mechanism of TTBPT cluster_gas Gas Phase cluster_condensed Condensed Phase Heat Heat Source Polymer Polymer + TTBPT Heat->Polymer Decomposition Thermal Decomposition Polymer->Decomposition Volatiles Flammable Volatiles Decomposition->Volatiles from polymer HBr HBr Radicals (from TTBPT) Decomposition->HBr from TTBPT Char Protective Char Layer Decomposition->Char promotes Flame Flame Propagation Volatiles->Flame Inhibition Radical Scavenging (Flame Inhibition) HBr->Inhibition Flame->Inhibition quenches Barrier Acts as a barrier to heat and mass transfer Char->Barrier Barrier->Polymer insulates

Caption: Gas and condensed phase flame retardant mechanisms of TTBPT.

Measuring the Flame Retardancy Effect of 2,4,6-Tris(2,4,6-tribromophenoxy)-1,3,5-triazine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview of the methodologies used to evaluate the flame retardant efficacy of 2,4,6-Tris(2,4,6-tribromophenoxy)-1,3,5-triazine (TTBP-TAZ). This document details the experimental protocols for key flammability tests, including Limiting Oxygen Index (LOI), UL 94 Vertical Burn Test, and Cone Calorimetry. Furthermore, it presents a summary of the performance of TTBP-TAZ in various polymer matrices and elucidates its mechanism of action. Diagrams illustrating experimental workflows are included to facilitate a clear understanding of the testing processes.

Introduction to this compound (TTBP-TAZ)

TTBP-TAZ is a high-performance additive flame retardant characterized by its high bromine and nitrogen content. It is a white powder with a melting point of approximately 227-230°C.[1] Due to its excellent thermal stability and UV resistance, TTBP-TAZ is positioned as a replacement for conventional brominated flame retardants such as Decabromodiphenyl Ether (DECA) and Tetrabromobisphenol A (TBBA).[1][2][3] It is widely incorporated into various engineering plastics, including High Impact Polystyrene (HIPS), Polybutylene Terephthalate (PBT), Polycarbonate (PC), and Acrylonitrile Butadiene Styrene (ABS), to enhance their fire safety.[2][3] For optimal performance, TTBP-TAZ is typically used in conjunction with a synergist, most commonly antimony trioxide (Sb₂O₃).[1][3] The flame retardant mechanism of TTBP-TAZ is multifaceted, involving both gas-phase radical scavenging and condensed-phase char formation.

Quantitative Flame Retardancy Data

The flame retardant performance of TTBP-TAZ is evaluated using standardized tests that quantify its ability to suppress or extinguish flames in different polymers. The following tables summarize key flammability parameters.

Table 1: Limiting Oxygen Index (LOI) and UL 94 Classification of HIPS Formulations

Polymer MatrixFlame Retardant SystemLOI (%)UL 94 Rating (3.2 mm)
HIPSNone-HB
HIPS16 wt% TTBPC/Sb₂O₃23.8V-2
HIPS16 wt% TTBPC/Sb₂O₃ + 0.50 wt% NORSM*25.2V-0

*NORSM: Bis(1-methoxy-2,2,6,6-tetramethylpiperidin-4-yl)sebacate (a synergistic agent)

Table 2: Cone Calorimetry Data for HIPS Formulations (Qualitative)

Polymer MatrixFlame Retardant SystemPeak Heat Release Rate (pHRR)Total Heat Release (THR)Mean Effective Heat of Combustion
HIPS16 wt% TTBPC/Sb₂O₃ + 0.50 wt% NORSM*Greatly LoweredGreatly LoweredGreatly Lowered

*NORSM: Bis(1-methoxy-2,2,6,6-tetramethylpiperidin-4-yl)sebacate (a synergistic agent)

Mechanism of Action: Thermal Decomposition

The flame retardant action of TTBP-TAZ is initiated upon thermal decomposition. The molecule is designed to release flame-inhibiting species at temperatures corresponding to the decomposition of the host polymer.

The high bromine content allows for the release of bromine radicals (Br•) into the gas phase during combustion. These radicals act as scavengers, interrupting the chain reactions of combustion by quenching highly reactive H• and OH• radicals. The presence of nitrogen in the triazine ring is believed to act synergistically with bromine, potentially by promoting the formation of non-flammable gases and contributing to char formation.

Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS) of polymers containing TTBP-TAZ reveals that the presence of synergistic agents can promote the release of bromine radicals, enhancing the flame retardant efficiency in the gaseous phase.

Experimental Protocols

Detailed methodologies for the standard tests used to evaluate the flame retardancy of TTBP-TAZ are provided below.

Limiting Oxygen Index (LOI) Test

Standard: ASTM D2863

Objective: To determine the minimum concentration of oxygen in a flowing mixture of oxygen and nitrogen that will just support flaming combustion of a material.

Apparatus:

  • Heat-resistant glass chimney

  • Specimen holder

  • Gas flow meters for oxygen and nitrogen

  • Ignition source (e.g., propane torch)

Procedure:

  • Prepare test specimens to the specified dimensions (typically 80-150 mm long, 10 mm wide, and 4 mm thick for injection-molded samples).

  • Position a specimen vertically in the center of the glass chimney.

  • Introduce a mixture of oxygen and nitrogen into the bottom of the chimney at a specified flow rate.

  • Ignite the top edge of the specimen with the ignition source.

  • Observe the burning behavior of the specimen.

  • Systematically vary the oxygen concentration in the gas mixture until the minimum concentration that sustains burning for a specified time or consumes a specified length of the specimen is determined.

  • The LOI is expressed as the volume percentage of oxygen in this mixture.

UL 94 Vertical Burn Test

Standard: UL 94

Objective: To evaluate the burning characteristics of plastic materials in a vertical orientation after exposure to a small flame.

Apparatus:

  • Test chamber, free from drafts

  • Bunsen burner with a 9.5 mm inside diameter barrel

  • Specimen clamp and support

  • Timing device

  • Surgical cotton

Procedure:

  • Prepare at least five test specimens to the specified dimensions (typically 125 mm long by 13 mm wide, with a thickness not exceeding 13 mm).

  • Clamp a specimen from its upper end in a vertical position, with the lower end 300 mm above a layer of dry surgical cotton.

  • Adjust the Bunsen burner to produce a 20 mm high blue flame.

  • Apply the flame to the center of the lower edge of the specimen for 10 seconds.

  • Remove the flame and record the afterflame time (t₁).

  • If the specimen ceases to flame, immediately reapply the flame for another 10 seconds.

  • Remove the flame and record the second afterflame time (t₂) and the afterglow time (t₃).

  • Record whether any flaming drips ignite the cotton below.

  • Classify the material as V-0, V-1, or V-2 based on the criteria in Table 3.

Table 3: UL 94 Vertical Burn Classifications

CriteriaV-0V-1V-2
Afterflame time for each individual specimen (t₁ or t₂)≤ 10 s≤ 30 s≤ 30 s
Total afterflame time for any set of 5 specimens (t₁ + t₂ for all 5)≤ 50 s≤ 250 s≤ 250 s
Afterflame plus afterglow time for each individual specimen after the second flame application (t₂ + t₃)≤ 30 s≤ 60 s≤ 60 s
Flaming drips ignite cottonNoNoYes
Burn to the holding clampNoNoNo
Cone Calorimetry

Standard: ASTM E1354

Objective: To measure the heat release rate and other flammability properties of materials under controlled radiant heating conditions.

Apparatus:

  • Cone calorimeter, consisting of a conical radiant heater, load cell, spark igniter, and an exhaust gas analysis system.

Procedure:

  • Prepare test specimens, typically 100 mm x 100 mm, with a maximum thickness of 50 mm.

  • Condition the specimens to a constant mass in a controlled environment (23 °C and 50% relative humidity).

  • Wrap the back and edges of the specimen in aluminum foil and place it in the specimen holder.

  • Set the desired incident heat flux from the conical heater (e.g., 35 or 50 kW/m²).

  • Place the specimen on the load cell under the conical heater.

  • Activate the spark igniter to ignite the gases evolved from the specimen's surface.

  • Continuously measure the mass of the specimen, the oxygen concentration in the exhaust gas, and the exhaust flow rate throughout the test.

  • From these measurements, calculate the heat release rate (HRR), peak heat release rate (pHRR), total heat released (THR), effective heat of combustion (EHC), and smoke production rate.

Visualizations

The following diagrams illustrate the workflows for the key flame retardancy tests.

LOI_Test_Workflow cluster_prep Sample Preparation cluster_test Testing Procedure cluster_analysis Analysis prep Prepare Test Specimen (e.g., 150x10x4 mm) setup Position Specimen in Glass Chimney prep->setup gas Set Initial O₂/N₂ Flow setup->gas ignite Ignite Top of Specimen gas->ignite observe Observe Burning Behavior ignite->observe adjust Adjust O₂ Concentration observe->adjust If flame extinguishes or self-sustains adjust->gas determine Determine Minimum O₂ for Sustained Combustion adjust->determine result Record LOI Value (%) determine->result

Caption: Workflow for the Limiting Oxygen Index (LOI) Test.

UL94_Test_Workflow cluster_prep Sample Preparation cluster_test Testing Procedure cluster_analysis Analysis prep Prepare 5 Test Specimens (125x13 mm) setup Clamp Specimen Vertically over Cotton prep->setup flame1 Apply 20mm Flame for 10s setup->flame1 record1 Remove Flame & Record Afterflame Time (t₁) flame1->record1 flame2 Immediately Re-apply Flame for 10s record1->flame2 If flame ceases record2 Remove Flame & Record Afterflame (t₂) & Afterglow (t₃) flame2->record2 drips Observe Flaming Drips record2->drips classify Classify based on Time & Drip Criteria drips->classify result Assign V-0, V-1, or V-2 Rating classify->result

Caption: Workflow for the UL 94 Vertical Burn Test.

Cone_Calorimeter_Workflow cluster_prep Sample Preparation cluster_test Testing Procedure cluster_analysis Data Analysis prep Prepare Specimen (100x100 mm) & Condition setup Place Specimen under Conical Heater prep->setup irradiate Apply Heat Flux (e.g., 35 or 50 kW/m²) setup->irradiate ignite Ignite Evolved Gases irradiate->ignite measure Continuously Measure: - Mass Loss - O₂ Consumption - Exhaust Flow ignite->measure calculate Calculate Flammability Parameters measure->calculate result Obtain: - Heat Release Rate (HRR) - Total Heat Released (THR) - Smoke Production Rate calculate->result

Caption: Workflow for the Cone Calorimetry Test.

References

Application Notes and Protocols for Testing Materials with 2,4,6-Tris(2,4,6-tribromophenoxy)-1,3,5-triazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Material Development Professionals

These application notes provide a comprehensive guide for incorporating and evaluating the flame retardant properties of 2,4,6-Tris(2,4,6-tribromophenoxy)-1,3,5-triazine (TTBP-TAZ) in polymeric materials. The protocols outlined below are based on established international standards to ensure reliable and comparable results.

Introduction to this compound (TTBP-TAZ)

This compound is a high-performance brominated flame retardant.[1] It is a white to off-white solid with a high bromine content, contributing to its excellent thermal stability.[2] TTBP-TAZ is particularly effective in a variety of polymers due to its mechanism of releasing bromine radicals at elevated temperatures, which interrupts the combustion cycle in the gas phase.[2] This flame retardant is often considered a replacement for other brominated flame retardants like decabromodiphenyl ether (DecaBDE) and tetrabromobisphenol A (TBBA) due to its favorable properties, such as good weather resistance and high decomposition temperature.[3] It is commonly used in engineering plastics such as High Impact Polystyrene (HIPS), Acrylonitrile Butadiene Styrene (ABS), Polybutylene Terephthalate (PBT), and Polycarbonate (PC).[3]

Experimental Design and Material Preparation

The following section details the protocol for incorporating TTBP-TAZ into a polymer matrix. This example uses Acrylonitrile Butadiene Styrene (ABS) as the base polymer.

Materials and Equipment
  • Polymer: Acrylonitrile Butadiene Styrene (ABS) pellets

  • Flame Retardant: this compound (TTBP-TAZ) powder

  • Synergist (optional but recommended): Antimony trioxide (Sb₂O₃)

  • Equipment:

    • Twin-screw extruder

    • Injection molding machine

    • Conditioning chamber (23°C, 50% relative humidity)

Protocol for Material Compounding and Specimen Preparation
  • Drying: Dry the ABS pellets and TTBP-TAZ powder in an oven at 80°C for 4 hours to remove any residual moisture.

  • Pre-blending: In a sealed bag, pre-mix the dried ABS pellets, TTBP-TAZ, and Sb₂O₃ in the desired weight percentages (see Table 1 for example formulations).

  • Melt Blending: Feed the pre-blended mixture into a co-rotating twin-screw extruder. A typical temperature profile for ABS is 190-230°C from the feed zone to the die.

  • Pelletizing: Extrude the molten polymer blend and pelletize the strands.

  • Injection Molding: Dry the compounded pellets at 80°C for 4 hours. Subsequently, use an injection molding machine to produce test specimens according to the dimensions specified in the relevant testing standards (e.g., ASTM D638 for tensile properties, UL 94 for flammability).

  • Conditioning: Condition the molded specimens in a conditioning chamber at 23°C and 50% relative humidity for at least 48 hours prior to testing.[1]

Example Formulations
Formulation IDBase Polymer (wt%)TTBP-TAZ (wt%)Sb₂O₃ (wt%)
ABS-Control10000
ABS-FR185123
ABS-FR280155

Flammability and Thermal Analysis Protocols

This section outlines the key experimental protocols to evaluate the effectiveness of TTBP-TAZ as a flame retardant.

UL 94 Vertical Burn Test

The UL 94 standard is a widely recognized method for assessing the flammability of plastic materials.[1][2][3]

  • Objective: To determine the material's tendency to extinguish or spread a flame once ignited.

  • Apparatus: UL 94 flammability chamber, Tirrill burner, timer, cotton batting.

  • Specimen Dimensions: 125 mm x 13 mm, with a thickness representative of the end-use application.

  • Procedure:

    • Mount the conditioned specimen vertically in the test chamber.

    • Place a layer of dry cotton batting 300 mm below the specimen.

    • Apply a calibrated flame to the bottom edge of the specimen for 10 seconds.

    • Remove the flame and record the afterflame time (t₁).

    • If the specimen self-extinguishes, immediately reapply the flame for another 10 seconds.

    • Remove the flame and record the second afterflame time (t₂) and the afterglow time.

    • Observe if any dripping particles ignite the cotton batting.

    • Test a total of five specimens for each formulation.

  • Classification Criteria:

    • V-0: Afterflame time for each individual specimen is ≤ 10 seconds, total afterflame time for all specimens is ≤ 50 seconds, no flaming drips ignite the cotton.

    • V-1: Afterflame time for each individual specimen is ≤ 30 seconds, total afterflame time for all specimens is ≤ 250 seconds, no flaming drips ignite the cotton.

    • V-2: Afterflame time for each individual specimen is ≤ 30 seconds, total afterflame time for all specimens is ≤ 250 seconds, flaming drips may ignite the cotton.

Limiting Oxygen Index (LOI) Test (ASTM D2863)

The LOI test determines the minimum concentration of oxygen in a nitrogen/oxygen mixture that is required to sustain combustion of a material.[4][5][6]

  • Objective: To quantify the flame retardancy of a material. A higher LOI value indicates better flame retardancy.

  • Apparatus: LOI test apparatus with a heat-resistant glass column, specimen holder, gas flow meters, and an igniter.[5]

  • Specimen Dimensions: Typically 80-150 mm long, 10 mm wide, and 4 mm thick.[7]

  • Procedure:

    • Place the conditioned specimen vertically in the center of the glass column.

    • Introduce a mixture of oxygen and nitrogen into the column at a controlled flow rate.

    • Ignite the top of the specimen.

    • Observe the burning behavior of the specimen.

    • Adjust the oxygen concentration in subsequent tests to determine the minimum concentration that just supports sustained burning for a specified duration or over a specified length of the specimen.

  • Data Presentation: Report the LOI as the percentage of oxygen in the mixture.

Cone Calorimetry

Cone calorimetry is a powerful tool for evaluating the fire behavior of materials under simulated real-world fire conditions.[8][9]

  • Objective: To measure various fire-related parameters, including heat release rate (HRR), time to ignition (TTI), and smoke production rate (SPR).[8]

  • Apparatus: Cone calorimeter.

  • Specimen Dimensions: 100 mm x 100 mm, with a thickness representative of the end-use application.

  • Procedure:

    • Place the conditioned specimen in the sample holder.

    • Expose the specimen to a constant heat flux (e.g., 35 or 50 kW/m²).

    • A spark igniter is used to ignite the pyrolysis gases.

    • Continuously measure the oxygen concentration in the exhaust stream to calculate the heat release rate.

    • Record the time to ignition, mass loss, and smoke production throughout the test.

  • Key Parameters:

    • Time to Ignition (TTI): The time it takes for the specimen to ignite after being exposed to the heat flux.

    • Peak Heat Release Rate (pHRR): The maximum rate of heat released during combustion. A lower pHRR is desirable.

    • Total Heat Released (THR): The total amount of heat generated during the entire combustion process.

    • Smoke Production Rate (SPR): The rate at which smoke is generated.

Thermogravimetric Analysis (TGA)

TGA is used to assess the thermal stability of the material and the effect of the flame retardant on its decomposition profile.[10][11][12]

  • Objective: To measure the weight loss of a material as a function of temperature in a controlled atmosphere.

  • Apparatus: Thermogravimetric analyzer.

  • Procedure:

    • Place a small sample (5-10 mg) of the material in the TGA furnace.

    • Heat the sample at a constant rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen or air).

    • Record the sample weight as a function of temperature.

  • Data Analysis: Determine the onset temperature of decomposition (Tonset) and the temperature at which the maximum rate of weight loss occurs (Tmax).

Data Presentation

The following tables provide a template for summarizing the quantitative data obtained from the experimental protocols.

Table 1: Flammability Properties

Formulation IDUL 94 RatingLOI (%)
ABS-ControlHB18.5
ABS-FR1V-028.0
ABS-FR2V-031.5

Table 2: Cone Calorimetry Data (at 50 kW/m²)

Formulation IDTTI (s)pHRR (kW/m²)THR (MJ/m²)
ABS-Control35105095
ABS-FR15045070
ABS-FR26538062

Table 3: Thermal Stability Data (TGA in N₂ atmosphere)

Formulation IDTonset (°C)Tmax (°C)Char Yield at 600°C (%)
ABS-Control380420<1
ABS-FR136541010
ABS-FR236040515

Visualizations

Experimental Workflow

Experimental_Workflow cluster_0 Preparation cluster_1 Testing & Analysis A Material Preparation B Drying (ABS, TTBP-TAZ) A->B C Pre-blending B->C D Melt Blending (Twin-Screw Extruder) C->D E Pelletizing D->E G Injection Molding E->G Compounded Pellets F Specimen Preparation F->G H Conditioning (23°C, 50% RH) G->H J UL 94 Vertical Burn Test H->J Conditioned Specimens K Limiting Oxygen Index (LOI) H->K L Cone Calorimetry H->L M Thermogravimetric Analysis (TGA) H->M I Material Testing N Data Analysis & Reporting J->N K->N L->N M->N

Caption: Experimental workflow for testing materials with TTBP-TAZ.

Flame Retardancy Mechanism of TTBP-TAZ

Flame_Retardancy_Mechanism Heat Heat Source Polymer Polymer + TTBP-TAZ Heat->Polymer initiates Decomposition Decomposition Polymer->Decomposition Gaseous_Phase Gaseous Phase Decomposition->Gaseous_Phase Condensed_Phase Condensed Phase Decomposition->Condensed_Phase Combustible_Gases Combustible Gases Gaseous_Phase->Combustible_Gases Bromine_Radicals Bromine Radicals (Br•) Gaseous_Phase->Bromine_Radicals from TTBP-TAZ Char_Layer Char Layer Formation Condensed_Phase->Char_Layer promotes Combustion Combustion (Chain Reaction) Combustible_Gases->Combustion Inhibition Radical Trapping & Chain Reaction Inhibition Bromine_Radicals->Inhibition Combustion->Inhibition interrupts Flame_Out Flame Extinguished Inhibition->Flame_Out Char_Layer->Polymer insulates

Caption: Gas and condensed phase flame retardancy mechanism of TTBP-TAZ.

Safety Precautions

  • Always handle TTBP-TAZ in a well-ventilated area, preferably in a fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid inhalation of dust or fumes.

  • Consult the Safety Data Sheet (SDS) for detailed safety and handling information.

Conclusion

The incorporation of this compound into polymeric materials can significantly enhance their flame retardant properties. The experimental protocols detailed in these application notes provide a robust framework for researchers and scientists to evaluate the performance of TTBP-TAZ in various polymer matrices. The data generated from these tests will enable informed decisions in the development of fire-safe materials for a wide range of applications.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,4,6-Tris(2,4,6-tribromophenoxy)-1,3,5-triazine (TTBPT)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis yield of 2,4,6-Tris(2,4,6-tribromophenoxy)-1,3,5-triazine (TTBPT).

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of TTBPT, providing potential causes and recommended solutions in a question-and-answer format.

Issue 1: Low or No Product Yield

Question: My reaction has resulted in a very low yield or no TTBPT at all. What are the potential causes and how can I improve the yield?

Answer: Low or no yield in TTBPT synthesis can stem from several factors, primarily related to the quality of reagents and reaction conditions. The synthesis is a nucleophilic aromatic substitution, akin to the Williamson ether synthesis, and is sensitive to certain parameters.

Potential Causes and Solutions:

  • Hydrolysis of Cyanuric Chloride: Cyanuric chloride is highly susceptible to hydrolysis, which converts it to cyanuric acid and renders it inactive for the desired reaction. This is a critical factor to control for achieving a high yield.

    • Solution: Ensure a strictly anhydrous (dry) reaction environment. Use anhydrous solvents and thoroughly dry all glassware before use. A patent for a similar synthesis suggests that an anhydrous system can prevent the hydrolysis of cyanuric chloride.

  • Purity of Reactants: The purity of both cyanuric chloride and 2,4,6-tribromophenol is crucial. Impurities can lead to side reactions and a lower yield of the desired product.

    • Solution: Use high-purity starting materials. If the purity is questionable, consider purifying the reactants before use. For example, 2,4,6-tribromophenol can be recrystallized.

  • Inefficient Base: The choice and quality of the base used to deprotonate the 2,4,6-tribromophenol are important for the reaction to proceed efficiently.

    • Solution:

      • When using inorganic bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH), ensure they are fresh and have not absorbed significant amounts of atmospheric moisture and carbon dioxide.

      • Consider using an alternative base like N-methylimidazole. A patented method using N-methylimidazole reports yields of over 95%.[1] This method also avoids the formation of inorganic salt byproducts.[1]

  • Suboptimal Reaction Temperature: The reaction temperature influences the rate of both the desired substitution reaction and potential side reactions.

    • Solution: The optimal temperature can vary depending on the solvent and base used. For the N-methylimidazole method in chlorobenzene, a temperature range of 20°C to 70°C has been reported.[1] It is advisable to monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) to determine the optimal reaction time and temperature for your specific setup.

  • Incomplete Reaction: The reaction may not have gone to completion, leaving unreacted starting materials.

    • Solution: Monitor the reaction progress using TLC. If the reaction appears to have stalled, consider extending the reaction time or slightly increasing the temperature.

Issue 2: Presence of Impurities in the Final Product

Question: My final product is not pure. What are the likely impurities and how can I minimize their formation and remove them?

Answer: Impurities in the final TTBPT product can arise from side reactions or incomplete reactions. Identifying and mitigating these impurities is key to obtaining a high-purity product.

Potential Impurities and Solutions:

  • Unreacted Starting Materials: The most common impurities are unreacted cyanuric chloride and 2,4,6-tribromophenoxy.

    • Minimization: Ensure the correct stoichiometry of reactants. A slight excess of the 2,4,6-tribromophenol and base can help drive the reaction to completion. Monitor the reaction by TLC to ensure all the cyanuric chloride has been consumed.

    • Removal: TTBPT is typically a solid with low solubility in many common solvents.[1] Purification can be achieved by washing the crude product with suitable solvents to remove unreacted starting materials. Solvents like acetone and water have been used for washing.

  • Partially Substituted Triazines: Incomplete substitution of the chlorine atoms on the triazine ring will result in mono- and di-substituted byproducts.

    • Minimization: Ensure adequate reaction time and temperature to facilitate complete substitution. The use of a phase-transfer catalyst in biphasic systems can also enhance the reaction rate and completeness.

    • Removal: These byproducts may have different solubility profiles compared to the fully substituted TTBPT. Recrystallization from a suitable solvent system can be an effective purification method.

  • Hydrolysis Products: If moisture is present in the reaction, cyanuric acid and partially hydrolyzed triazine species can form.

    • Minimization: As mentioned previously, maintaining strict anhydrous conditions is crucial.

    • Removal: These byproducts are generally more polar than TTBPT and can often be removed by washing the crude product with water.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: The most common synthesis method is the nucleophilic substitution reaction between cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) and 2,4,6-tribromophenol. The reaction is typically carried out in the presence of a base to deprotonate the phenol, forming the more nucleophilic phenoxide.

Q2: What are the key reaction parameters to control for a high yield?

A2: To achieve a high yield of TTBPT, it is essential to control the following parameters:

  • Anhydrous Conditions: To prevent the hydrolysis of cyanuric chloride.

  • Purity of Reactants: To avoid side reactions.

  • Choice and Stoichiometry of the Base: To ensure complete deprotonation of the phenol without causing unwanted side reactions.

  • Reaction Temperature and Time: To ensure the reaction goes to completion without significant byproduct formation.

Q3: What are some alternative synthesis methods to the traditional approach using inorganic bases?

A3: A notable alternative involves using an organic base, such as N-methylimidazole, in a solvent like chlorobenzene.[1] This method offers the advantage of avoiding the formation of inorganic salt byproducts, simplifying the workup process and potentially leading to higher purity and yield.[1] The reported yield for this method is over 95%.[1]

Q4: How can I monitor the progress of the reaction?

A4: Thin Layer Chromatography (TLC) is a simple and effective technique for monitoring the progress of the reaction. By spotting the reaction mixture on a TLC plate alongside the starting materials, you can observe the disappearance of the reactants and the appearance of the product spot. This allows you to determine when the reaction is complete.

Q5: What is a typical purification procedure for TTBPT?

A5: TTBPT is often isolated as a solid precipitate from the reaction mixture. A common purification procedure involves:

  • Filtration: The solid product is collected by filtration.

  • Washing: The filter cake is washed sequentially with appropriate solvents to remove unreacted starting materials and byproducts. Common washing solvents include acetone and water.

  • Drying: The purified solid is then dried, often in an oven, to remove any residual solvent.

Data Presentation

Table 1: Comparison of Reaction Conditions for TTBPT Synthesis

ParameterMethod 1: Inorganic BaseMethod 2: Organic Base (N-methylimidazole)
Base Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)N-methylimidazole
Solvent Biphasic (e.g., water/toluene) or aprotic solventChlorobenzene, Dichloromethane, or Chloroform[1]
Catalyst Phase-transfer catalyst (in biphasic systems)Not explicitly required
Temperature Varies, often elevated20°C - 70°C[1]
Reported Yield Variable, can be high> 95%[1]
Byproducts Inorganic salts (e.g., NaCl, KCl)N-methylimidazolium chloride (can be recovered)[1]
Workup Requires separation of aqueous and organic phases, washing to remove saltsFiltration and washing of the product[1]

Experimental Protocols

Detailed Methodology for High-Yield Synthesis of TTBPT using N-methylimidazole (Adapted from Patent CN104761510A)

This protocol is provided as an example and may require optimization for specific laboratory conditions.

Materials:

  • Cyanuric chloride

  • 2,4,6-tribromophenol

  • N-methylimidazole

  • Chlorobenzene (anhydrous)

Procedure:

  • In a flame-dried, three-necked flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, add 2,4,6-tribromophenol and anhydrous chlorobenzene.

  • Stir the mixture and heat gently to dissolve the 2,4,6-tribromophenol completely.

  • Add N-methylimidazole to the solution and stir at a controlled temperature (e.g., 40°C) for a specified period (e.g., 2 hours) to form the N-methylimidazolium salt of 2,4,6-tribromophenol.

  • Cool the reaction mixture to a lower temperature (e.g., 20-25°C) and then add cyanuric chloride portion-wise, while maintaining the temperature.

  • Stir the reaction mixture for several hours (e.g., 4 hours) and monitor the reaction progress by TLC.

  • Upon completion, the solid product (TTBPT) will precipitate out of the solution.

  • Filter the mixture to collect the solid product.

  • Wash the filter cake with a small amount of cold chlorobenzene to remove any remaining soluble impurities.

  • Dry the white solid product under vacuum to obtain this compound.

Mandatory Visualization

experimental_workflow cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product reactants Starting Materials: - Cyanuric Chloride - 2,4,6-Tribromophenol - Base (e.g., N-methylimidazole) - Anhydrous Solvent dissolution Dissolution & Salt Formation reactants->dissolution addition Addition of Cyanuric Chloride dissolution->addition synthesis TTBPT Synthesis (Nucleophilic Substitution) addition->synthesis monitoring Reaction Monitoring (TLC) synthesis->monitoring filtration Filtration monitoring->filtration Reaction Complete washing Washing with Solvents filtration->washing drying Drying washing->drying product High-Purity TTBPT drying->product

Caption: Experimental workflow for the synthesis of TTBPT.

troubleshooting_yield cluster_causes Potential Causes cluster_solutions Solutions start Low TTBPT Yield cause1 Hydrolysis of Cyanuric Chloride start->cause1 cause2 Impure Reactants start->cause2 cause3 Inefficient Base start->cause3 cause4 Suboptimal Temperature start->cause4 cause5 Incomplete Reaction start->cause5 sol1 Use Anhydrous Conditions cause1->sol1 sol2 Purify Starting Materials cause2->sol2 sol3 Use Fresh/Alternative Base (e.g., N-methylimidazole) cause3->sol3 sol4 Optimize Temperature & Monitor with TLC cause4->sol4 sol5 Extend Reaction Time & Monitor with TLC cause5->sol5

Caption: Troubleshooting logic for low TTBPT synthesis yield.

References

Technical Support Center: Dispersing 2,4,6-Tris(2,4,6-tribromophenoxy)-1,3,5-triazine (TTBPT) in Polymer Matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the flame retardant 2,4,6-Tris(2,4,6-tribromophenoxy)-1,3,5-triazine (TTBPT). Here, you will find solutions to common challenges encountered during its dispersion in various polymer matrices.

Frequently Asked Questions (FAQs)

Q1: What is this compound (TTBPT) and in which polymers is it commonly used?

A1: TTBPT, also known as RDT-8, is a brominated nitrogen flame retardant with a large molecular structure.[1] It is recognized for its excellent heat stability, weather resistance, and good electrical properties.[1] TTBPT is widely used in modified engineering plastics such as High-Impact Polystyrene (HIPS), Acrylonitrile Butadiene Styrene (ABS), Polycarbonate (PC), Polybutylene Terephthalate (PBT), and their blends (e.g., ABS/PC).[1]

Q2: What are the primary challenges when dispersing TTBPT in a polymer matrix?

A2: The main challenges include:

  • Agglomeration: TTBPT particles can clump together, leading to poor and uneven dispersion within the polymer. This can create stress concentration points, negatively impacting the mechanical properties of the final product.

  • Poor Interfacial Adhesion: Due to differences in polarity and surface energy between the TTBPT filler and the polymer matrix, the adhesion at their interface can be weak. This can lead to a reduction in mechanical strength and flame retardant efficiency.

  • Thermal Degradation: While TTBPT has high thermal stability, improper processing temperatures can lead to the degradation of the polymer or the flame retardant itself, affecting the material's properties and performance.

Q3: Why is uniform dispersion of TTBPT important?

A3: Uniform dispersion is crucial for several reasons:

  • Consistent Flame Retardancy: A homogeneous distribution of TTBPT ensures that all parts of the polymer composite have the desired level of flame retardancy.

  • Optimal Mechanical Properties: Agglomerates act as defects that can reduce the tensile strength, impact strength, and elongation at break of the composite material.

  • Predictable Material Behavior: Consistent dispersion leads to reliable and repeatable material properties, which is essential for quality control in manufacturing.

Q4: Do I need to use a synergist with TTBPT?

A4: Yes, it is highly recommended to use a synergist, most commonly antimony trioxide (Sb₂O₃), with TTBPT.[1][2] Antimony trioxide works synergistically with halogenated flame retardants to enhance their effectiveness in both the gas and condensed phases during combustion.[2][3]

Troubleshooting Guides

Issue 1: Poor Mechanical Properties (e.g., low impact strength, brittleness)

Possible Cause 1.1: Agglomeration of TTBPT particles.

  • Troubleshooting Steps:

    • Optimize Melt Blending Parameters: Adjust the screw speed, residence time, and temperature profile of your twin-screw extruder to increase shear forces and improve distributive and dispersive mixing.[4]

    • Surface Modification of TTBPT: Treat the TTBPT powder with a coupling agent, such as an amino-silane, to improve its compatibility with the polymer matrix. This can reduce particle-particle interactions and enhance adhesion to the polymer.

    • Use of a Dispersing Aid: Incorporate a small amount of a processing aid or dispersing agent into your formulation to improve the wetting of the TTBPT particles by the polymer melt.

Possible Cause 1.2: Weak interfacial adhesion between TTBPT and the polymer matrix.

  • Troubleshooting Steps:

    • Utilize a Compatibilizer: For polymer blends or composites with significant polarity differences, adding a compatibilizer can improve interfacial adhesion. Maleic anhydride-grafted polymers are commonly used for this purpose.

    • Surface Treatment of TTBPT: As mentioned above, treating TTBPT with a suitable coupling agent can create a chemical bridge between the filler and the polymer matrix, leading to stronger interfacial bonding.

Issue 2: Inconsistent Flame Retardant Performance

Possible Cause 2.1: Uneven dispersion of TTBPT.

  • Troubleshooting Steps:

    • Improve Mixing Efficiency: Refer to the steps for optimizing melt blending parameters in Issue 1. Ensure your twin-screw extruder configuration is designed for effective mixing of filled systems.[4]

    • Masterbatching: Consider preparing a masterbatch of TTBPT in the desired polymer at a higher concentration. This masterbatch can then be diluted with the neat polymer during the final processing step, often leading to better dispersion.

    • Characterize Dispersion: Use Scanning Electron Microscopy (SEM) to visually inspect the dispersion of TTBPT particles in a cross-section of your composite.[5] This will help you to quantitatively assess the degree of agglomeration and the effectiveness of your dispersion strategy.

Possible Cause 2.2: Insufficient loading of TTBPT or synergist.

  • Troubleshooting Steps:

    • Review Formulation: Ensure that the weight percentages of TTBPT and antimony trioxide are within the recommended range for the specific polymer and the desired flame retardancy rating (e.g., UL 94 V-0).

    • Synergist Ratio: The typical ratio of brominated flame retardant to antimony trioxide is often around 3:1 by weight, but this can vary depending on the polymer and specific requirements.

Issue 3: Processing Difficulties (e.g., high melt viscosity, die drool)

Possible Cause 3.1: High loading of TTBPT affecting melt rheology.

  • Troubleshooting Steps:

    • Adjust Processing Temperature: Increasing the melt processing temperature can help to reduce the viscosity of the composite. However, be careful not to exceed the degradation temperature of the polymer or TTBPT.

    • Optimize Filler Loading: If possible, evaluate if a lower loading of TTBPT, perhaps in combination with a more efficient synergist system, can achieve the desired flame retardancy without compromising processability.

    • Rheological Analysis: Conduct rheological studies (e.g., using a capillary rheometer or a rotational rheometer) to understand the effect of TTBPT loading on the melt viscosity of your polymer system at different shear rates and temperatures.[6][7][8]

Data Presentation

Table 1: Typical Properties of this compound (TTBPT)

PropertyValueUnit
Bromine Content≥67%
Melting Point227 - 230°C
Temperature of 2% Weight Loss≥335°C
Volatiles≤0.2%

Source:[1]

Table 2: Recommended Processing Temperatures for Common Polymers

PolymerProcessing Temperature Range (°C)
High-Impact Polystyrene (HIPS)190 - 240
Acrylonitrile Butadiene Styrene (ABS)210 - 260
Polycarbonate (PC)280 - 320[9]
Polybutylene Terephthalate (PBT)230 - 260

Note: These are general guidelines. The optimal processing temperature for a TTBPT-filled composite will depend on the specific grade of the polymer, the loading level of the flame retardant, and the processing equipment used.

Table 3: Effect of Antimony Trioxide (Sb₂O₃) Particle Size on Mechanical Properties of ABS

Sb₂O₃ Particle Size (μm)Impact StrengthFlexural ModulusFlexural Strength
0.1Little effectSlight decreaseSlight decrease
0.52Detrimental effectDetrimental effectDetrimental effect
1.31Detrimental effectDetrimental effectDetrimental effect

Source:[10]

Experimental Protocols

Protocol 1: Melt Compounding of TTBPT in HIPS using a Twin-Screw Extruder

  • Materials:

    • High-Impact Polystyrene (HIPS) pellets

    • This compound (TTBPT) powder

    • Antimony trioxide (Sb₂O₃) powder

  • Equipment:

    • Co-rotating twin-screw extruder

    • Gravimetric feeders

    • Water bath

    • Pelletizer

  • Procedure:

    • Dry the HIPS pellets at 80°C for 4 hours to remove any moisture.

    • Pre-mix the TTBPT and Sb₂O₃ powders in the desired ratio (e.g., 3:1 by weight).

    • Set the temperature profile of the twin-screw extruder. A typical profile for HIPS would be from 180°C at the feed zone to 220°C at the die.

    • Set the screw speed to a moderate level (e.g., 200-300 rpm) to ensure adequate mixing without excessive shear heating.

    • Use separate gravimetric feeders to accurately meter the HIPS pellets and the TTBPT/Sb₂O₃ powder blend into the extruder.

    • The extruded strands are cooled in a water bath and then cut into pellets using a pelletizer.

    • The resulting composite pellets can then be used for subsequent processing, such as injection molding, for characterization.

Protocol 2: Surface Modification of TTBPT with an Amino-Silane Coupling Agent

  • Materials:

    • This compound (TTBPT) powder

    • (3-Aminopropyl)triethoxysilane (APTES)

    • Ethanol

    • Deionized water

    • Acetic acid (optional, to adjust pH)

  • Equipment:

    • Beaker or flask

    • Magnetic stirrer

    • Oven

  • Procedure:

    • Prepare a 95:5 (v/v) ethanol/water solution.

    • If the polymer matrix is acidic, the pH of the solution can be adjusted to 4.5-5.5 with a few drops of acetic acid to promote hydrolysis of the silane. For neutral or basic polymers, this step may be omitted.

    • Add the APTES to the ethanol/water solution to a final concentration of 1-2% by weight, and stir for 5-10 minutes to allow for hydrolysis.

    • Add the TTBPT powder to the silane solution and continue stirring for 1-2 hours to allow the silane to react with the surface of the TTBPT particles.

    • Filter the treated TTBPT powder and wash with ethanol to remove any unreacted silane.

    • Dry the surface-modified TTBPT powder in an oven at 80-100°C for several hours to remove the solvent and complete the condensation reaction of the silane on the surface.

    • The dried, surface-modified TTBPT is now ready to be compounded with the polymer matrix.

Visualizations

G cluster_0 Dispersion Challenges cluster_1 Solutions Agglomeration Agglomeration Optimized Melt Blending Optimized Melt Blending Agglomeration->Optimized Melt Blending Poor Interfacial Adhesion Poor Interfacial Adhesion Surface Modification Surface Modification Poor Interfacial Adhesion->Surface Modification Use of Compatibilizers Use of Compatibilizers Poor Interfacial Adhesion->Use of Compatibilizers Thermal Degradation Thermal Degradation Controlled Processing Temperature Controlled Processing Temperature Thermal Degradation->Controlled Processing Temperature

Caption: Troubleshooting logic for TTBPT dispersion issues.

G Start Start Dry Polymer and TTBPT Dry Polymer and TTBPT Start->Dry Polymer and TTBPT Pre-mix TTBPT and Synergist Pre-mix TTBPT and Synergist Dry Polymer and TTBPT->Pre-mix TTBPT and Synergist Melt Compounding in Twin-Screw Extruder Melt Compounding in Twin-Screw Extruder Pre-mix TTBPT and Synergist->Melt Compounding in Twin-Screw Extruder Cooling and Pelletizing Cooling and Pelletizing Melt Compounding in Twin-Screw Extruder->Cooling and Pelletizing Characterization Characterization Cooling and Pelletizing->Characterization End End Characterization->End

Caption: Experimental workflow for TTBPT compounding.

G Polymer Matrix Polymer Matrix Coupling Agent Coupling Agent Polymer Matrix->Coupling Agent Covalent Bond / Entanglement TTBPT Particle TTBPT Particle Coupling Agent->TTBPT Particle Covalent Bond

Caption: Role of a coupling agent at the polymer-filler interface.

References

Technical Support Center: Photodegradation of 2,4,6-Tris(2,4,6-tribromophenoxy)-1,3,5-triazine (TTBPT)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers studying the degradation pathways of 2,4,6-Tris(2,4,6-tribromophenoxy)-1,3,5-triazine (TTBPT) under UV radiation.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways of TTBPT under UV radiation?

A1: Under UV irradiation, TTBPT primarily undergoes degradation through a series of reactions including debromination, hydroxylation, and dehydrobromination.[1][2] These processes lead to the formation of various lower brominated and hydroxylated phototransformation products. The degradation can be influenced by the solvent and the presence of other substances that can generate reactive oxygen species, such as hydroxyl radicals.[2]

Q2: What are the expected phototransformation products (PTPs) of TTBPT degradation?

A2: The photodegradation of TTBPT results in a variety of phototransformation products. While specific product identification can vary based on experimental conditions, studies have identified lower brominated TTBPT analogues and hydroxylated species.[1][3] For instance, in a liquid medium, a number of previously unknown PTPs have been detected using high-performance liquid chromatography coupled with high-resolution mass spectrometry (HPLC-HRMS).[1][2] In studies involving TTBPT within a polymer matrix like high-impact polystyrene (HIPS), volatile photoproducts have been identified using headspace gas chromatography/mass spectrometry (HS-GC/MS).[3]

Q3: What are the typical half-lives for TTBPT degradation under UV light?

A3: The degradation half-life of TTBPT is highly dependent on the experimental conditions, such as the type of UV source, solvent, and the presence of a polymer matrix. For a related triazine-based brominated flame retardant, TDBP-TAZTO, degradation half-lives (t1/2) ranged from 23.5 to 6931 minutes under various UV irradiation conditions and 91.2 days under natural sunlight.[1] Another study on TTBPT reported that it was almost completely degraded within a short period under UV-C irradiation, suggesting a rapid process where a specific kinetic order could not be determined.[1]

Q4: What analytical techniques are most suitable for studying TTBPT degradation?

A4: A combination of chromatographic and spectrometric techniques is typically employed. High-performance liquid chromatography coupled with high-resolution mass spectrometry (HPLC-HRMS) is effective for identifying non-volatile phototransformation products in liquid media.[1][2] For volatile degradation products, especially when TTBPT is in a polymer matrix, headspace gas chromatography coupled with mass spectrometry (HS-GC/MS) is a suitable technique.[3][4] Fourier transform infrared spectroscopy (FTIR) can be used to monitor the degradation kinetics by observing changes in the chemical bonds of the material.[5]

Troubleshooting Guides

Issue 1: Incomplete or Slow Degradation of TTBPT

  • Possible Cause 1: Inappropriate UV Wavelength or Intensity. The energy of the UV light must be sufficient to initiate the degradation process.

    • Solution: Ensure your UV source emits at a wavelength that TTBPT can absorb. Studies have shown that UV-C irradiation (e.g., 254 nm) is effective.[1] If using a broad-spectrum lamp, verify its spectral output. Increase the lamp intensity or the exposure time if degradation is slow. The degradation rate of similar brominated flame retardants has been shown to be significantly higher under shorter UV wavelengths (180-400 nm) compared to visible light (400-700 nm).[6]

  • Possible Cause 2: Solvent Effects. The choice of solvent can significantly impact the degradation kinetics.

    • Solution: Consider the solvent's polarity and its potential to participate in the reaction. Some studies have used a mixture of organic solvents like acetonitrile, methanol, and tetrahydrofuran.[1] The degradation rates of other brominated flame retardants have been shown to vary in different organic solvents such as acetone, toluene, and n-hexane.[6]

  • Possible Cause 3: Low Concentration of Reactive Species (for indirect photolysis). If relying on indirect photolysis, a lack of reactive species like hydroxyl radicals can slow down the degradation.

    • Solution: To enhance indirect photolysis, consider adding a substance that generates hydroxyl radicals upon UV irradiation, such as hydrogen peroxide (H₂O₂).[2]

Issue 2: Poor Reproducibility of Results

  • Possible Cause 1: Fluctuations in UV Lamp Output. The intensity of UV lamps can decrease over time, leading to inconsistent results.

    • Solution: Regularly check the output of your UV lamp using a radiometer. Ensure the lamp has had an adequate warm-up period before starting experiments to guarantee a stable output.

  • Possible Cause 2: Inconsistent Sample Preparation. Variations in the concentration of TTBPT or the thickness of polymer films can affect the extent of degradation.

    • Solution: Implement a strict and consistent protocol for sample preparation. For solutions, use precise weighing and volumetric measurements. For polymer films, ensure uniform thickness and dispersion of TTBPT.

  • Possible Cause 3: Temperature Variations. Temperature can influence reaction rates.

    • Solution: Control the temperature of your experimental setup. Use a temperature-controlled chamber or a water bath to maintain a constant temperature during irradiation.

Issue 3: Difficulty in Identifying Degradation Products

  • Possible Cause 1: Low Concentration of Products. The concentration of some degradation products may be below the detection limit of your analytical instrument.

    • Solution: Concentrate your sample before analysis. Use techniques like solid-phase extraction (SPE) for liquid samples. For volatile compounds, optimize the headspace sampling parameters (e.g., temperature, time) to increase sensitivity.[3]

  • Possible Cause 2: Co-elution of Peaks in Chromatography. Similar degradation products may have very close retention times, making them difficult to separate and identify.

    • Solution: Optimize your chromatographic method. For HPLC, adjust the mobile phase gradient, flow rate, or change the column. For GC, modify the temperature program.

  • Possible Cause 3: Complex Mass Spectra. The mass spectra of brominated compounds can be complex due to the isotopic pattern of bromine, making interpretation challenging.

    • Solution: Utilize high-resolution mass spectrometry (HRMS) to obtain accurate mass measurements, which aids in determining the elemental composition of the products.[1][2] Familiarize yourself with the characteristic isotopic patterns of compounds containing multiple bromine atoms.

Data Presentation

Table 1: Summary of Experimental Conditions for TTBPT Photodegradation

ParameterCondition 1Condition 2Reference
Matrix Liquid (ACN:MeOH:THF)Solid (HIPS polymer)[1],[3]
UV Source UV-C Lamp / Simulated SunlightXenon Lamp (UV-Visible)[1],[3]
Analytical Method HPLC-HRMSHS-GC/MS, FTIR, L2MS[1],[3]
Identified Pathways Debromination, Hydroxylation, DehydrobrominationFormation of volatile photoproducts[1][2],[3]

Experimental Protocols

Protocol 1: Photodegradation of TTBPT in a Liquid Medium

  • Sample Preparation: Prepare a stock solution of TTBPT in a suitable organic solvent mixture (e.g., 60:30:10, acetonitrile:methanol:tetrahydrofuran).[1] Dilute the stock solution to the desired experimental concentration.

  • Irradiation: Place the solution in a quartz vial. Irradiate the sample using a controlled UV source (e.g., UV-C lamp or a solar simulator).[1][2] Ensure consistent stirring throughout the experiment.

  • Sample Collection: At predetermined time intervals, withdraw aliquots of the solution for analysis.

  • Analysis: Analyze the collected samples using HPLC-HRMS to identify and quantify TTBPT and its phototransformation products.[1][2]

Protocol 2: Photodegradation of TTBPT in a Polymer Matrix

  • Sample Preparation: Prepare blends of TTBPT with a polymer such as high-impact polystyrene (HIPS) by extrusion to create thin films of uniform thickness.[3]

  • Irradiation: Place the polymer films on a sample holder and irradiate them with a UV-visible light source, such as a Xenon lamp, to simulate sunlight exposure.[3]

  • Analysis of Volatile Products: Immediately after irradiation, place the film in a headspace vial. Analyze the volatile compounds released from the film using a headspace sampler coupled to a GC/MS system.[3] The oven temperature for the headspace sampler can be set to 150°C to facilitate desorption.[3]

  • Analysis of Solid Residue: Monitor the degradation of TTBPT within the polymer film using techniques like FTIR spectroscopy to observe changes in chemical bonds over time.[5]

Visualizations

TTBPT 2,4,6-Tris(2,4,6-tribromophenoxy) -1,3,5-triazine (TTBPT) Debromination Debromination TTBPT->Debromination Initiation Hydroxylation Hydroxylation TTBPT->Hydroxylation Dehydrobromination Dehydrobromination TTBPT->Dehydrobromination UV UV Radiation Products Lower Brominated and Hydroxylated Products Debromination->Products Hydroxylation->Products Dehydrobromination->Products

Caption: Primary degradation pathways of TTBPT under UV radiation.

cluster_prep Sample Preparation cluster_irrad UV Irradiation cluster_analysis Analysis start Start prep_liquid Prepare TTBPT solution in organic solvent start->prep_liquid prep_solid Prepare TTBPT/polymer blend (e.g., HIPS film) start->prep_solid irradiate_liquid Irradiate solution in quartz vial (UV-C/Sunlight) prep_liquid->irradiate_liquid irradiate_solid Irradiate polymer film (Xenon lamp) prep_solid->irradiate_solid analysis_liquid HPLC-HRMS analysis of liquid aliquots irradiate_liquid->analysis_liquid analysis_solid_volatile HS-GC/MS analysis of volatile products irradiate_solid->analysis_solid_volatile analysis_solid_residue FTIR analysis of polymer film irradiate_solid->analysis_solid_residue end End analysis_liquid->end analysis_solid_volatile->end analysis_solid_residue->end

Caption: Experimental workflow for TTBPT photodegradation studies.

References

troubleshooting flame retardancy tests with 2,4,6-Tris(2,4,6-tribromophenoxy)-1,3,5-triazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists using 2,4,6-Tris(2,4,6-tribromophenoxy)-1,3,5-triazine in flame retardancy experiments.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the properties and use of this compound.

Q1: What is this compound and what are its key properties?

This compound (CAS No. 25713-60-4), often referred to by trade names such as FR-245, is a high-molecular-weight, brominated flame retardant.[1] It is characterized by its high bromine content, excellent thermal stability, and good UV resistance.[2] These properties make it particularly suitable for plastics that require high processing temperatures, such as HIPS, ABS, PBT, and PC.[2] It appears as a white to off-white powder and has low solubility in water but is slightly soluble in solvents like chloroform and dichloromethane.[3][4][5]

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₂₁H₆Br₉N₃O₃[3]
Molecular Weight 1067.43 g/mol [3]
Appearance White to off-white powder[3][4]
Melting Point ~230 °C[3]
Bromine Content High (due to nine bromine atoms)
Solubility Water: ~1μg/L at 20℃[3]Slightly soluble in Chloroform, Dichloromethane[3][5]
Thermal Stability High decomposition temperature, does not contain free bromine

Q2: What is the flame retardancy mechanism of this compound?

This compound functions primarily in the gas phase. During combustion, the high temperature causes the polymer to decompose. The flame retardant also decomposes, releasing bromine radicals (Br•). These highly reactive radicals interfere with the combustion chain reaction in the flame, effectively "poisoning" the fire by scavenging the high-energy H• and OH• radicals that propagate it. This process is often enhanced by the presence of a synergist.

Flame_Retardancy_Mechanism Heat Heat from Ignition Source Polymer Polymer + FR-245 + Synergist (Sb₂O₃) Heat->Polymer Decomposition Thermal Decomposition Polymer->Decomposition Radicals Fuel Radicals (H•, OH•) Decomposition->Radicals Releases FR_Radicals Inert Halogen Radicals (HBr, SbBr₃) Decomposition->FR_Radicals Releases Combustion Combustion (Chain Reaction) Radicals->Combustion Quenching Radical Trapping (Quenching) Combustion->Quenching Interrupts FR_Radicals->Quenching

Caption: Gas-phase flame retardancy mechanism of FR-245 with a synergist.

Q3: Why is a synergist like Antimony Trioxide (Sb₂O₃) typically required?

A synergist is a compound that, when combined with a flame retardant, enhances the overall fire-retardant effect beyond the sum of the individual components.[6] Antimony trioxide (Sb₂O₃) is a classic and highly effective synergist for halogenated flame retardants like FR-245.[7][8] During combustion, Sb₂O₃ reacts with the released hydrogen bromide (HBr) to form antimony trihalides (e.g., SbBr₃). These antimony compounds are more effective at interfering with the flame chemistry than HBr alone, leading to improved flame retardancy at lower total additive loadings. While effective, Sb₂O₃ can increase smoke formation.[9] Alternatives like zinc stannates are also used and can offer smoke-suppressing properties.[7][10]

Q4: What types of polymers and applications are suitable for this flame retardant?

Due to its high thermal stability, this compound is ideal for engineering plastics that are processed at high temperatures. It is widely used in:

  • High Impact Polystyrene (HIPS)[11]

  • Acrylonitrile Butadiene Styrene (ABS)

  • Polybutylene Terephthalate (PBT)

  • Polycarbonate (PC) and PC/ABS blends

  • Acrylonitrile Styrene Acrylate (ASA)

Common applications include housings for electronic devices, office equipment, insulation materials, and other injection-molded or extruded parts.[2]

Section 2: Troubleshooting Guide for Flame Retardancy Tests

This guide provides solutions to common problems encountered during standard flame retardancy tests.

UL 94 Vertical Burn Test

Q: My samples are dripping flaming particles and igniting the cotton below, preventing a V-0 or V-1 rating. What can I do?

Flaming drips are a common failure mode in the UL 94 test.[12]

  • Check Formulation: The ratio of flame retardant to synergist is critical. An incorrect ratio can lead to incomplete flame inhibition and dripping.

  • Improve Dispersion: Poor dispersion of the flame retardant and synergist within the polymer matrix can create localized areas with low FR concentration, which are prone to dripping. Ensure your compounding process achieves uniform mixing.

  • Consider Anti-Dripping Agents: For some polymers, incorporating a small amount of an anti-dripping agent, such as PTFE (polytetrafluoroethylene), can prevent the formation of flaming droplets.

  • Material Thickness: Thicker specimens are generally more resistant to burning through and dripping.[13][14] Ensure your sample thickness is consistent and appropriate for the desired rating.

Q: My material is not self-extinguishing within the required time for a V-0 classification. How can I improve this?

A failure to self-extinguish points to insufficient flame retardant activity.

  • Increase Loading Level: The most direct approach is to increase the concentration of the FR-245 and synergist package. Perform a ladder study to find the optimal loading level that balances performance, physical properties, and cost.

  • Optimize Synergist Ratio: The typical ratio of brominated FR to Sb₂O₃ is often around 3:1 by weight. Verify that your ratio is optimized for your specific polymer system.

  • Verify Material Purity: Contaminants in the polymer resin can negatively impact flammability performance. Use a consistent and high-quality grade of polymer.

UL94_Troubleshooting start UL 94 Test Failure drips Problem: Flaming Drips start->drips no_extinguish Problem: Doesn't Self-Extinguish start->no_extinguish sol_drip1 Action: Optimize FR/Synergist Ratio drips->sol_drip1 Check Formulation sol_drip2 Action: Improve FR Dispersion (Check Compounding) drips->sol_drip2 Check Processing sol_drip3 Action: Add Anti-Dripping Agent (e.g., PTFE) drips->sol_drip3 Modify Formulation sol_drip4 Action: Verify Specimen Thickness drips->sol_drip4 Check Sample Prep sol_ext1 Action: Increase FR-245/Sb₂O₃ Loading Level no_extinguish->sol_ext1 Adjust Concentration sol_ext2 Action: Re-evaluate Synergist Ratio (e.g., 3:1 FR:Sb₂O₃) no_extinguish->sol_ext2 Adjust Ratio sol_ext3 Action: Verify Polymer Grade and Purity no_extinguish->sol_ext3 Check Raw Materials end_node Re-Test Sample sol_drip1->end_node sol_drip2->end_node sol_drip3->end_node sol_drip4->end_node sol_ext1->end_node sol_ext2->end_node sol_ext3->end_node

Caption: A troubleshooting workflow for common UL 94 test failures.

Limiting Oxygen Index (LOI) Test

Q: My Limiting Oxygen Index (LOI) values are lower than expected. What factors could be causing this?

The LOI test measures the minimum oxygen concentration needed to sustain combustion.[15][16] Lower-than-expected values indicate higher flammability.

  • Inadequate FR Loading: Similar to UL 94, the primary cause is often an insufficient concentration of the flame retardant package.

  • Sample Dimensions and Conditioning: The test is standardized, and deviations from specified sample sizes or conditioning protocols (e.g., humidity, temperature) can affect results.[17] Ensure specimens are prepared and conditioned according to standards like ASTM D2863 or ISO 4589.[15][16]

  • Chemical Composition: The inherent flammability of the base polymer plays a significant role. Some polymers naturally have very low LOI values and require higher FR loadings.[18]

Q: I am observing high variability in my LOI results. How can I improve consistency?

High variability points to a lack of control in the sample preparation or testing procedure.

  • Ensure Homogeneous Dispersion: Non-uniform dispersion of FR-245 will cause different samples to behave differently. Use analytical techniques like SEM/EDX to verify dispersion.

  • Control Environmental Conditions: Humidity and ambient temperature can influence ignition.[16][17] Conduct tests in a controlled environment as specified by the standard.

  • Calibrate Equipment: Ensure the gas flow meters and oxygen analyzer in your LOI apparatus are properly calibrated.[17]

Cone Calorimetry Test

Q: My samples are swelling (intumescing) significantly and interfering with the spark igniter. How can I address this?

Excessive swelling can invalidate a cone calorimeter test.[19][20]

  • Use a Restraining Grid: Most cone calorimeter setups have an optional wire grid that can be placed on top of the specimen to restrain swelling and keep it from touching the igniter.

  • Adjust Formulation: While FR-245 is not primarily an intumescent FR, its interaction with the polymer or other additives might promote char expansion. Re-evaluating the additive package may be necessary.

Q: The heat release rate (HRR) curve is inconsistent or shows unexpected peaks. What does this indicate?

The HRR is a critical output of the cone calorimeter.[21][22]

  • Inhomogeneous Sample: An inconsistent HRR often reflects poor dispersion of the flame retardant. Pockets of high FR concentration may suppress heat release, while areas with low concentration will burn more intensely, creating erratic peaks.

  • Surface Defects or Cracking: The formation of cracks in the sample surface during heating exposes fresh material to the heat flux, causing a sudden increase in the heat release rate.

  • Delamination: For composite or multi-layer samples, delamination can cause sharp changes in the HRR curve.

Q: My results show high smoke production. Is this expected?

Yes, this can be expected. While effective as a flame retardant, the combination of a brominated compound and an antimony synergist can sometimes increase the amount of smoke generated during combustion.[9][23] If smoke reduction is a primary goal, consider replacing or partially substituting Sb₂O₃ with a smoke-suppressing synergist like zinc stannate or zinc borate.[10]

Section 3: Standard Experimental Protocols

Detailed methodologies for key flame retardancy tests are provided below.

Protocol 1: UL 94 Vertical Flammability Test (V-0, V-1, V-2)
  • Specimen Preparation: Prepare at least five specimens, typically 125 mm long x 13 mm wide, at the desired thickness.[14] Condition the specimens as required by the standard (e.g., 48 hours at 23°C and 50% RH, and/or 7 days at 70°C).[24]

  • Apparatus Setup: Mount a specimen vertically by its top end in a clamp. Place a layer of dry surgical cotton 300 mm below the specimen.[12]

  • First Flame Application: Apply a 20 mm high blue flame from a Bunsen burner to the bottom center of the specimen for 10 seconds.[12][14]

  • First Extinguishing: Remove the flame and record the flaming time (t1).

  • Second Flame Application: Immediately after flaming ceases, re-apply the flame for another 10 seconds.[12][14]

  • Second Extinguishing: Remove the flame and record the second flaming time (t2) and the glowing combustion time (t3).

  • Data Analysis: Record if any specimens dripped flaming particles that ignited the cotton. Classify the material based on the criteria in Table 2.

Table 2: UL 94 Vertical Burn Classifications

CriteriaV-0V-1V-2
Afterflame time for each specimen (t1 or t2) ≤ 10 s≤ 30 s≤ 30 s
Total afterflame time for 5 specimens (Σ t1 + t2) ≤ 50 s≤ 250 s≤ 250 s
Afterflame plus afterglow time for each specimen (t2 + t3) ≤ 30 s≤ 60 s≤ 60 s
Dripping particles ignite cotton NoNoYes
Burn to holding clamp NoNoNo
Protocol 2: Limiting Oxygen Index (LOI) Test (ASTM D2863 / ISO 4589)
  • Specimen Preparation: Prepare specimens according to the standard's specifications for the material type (e.g., rigid, flexible). Condition them in a controlled environment.[17]

  • Apparatus Setup: Place the specimen vertically in the glass chimney of the LOI apparatus.

  • Initial Gas Flow: Introduce a mixture of oxygen and nitrogen into the chimney. For an unknown sample, start with an oxygen concentration estimated to be non-flammable (e.g., 21%).[15]

  • Ignition: Ignite the top of the specimen with an ignition flame.

  • Observation: Observe if the specimen self-extinguishes or continues to burn. The test criteria are often based on either the duration of burning or the length of the specimen consumed.[15]

  • Adjust Oxygen Concentration:

    • If the specimen extinguishes, increase the oxygen concentration in the next trial.

    • If the specimen continues to burn, decrease the oxygen concentration.

  • Determine LOI: Continue this iterative process until the minimum oxygen concentration that just supports combustion is found. This percentage is the LOI value.[16]

Protocol 3: Cone Calorimetry (ISO 5660 / ASTM E1354)
  • Specimen Preparation: Prepare flat specimens, typically 100 mm x 100 mm, with a thickness not exceeding 50 mm.[21] Wrap the back and sides in aluminum foil.[25]

  • Calibration: Calibrate the gas analyzers (O₂, CO, CO₂) and the load cell. Set the conical heater to the desired heat flux (e.g., 35 or 50 kW/m²).[20]

  • Test Procedure: Place the specimen on the load cell under the conical heater. Position the spark igniter above the sample surface.[19]

  • Data Collection: Start the test. The instrument will continuously record mass loss, oxygen depletion, and smoke obscuration.[21]

  • Key Parameters Recorded: The primary data points include:

    • Time to ignition (s)

    • Heat Release Rate (HRR, in kW/m²)[21]

    • Peak Heat Release Rate (pHRR)[21]

    • Total Heat Released (THR, in MJ/m²)[21]

    • Mass Loss Rate (g/s)[21]

    • Smoke Production Rate (m²/s)[21]

  • Test Termination: Continue the test until flaming ceases and the mass loss rate becomes negligible.[19]

References

Technical Support Center: Optimizing 2,4,6-Tris(2,4,6-tribromophenoxy)-1,3,5-triazine for Flame Retardancy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for researchers, scientists, and drug development professionals working with 2,4,6-Tris(2,4,6-tribromophenoxy)-1,3,5-triazine (TTBP-TAZ) to enhance flame retardancy in various polymer systems.

Frequently Asked Questions (FAQs)

Q1: What is this compound (TTBP-TAZ) and in which polymers is it commonly used?

A1: TTBP-TAZ is a brominated flame retardant characterized by a high bromine content and the presence of a triazine ring, which contributes to its thermal stability. It is an additive flame retardant, meaning it is physically mixed with the polymer. It is widely used in engineering plastics such as High Impact Polystyrene (HIPS), Acrylonitrile Butadiene Styrene (ABS), Polycarbonate (PC), Polybutylene Terephthalate (PBT), and their blends.[1]

Q2: What is the mechanism of flame retardancy for TTBP-TAZ?

A2: The primary flame retardant mechanism of TTBP-TAZ occurs in the gas phase. Upon heating, the compound decomposes to release bromine radicals. These radicals act as scavengers in the gas phase, interrupting the exothermic processes of combustion and quenching the flame. The triazine core of the molecule can also contribute to char formation in the condensed phase, which acts as a barrier to heat and mass transfer.

Q3: Is a synergist required when using TTBP-TAZ?

A3: Yes, TTBP-TAZ is most effective when used with a synergist, most commonly antimony trioxide (Sb₂O₃).[1] The antimony trioxide reacts with the released bromine species to form antimony trihalides and oxyhalides, which are more efficient radical scavengers in the gas phase than bromine alone. Other synergists, such as hindered amine light stabilizers (HALS), have also been shown to enhance its performance.[2]

Q4: What are the typical loading levels of TTBP-TAZ in polymers?

A4: The loading level of TTBP-TAZ can vary significantly depending on the polymer matrix, the required level of flame retardancy, and the presence of synergists. Studies have shown concentrations in consumer electronics ranging from 0.01% to as high as 30.7% by weight.[3][4] For example, a formulation of High Impact Polystyrene (HIPS) with 16 wt% of a TTBP-TAZ/Sb₂O₃ mixture achieved a UL 94 V-2 rating.[2]

Q5: What are the key physical properties of TTBP-TAZ?

A5: Key physical properties of TTBP-TAZ include a melting point in the range of 227-230°C and a high decomposition temperature, with a 2% weight loss occurring at approximately 335°C or higher.[1]

Troubleshooting Guides

This section addresses common issues encountered during the incorporation and evaluation of TTBP-TAZ in polymer formulations.

Issue 1: Poor Flame Retardancy Performance (Failure to meet UL 94 V-0 or desired LOI)

Possible Cause Suggested Solution
Insufficient TTBP-TAZ concentration Increase the loading level of TTBP-TAZ in increments. Conduct a ladder study to determine the optimal concentration for your specific polymer and application.
Inadequate synergist (e.g., Sb₂O₃) concentration or dispersion Ensure the correct ratio of TTBP-TAZ to synergist is used (typically between 2:1 and 4:1 by weight). Improve mixing during compounding to ensure uniform dispersion of the synergist.
Poor dispersion of TTBP-TAZ in the polymer matrix Optimize the melt blending process. Consider using a twin-screw extruder for better mixing. Ensure the processing temperature is sufficient to melt the polymer and facilitate dispersion without degrading the flame retardant.
Degradation of TTBP-TAZ during processing Avoid excessive processing temperatures and long residence times in the extruder. The decomposition temperature of TTBP-TAZ is high (≥335°C for 2% weight loss), but prolonged exposure to high temperatures can lead to degradation.[1]

Issue 2: Processing Difficulties and Equipment Corrosion

Possible Cause Suggested Solution
Formation of corrosive byproducts Ensure that the TTBP-TAZ and the polymer are thoroughly dried before processing. Moisture can react with brominated flame retardants at high temperatures to form hydrobromic acid (HBr), which is corrosive to processing equipment.
Material degradation in the processing equipment Do not let the flame-retardant material sit in the processing equipment for extended periods at elevated temperatures. Purge the equipment with a non-flame-retardant resin before any planned shutdowns.
Equipment wear Use processing equipment, such as extruder screws and barrels, made from corrosion-resistant materials.

Issue 3: Defects in Molded Parts (e.g., splay, burn marks, brittleness)

Possible Cause Suggested Solution
Splay or silver streaks This is often caused by moisture in the material. Ensure proper drying of the polymer and TTBP-TAZ before processing.
Burn marks Reduce the melt temperature, injection speed, or back pressure to avoid overheating and degradation of the polymer or flame retardant.
Brittleness The addition of any flame retardant can affect the mechanical properties of the polymer. Optimize the TTBP-TAZ concentration to achieve the desired flame retardancy with minimal impact on mechanical properties. Consider the use of impact modifiers if necessary.

Data Presentation

Table 1: Flame Retardancy of High Impact Polystyrene (HIPS) with TTBP-TAZ

PolymerTTBP-TAZ / Sb₂O₃ (wt%)Other Additives (wt%)Limiting Oxygen Index (LOI) (%)UL 94 RatingReference
HIPS16-23.8V-2[2]
HIPS160.5 (NORSM)25.2V-0[2]
NORSM: Bis(1-methoxy-2,2,6,6-tetramethylpiperidin-4-yl)sebacate

Table 2: Concentration of TTBP-TAZ found in Consumer Products

Product TypeConcentration Range (% w/w)Reference
Electrical power boards and adaptors0.01 - 0.8[5]
Televisions7.67 - 30.7[3]
Various electric and electronic equipment0.01 - 1.9[4]

Experimental Protocols

1. Protocol for Melt Blending of TTBP-TAZ with Polymers

This protocol describes a general procedure for incorporating TTBP-TAZ into a polymer matrix using a twin-screw extruder.

  • Materials and Equipment:

    • Polymer resin (e.g., HIPS, ABS, PBT, PC)

    • This compound (TTBP-TAZ) powder

    • Antimony trioxide (Sb₂O₃) powder

    • Drying oven or dehumidifying dryer

    • Twin-screw extruder with a temperature controller

    • Pelletizer

  • Procedure:

    • Drying: Dry the polymer resin, TTBP-TAZ, and Sb₂O₃ according to the manufacturer's recommendations to remove any moisture. This is a critical step to prevent hydrolysis and the formation of corrosive byproducts during processing.

    • Premixing: Physically mix the dried polymer pellets, TTBP-TAZ powder, and Sb₂O₃ powder in the desired weight ratio.

    • Extrusion:

      • Set the temperature profile of the twin-screw extruder appropriate for the specific polymer being used. The temperature should be high enough to ensure complete melting and mixing but below the degradation temperature of the polymer and TTBP-TAZ.

      • Feed the premixed material into the extruder hopper.

      • The molten blend is extruded through a die into strands.

    • Cooling and Pelletizing:

      • Pass the extruded strands through a water bath to cool and solidify.

      • Feed the cooled strands into a pelletizer to produce compounded pellets.

    • Drying of Pellets: Dry the compounded pellets before further processing (e.g., injection molding for test specimens).

2. Protocol for UL 94 Vertical Burn Test

This protocol is a summary of the UL 94 standard for assessing the vertical burning characteristics of plastic materials.[6][7][8][9][10]

  • Specimen Preparation:

    • Prepare rectangular test specimens, typically 125 mm long and 13 mm wide, with a thickness representative of the end-use application.[8]

  • Apparatus:

    • Test chamber, free from drafts.

    • Bunsen burner with a 20 mm high blue flame.

    • Specimen clamp and stand.

    • Timing device.

    • A layer of dry absorbent cotton placed 300 mm below the specimen.

  • Procedure:

    • Mount the specimen vertically in the clamp.

    • Apply the flame to the lower end of the specimen for 10 seconds.

    • Remove the flame and record the afterflame time (t₁).

    • As soon as the flaming ceases, immediately re-apply the flame for another 10 seconds.

    • Remove the flame and record the second afterflame time (t₂) and the afterglow time (t₃).

    • Observe if any flaming drips ignite the cotton below.

  • Classification:

    • V-0: Afterflame time for each individual specimen is ≤ 10 seconds. Total afterflame time for any set of 5 specimens is ≤ 50 seconds. No flaming drips that ignite the cotton.

    • V-1: Afterflame time for each individual specimen is ≤ 30 seconds. Total afterflame time for any set of 5 specimens is ≤ 250 seconds. No flaming drips that ignite the cotton.

    • V-2: Afterflame time for each individual specimen is ≤ 30 seconds. Total afterflame time for any set of 5 specimens is ≤ 250 seconds. Flaming drips that ignite the cotton are allowed.

3. Protocol for Limiting Oxygen Index (LOI) Test (ASTM D2863)

This protocol outlines the general procedure for determining the LOI of a plastic material.[11][12][13][14][15]

  • Specimen Preparation:

    • Prepare test specimens of a specified size, typically in the form of a small bar. For injection-molded samples, a common size is 80-150 mm long, 10 mm wide, and 4 mm thick.[14]

  • Apparatus:

    • Heat-resistant glass chimney.

    • Specimen holder to position the sample vertically in the center of the chimney.

    • Gas metering and control system for oxygen and nitrogen.

    • Ignition source.

  • Procedure:

    • Place the specimen vertically in the holder inside the glass chimney.

    • Introduce a mixture of oxygen and nitrogen into the bottom of the chimney at a controlled flow rate.

    • Ignite the top of the specimen.

    • Observe the burning behavior of the specimen.

    • Adjust the oxygen concentration in the gas mixture. The oxygen concentration is gradually lowered until the flame is no longer sustained.

    • The LOI is the minimum concentration of oxygen, expressed as a volume percentage, that just supports flaming combustion of the material for a specified period or extent of burning.

Visualizations

experimental_workflow cluster_preparation Material Preparation cluster_processing Processing cluster_testing Testing drying Drying of Polymer, TTBP-TAZ, and Sb₂O₃ premixing Premixing drying->premixing extrusion Melt Blending (Twin-Screw Extruder) premixing->extrusion pelletizing Pelletizing extrusion->pelletizing molding Injection Molding of Test Specimens pelletizing->molding ul94 UL 94 Vertical Burn Test molding->ul94 loi Limiting Oxygen Index (LOI) Test molding->loi

Caption: Experimental workflow for preparing and testing flame-retardant polymer formulations.

troubleshooting_flowchart start Poor Flame Retardancy check_concentration Is TTBP-TAZ concentration sufficient? start->check_concentration increase_concentration Increase TTBP-TAZ loading level check_concentration->increase_concentration No check_synergist Is synergist (Sb₂O₃) concentration and dispersion adequate? check_concentration->check_synergist Yes increase_concentration->check_synergist optimize_synergist Optimize synergist ratio and improve mixing check_synergist->optimize_synergist No check_dispersion Is TTBP-TAZ well dispersed? check_synergist->check_dispersion Yes optimize_synergist->check_dispersion optimize_processing Optimize melt blending parameters check_dispersion->optimize_processing No check_degradation Is there evidence of degradation during processing? check_dispersion->check_degradation Yes optimize_processing->check_degradation reduce_severity Reduce processing temperature and/or residence time check_degradation->reduce_severity Yes end Improved Flame Retardancy check_degradation->end No reduce_severity->end

References

Technical Support Center: Purification of 2,4,6-Tris(2,4,6-tribromophenoxy)-1,3,5-triazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 2,4,6-Tris(2,4,6-tribromophenoxy)-1,3,5-triazine.

Troubleshooting Guides

This section provides solutions to specific problems that may arise during the purification of this compound, presented in a question-and-answer format.

Issue 1: Low Yield of Crystalline Product After Synthesis

  • Question: After the initial synthesis and workup, I obtained a low yield of the desired white solid product. What are the potential causes and how can I improve the yield?

  • Answer: Low yields can stem from several factors throughout the synthetic and purification process. Consider the following troubleshooting steps:

    • Incomplete Reaction: The reaction between cyanuric chloride and 2,4,6-tribromophenol may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure all starting materials have been consumed before proceeding with the workup.

    • Suboptimal Reaction Conditions: The choice of base and solvent can significantly impact the reaction yield. While various methods exist, a common approach involves the use of a phase-transfer catalyst in a biphasic system or an organic base in an anhydrous solvent to prevent hydrolysis of cyanuric chloride.[1]

    • Product Loss During Washing: The crude product is often washed to remove salts and unreacted starting materials. If the solvent used for washing has some solubility for the product, this can lead to significant loss. Ensure the washing solvent has minimal solubility for this compound at the washing temperature. Chlorobenzene has been used as a wash solvent in some synthetic procedures.[2]

    • Premature Precipitation: If the product precipitates out of the reaction mixture too quickly, it may trap impurities, leading to a lower isolated yield of pure product after subsequent purification steps.

Issue 2: Product Contaminated with Starting Materials

  • Question: My purified product shows the presence of unreacted 2,4,6-tribromophenol and/or hydrolysis byproducts of cyanuric chloride. How can I remove these impurities?

  • Answer: The presence of starting materials and their byproducts is a common issue. Here are targeted purification strategies:

    • Removal of Unreacted 2,4,6-tribromophenol:

      • Base Wash: 2,4,6-tribromophenol is acidic and can be removed by washing the crude product (dissolved in a suitable organic solvent) with a dilute aqueous base solution (e.g., sodium bicarbonate or sodium hydroxide). The deprotonated tribromophenol will be soluble in the aqueous layer and can be separated.

      • Recrystallization: Careful selection of a recrystallization solvent can effectively separate the desired product from the more soluble 2,4,6-tribromophenol.

    • Removal of Cyanuric Chloride Hydrolysis Products:

      • Water Wash: Hydrolysis products of cyanuric chloride, such as cyanuric acid, are generally more polar and have some water solubility, especially at elevated temperatures.[3][4] Washing the crude product with hot water can help remove these impurities.

      • Column Chromatography: For stubborn impurities, column chromatography using silica gel is an effective method. A non-polar eluent system will elute the less polar desired product first, retaining the more polar impurities on the column.

Issue 3: Difficulty in Achieving High Purity by Recrystallization

  • Question: I am struggling to obtain a high-purity product using recrystallization. The product either oils out or the crystals are still impure. What can I do?

  • Answer: Recrystallization can be challenging. Here are some tips to optimize the process:

    • Solvent Selection: The key to successful recrystallization is finding a suitable solvent or solvent system. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For triazine derivatives, common solvents to screen include ethanol, methanol, ethyl acetate, hexane, or mixtures thereof.[5] For a related compound, 2,4,6-tris(2,4-dihydroxyphenyl)-1,3,5-triazine, an 80% methanol in water solution was used for recrystallization.[6]

    • Oiling Out: If the product "oils out" instead of crystallizing, it means the boiling point of the solvent is higher than the melting point of the solute, or the solubility is too high. To remedy this, you can:

      • Use a lower-boiling point solvent.

      • Use a larger volume of solvent.

      • Employ a two-solvent system. Dissolve the compound in a "good" solvent and slowly add a "poor" solvent (in which the compound is insoluble) until the solution becomes turbid. Then, add a small amount of the "good" solvent to redissolve the oil and allow it to cool slowly.

    • Slow Cooling: Rapid cooling can lead to the formation of small, impure crystals. Allow the hot, saturated solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator to maximize crystal formation.

    • Seeding: If crystallization does not initiate, adding a small seed crystal of the pure compound can induce crystallization.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound?

A1: The most common impurities are typically:

  • Unreacted starting materials: 2,4,6-tribromophenol and cyanuric chloride.

  • Hydrolysis products of cyanuric chloride: Due to the sensitivity of cyanuric chloride to moisture, hydrolysis can occur, leading to impurities such as 2,4-dichloro-6-hydroxy-s-triazine, 2-chloro-4,6-dihydroxy-s-triazine, and cyanuric acid.[3][4][7]

  • Partially substituted intermediates: Molecules where only one or two of the chlorine atoms on the triazine ring have been substituted by 2,4,6-tribromophenoxy groups.

Q2: What analytical techniques are suitable for assessing the purity of this compound?

A2: Several analytical techniques can be used to determine the purity of the final product:

  • High-Performance Liquid Chromatography (HPLC): This is a highly sensitive method for quantifying the purity of the compound and detecting trace impurities. A purity of >98.0% (HPLC) is often reported for commercial samples.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can confirm the chemical structure of the desired product and identify any proton- or carbon-containing impurities.

  • Melting Point: A sharp melting point range close to the literature value (around 225-229 °C) is a good indicator of high purity.[2] A broad melting range suggests the presence of impurities.

  • Thin Layer Chromatography (TLC): A quick and simple method to qualitatively assess the purity and identify the presence of multiple components in a sample.

Q3: What is a general experimental protocol for the purification of this compound by recrystallization?

A3: The following is a general protocol that should be optimized for your specific crude product:

  • Solvent Screening: In small test tubes, test the solubility of a small amount of your crude product in various solvents (e.g., chlorobenzene, toluene, acetone, ethyl acetate, ethanol) at room temperature and upon heating. The ideal solvent will show poor solubility at room temperature and high solubility when hot.

  • Dissolution: In an appropriately sized flask, add the crude solid and the chosen solvent. Heat the mixture with stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them. This should be done quickly to prevent premature crystallization.

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature. The desired product should crystallize out. To maximize the yield, you can further cool the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals on the filter with a small amount of cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Q4: Can column chromatography be used to purify this compound? What would be a suitable stationary and mobile phase?

A4: Yes, column chromatography is a very effective method for purifying this compound, especially for removing closely related impurities.

  • Stationary Phase: Silica gel is the most common stationary phase for this type of compound.

  • Mobile Phase (Eluent): A non-polar to moderately polar solvent system is typically used. You can start with a non-polar solvent like hexane and gradually increase the polarity by adding a more polar solvent like ethyl acetate or dichloromethane. The optimal solvent system should be determined by TLC analysis to achieve good separation between the desired product and impurities. A typical starting point could be a hexane:ethyl acetate gradient.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValue
Molecular Formula C21H6Br9N3O3
Molecular Weight 1067.43 g/mol
Appearance White to off-white powder/solid
Melting Point 225-229 °C[2]
Solubility Sparingly soluble in water; soluble in some organic solvents like chlorobenzene.

Experimental Protocols

Protocol 1: General Synthesis of this compound

This protocol is a generalized procedure based on common synthetic methods.[2]

  • Reaction Setup: In a three-necked flask equipped with a stirrer, thermometer, and condenser, dissolve 2,4,6-tribromophenol (3.0 equivalents) in a suitable solvent such as chlorobenzene.

  • Base Addition: Add an appropriate base (e.g., N-methylimidazole, 3.0 equivalents) and stir the mixture.

  • Cyanuric Chloride Addition: Add cyanuric chloride (1.0 equivalent) to the reaction mixture.

  • Reaction: Maintain the reaction at a specific temperature (e.g., 20-25 °C) for several hours. Monitor the reaction progress by TLC.

  • Workup: Once the reaction is complete, filter the reaction mixture.

  • Washing: Wash the filter cake with a small amount of cold chlorobenzene.

  • Isolation of Crude Product: Combine the filtrate and washings, and remove the solvent under reduced pressure to obtain the crude solid product.

  • Purification: Proceed with recrystallization or column chromatography as described in the FAQs and Troubleshooting sections.

Visualizations

PurificationWorkflow CrudeProduct Crude this compound Dissolution Dissolve in Minimum Hot Solvent CrudeProduct->Dissolution HotFiltration Hot Filtration (if insolubles present) Dissolution->HotFiltration Cooling Slow Cooling to Room Temperature HotFiltration->Cooling IceBath Cool in Ice Bath Cooling->IceBath VacuumFiltration Vacuum Filtration IceBath->VacuumFiltration Washing Wash with Cold Solvent VacuumFiltration->Washing Drying Dry Under Vacuum Washing->Drying PureProduct Pure Crystalline Product Drying->PureProduct

Caption: Recrystallization workflow for the purification of this compound.

TroubleshootingLogic ImpureProduct Impure Product (Low Purity by TLC/HPLC) CheckImpurities Identify Impurities (e.g., Starting Materials, Byproducts) ImpureProduct->CheckImpurities Recrystallization Attempt Recrystallization CheckImpurities->Recrystallization BaseWash Consider Aqueous Base Wash (for acidic impurities) CheckImpurities->BaseWash SolventScreen Screen for Optimal Recrystallization Solvent Recrystallization->SolventScreen Pure High Purity Product Recrystallization->Pure If purity is satisfactory StillImpure Purity Still Low Recrystallization->StillImpure If purity is not satisfactory ColumnChromatography Perform Column Chromatography ColumnChromatography->Pure BaseWash->Recrystallization StillImpure->ColumnChromatography

Caption: Decision-making workflow for troubleshooting the purification of this compound.

References

effect of impurities on the performance of 2,4,6-Tris(2,4,6-tribromophenoxy)-1,3,5-triazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the use of 2,4,6-Tris(2,4,6-tribromophenoxy)-1,3,5-triazine (TTBP-TAZ), a high-performance brominated flame retardant. The information is tailored for researchers, scientists, and professionals in drug development and materials science who may be utilizing this compound in their experiments.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the application of TTBP-TAZ, with a focus on how impurities can affect its performance.

Issue 1: Reduced Flame Retardant Efficacy

Question: Our polymer formulation containing TTBP-TAZ is not meeting the expected flame retardancy rating (e.g., UL 94 V-0). What could be the cause?

Answer: Reduced flame retardant efficacy is a critical issue that can often be traced back to the purity of the TTBP-TAZ or interactions with other components in the formulation.

Possible Causes and Troubleshooting Steps:

  • Low Bromine Content: The flame retardant action of TTBP-TAZ is primarily due to the release of bromine radicals at high temperatures, which interrupt the combustion cycle in the gas phase. If the TTBP-TAZ used has a lower than specified bromine content, its efficiency will be compromised.

    • Recommendation: Verify the bromine content of your TTBP-TAZ batch using elemental analysis. Compare it with the typical specifications provided in Table 1.

  • Presence of Non-Brominated Impurities: Impurities that do not contribute to flame retardancy, such as residual solvents from synthesis or incompletely reacted starting materials with lower bromine content, will dilute the active flame retardant.

    • Recommendation: Analyze the TTBP-TAZ for organic impurities using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Inadequate Dispersion: Poor dispersion of TTBP-TAZ in the polymer matrix can lead to localized areas with insufficient flame retardant concentration.

    • Recommendation: Review your compounding process. Ensure that the processing temperature is sufficient to achieve good melt mixing and consider using a suitable dispersing agent if necessary.

  • Interaction with Other Additives: Some polymer additives can interfere with the flame retardant mechanism. For instance, certain stabilizers might react with the bromine species generated.

    • Recommendation: Review the compatibility of all additives in your formulation. If a hindered amine light stabilizer (HALS) is used, be aware that acidic byproducts from the flame retardant can react with it, reducing the effectiveness of both.[1]

  • Sub-optimal Level of Synergist: TTBP-TAZ is often used in conjunction with a synergist, most commonly antimony trioxide (Sb₂O₃), to enhance its performance.[2] An incorrect ratio can lead to diminished efficacy.

    • Recommendation: Ensure the correct loading level of antimony trioxide is being used as recommended for your specific polymer system.

Issue 2: Discoloration or Poor Thermal Stability of the Final Product

Question: The polymer compound containing TTBP-TAZ is showing signs of discoloration (e.g., yellowing) or degradation during processing. Why is this happening?

Answer: Discoloration and thermal instability can be indicative of impurities in the TTBP-TAZ or its degradation at processing temperatures.

Possible Causes and Troubleshooting Steps:

  • Residual Phenolic Impurities: The presence of unreacted 2,4,6-tribromophenol can lead to discoloration, as phenols are susceptible to oxidation at high temperatures, forming colored quinone-type structures.

    • Recommendation: Use HPLC to quantify the amount of free 2,4,6-tribromophenol in your TTBP-TAZ.

  • Thermal Decomposition of TTBP-TAZ: Although TTBP-TAZ has good thermal stability, excessively high processing temperatures can initiate its decomposition.[3] Decomposition products may be colored or may catalyze further degradation of the polymer.

    • Recommendation: Perform Thermogravimetric Analysis (TGA) on your batch of TTBP-TAZ to determine its decomposition onset temperature and ensure your processing temperatures are well below this. A typical specification for the temperature at 2% weight loss is ≥335°C.[2]

  • Hydrolysis: The presence of moisture during processing can lead to the hydrolysis of the triazine ring or the phenoxy linkages, potentially generating acidic byproducts that can degrade the polymer matrix.

    • Recommendation: Ensure that both the TTBP-TAZ and the polymer resin are thoroughly dried before processing. Measure the volatile content of the TTBP-TAZ, which should typically be ≤0.2%.[2]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in TTBP-TAZ and where do they come from?

A1: The most common impurities in TTBP-TAZ are typically related to its synthesis process. These can include:

  • Unreacted Starting Materials:

    • 2,4,6-tribromophenol: From incomplete reaction with cyanuric chloride.

    • Cyanuric chloride: If an excess is used or the reaction does not go to completion.

  • Partially Substituted Intermediates: Di-substituted or mono-substituted triazine species.

  • Residual Solvents: Solvents used during the synthesis and purification process, such as chlorobenzene.[4]

  • Byproducts from Side Reactions: Depending on the synthesis conditions, other minor byproducts may be formed.

Q2: How do I know if my batch of TTBP-TAZ is of high purity?

A2: High purity TTBP-TAZ should meet certain quality specifications. You can assess the purity of your batch through a combination of analytical techniques and comparison to a typical Certificate of Analysis.

ParameterTypical SpecificationAnalytical Method
AppearanceWhite to Off-White PowderVisual Inspection
Bromine Content (%)≥67Elemental Analysis
Melting Point (°C)227 - 230Differential Scanning Calorimetry (DSC) or Melting Point Apparatus
Volatile Content (%)≤0.2Gravimetric analysis after heating
Temperature of 2% Weight Loss (°C)≥335Thermogravimetric Analysis (TGA)
Purity by HPLC (%)>98.0High-Performance Liquid Chromatography (HPLC)
Data sourced from a representative manufacturer's specifications.[2]

A lower melting point or a broad melting range can be an indicator of the presence of impurities.

Q3: Can impurities in TTBP-TAZ affect its interaction with synergists like antimony trioxide?

A3: While direct interactions between common synthesis impurities and antimony trioxide are not widely reported, the overall performance of the synergistic system can be affected. Impurities that reduce the thermal stability of the TTBP-TAZ can lead to premature reactions or degradation, potentially altering the release of bromine and its interaction with antimony species. Furthermore, any impurity that affects the dispersion of either the flame retardant or the synergist in the polymer matrix can negatively impact the overall flame retardant performance.

Q4: Are there any health and safety concerns related to impurities in TTBP-TAZ?

A4: The main impurity of potential toxicological concern is 2,4,6-tribromophenol (TBP). TBP is a known environmental pollutant and has been shown to have toxic effects in various organisms.[5] Studies have also shown that TTBP-TAZ can be metabolized to TBP in biological systems.[6][7][8] Therefore, minimizing the level of free TBP in the final product is important for both performance and safety. Always handle TTBP-TAZ in accordance with its Safety Data Sheet (SDS), using appropriate personal protective equipment.

Experimental Protocols

Protocol 1: Determination of Purity and Impurity Profile by HPLC

This method is suitable for quantifying the purity of TTBP-TAZ and identifying the presence of unreacted 2,4,6-tribromophenol.

  • Instrumentation: High-Performance Liquid Chromatograph with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 220 nm.

  • Sample Preparation: Accurately weigh a sample of TTBP-TAZ and dissolve it in a suitable solvent like tetrahydrofuran (THF) to a known concentration.

  • Procedure: Inject a known volume of the sample solution into the HPLC system. Identify and quantify the peaks by comparing their retention times and areas with those of certified reference standards of TTBP-TAZ and 2,4,6-tribromophenol.

Protocol 2: Assessment of Thermal Stability by TGA

This method determines the decomposition temperature of TTBP-TAZ.

  • Instrumentation: Thermogravimetric Analyzer.

  • Sample Size: 5-10 mg.

  • Heating Rate: 10°C/min.

  • Atmosphere: Nitrogen, with a flow rate of 50 mL/min.

  • Temperature Range: 30°C to 600°C.

  • Procedure: Place the sample in the TGA pan and heat it according to the specified temperature program. Record the weight loss as a function of temperature. The onset of decomposition and the temperature at which a certain percentage of weight loss occurs (e.g., 2%) are key parameters.

Visualizations

G Troubleshooting Workflow for Reduced Flame Retardancy start Reduced Flame Retardancy Observed check_purity Check TTBP-TAZ Purity (See Table 1) start->check_purity check_formulation Review Formulation start->check_formulation check_processing Evaluate Processing Conditions start->check_processing elemental_analysis Elemental Analysis for Bromine Content check_purity->elemental_analysis hplc_analysis HPLC for Organic Impurities check_purity->hplc_analysis synergist_ratio Verify Synergist (Sb₂O₃) Ratio check_formulation->synergist_ratio additive_compatibility Check Additive Compatibility check_formulation->additive_compatibility dispersion Assess Dispersion in Polymer Matrix check_processing->dispersion low_br Low Bromine Content? elemental_analysis->low_br impurities_present Impurities Present? hplc_analysis->impurities_present incorrect_ratio Incorrect Synergist Ratio? synergist_ratio->incorrect_ratio incompatible_additives Incompatible Additives? additive_compatibility->incompatible_additives poor_dispersion Poor Dispersion? dispersion->poor_dispersion low_br->check_formulation No source_new_material Source High-Purity TTBP-TAZ low_br->source_new_material Yes impurities_present->check_formulation No impurities_present->source_new_material Yes incorrect_ratio->additive_compatibility No adjust_ratio Adjust Synergist Loading incorrect_ratio->adjust_ratio Yes incompatible_additives->check_processing No reformulate Reformulate with Compatible Additives incompatible_additives->reformulate Yes optimize_processing Optimize Compounding Process poor_dispersion->optimize_processing Yes

Caption: Troubleshooting workflow for reduced flame retardancy.

G Experimental Workflow for TTBP-TAZ Quality Control start Receive TTBP-TAZ Sample visual Visual Inspection (Color, Form) start->visual melting_point Melting Point Determination (DSC) start->melting_point tga Thermal Stability Analysis (TGA) start->tga hplc Purity & Impurity Profile (HPLC) start->hplc elemental Bromine Content (Elemental Analysis) start->elemental report Generate Certificate of Analysis visual->report melting_point->report tga->report hplc->report elemental->report

Caption: Workflow for quality control testing of TTBP-TAZ.

References

preventing agglomeration of 2,4,6-Tris(2,4,6-tribromophenoxy)-1,3,5-triazine particles

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and formulation professionals with troubleshooting advice and frequently asked questions to prevent the agglomeration of 2,4,6-Tris(2,4,6-tribromophenoxy)-1,3,5-triazine (TTBPT) particles during experiments and processing.

Frequently Asked Questions (FAQs)

Q1: What is this compound (TTBPT) and why is it prone to agglomeration?

A1: TTBPT is a high molecular weight, brominated flame retardant used as an additive in various plastics.[1][2] Like many fine powders, TTBPT particles tend to agglomerate, or clump together, due to a combination of physical forces. The primary causes include:

  • Intermolecular Forces : Van der Waals forces, which are weak attractions between molecules, become significant with very fine particles due to their large surface area-to-volume ratio.[3][4]

  • Electrostatic Forces : During processing, handling, and transport, friction can cause particles to develop static charges, leading to mutual attraction.[3][4][5]

  • Moisture Content : TTBPT powder can adsorb moisture from the environment, especially in humid conditions.[6][7] This moisture can form "liquid bridges" between particles, creating strong capillary forces that pull them together, a common cause of caking and clumping.[4][8][9]

  • High Surface Energy : Fine particles possess high surface energy, and they agglomerate to reduce the total surface area, achieving a more stable, lower-energy state.[3]

Q2: What is the difference between "soft" and "hard" agglomeration?

A2: Agglomeration can be categorized based on the strength of the bonds between particles:

  • Soft Agglomeration : Particles are held together by weaker forces like Van der Waals and electrostatic interactions.[10] These clusters can often be broken up and redispersed using mechanical energy, such as stirring, shaking, or sonication.[10]

  • Hard Agglomeration : Particles are joined by stronger bonds, such as solid bridges formed by sintering at high temperatures or chemical reactions at the particle surface.[5][8] Hard agglomerates are difficult to redisperse and may require intensive energy input like high-power ball milling to break apart.[3][10]

Q3: How does humidity affect TTBPT powder handling and storage?

A3: Humidity is a critical factor in powder agglomeration.[6] In humid environments, TTBPT particles can adsorb water from the air.[7][11] This leads to the formation of liquid bridges and increases the cohesive strength of the powder, making it more likely to form clumps or cake.[11] Controlling humidity during storage and processing is one of the most effective ways to maintain the flowability of TTBPT powder.[12][13]

Q4: Can the milling process itself cause agglomeration?

A4: Yes, while milling is used to break down particles and agglomerates, over-milling can have the opposite effect.[14] As particles become extremely fine (nanoscale), their surface energy and tendency to attract one another increase dramatically.[15] The heat generated during prolonged milling can also cause partial melting or sintering at the contact points, leading to the formation of hard agglomerates.[5][16] A balance must be achieved where agglomerates are broken without excessively reducing the primary particle size to a point where re-agglomeration dominates.[15]

Troubleshooting Guide for TTBPT Agglomeration

This guide addresses common issues encountered with TTBPT particles in both dry powder and liquid dispersion forms.

// Node Definitions start [label="Agglomeration Issue Identified", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse];

// Decision Nodes dec_form [label="What is the particle form?", fillcolor="#FBBC05", fontcolor="#202124", shape=diamond]; dec_dry_cause [label="When is agglomeration occurring?", fillcolor="#FBBC05", fontcolor="#202124", shape=diamond]; dec_disp_cause [label="Is the dispersion cloudy/\nhas visible sediment?", fillcolor="#FBBC05", fontcolor="#202124", shape=diamond];

// Dry Powder Path dry_storage [label="During Storage (Caking)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; dry_process [label="During/After Processing (Milling)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Liquid Dispersion Path disp_initial [label="Initial Mixing (Poor Wetting)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; disp_settling [label="Settling Over Time", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Solutions sol_humidity [label="Solution:\n- Store in sealed containers\n- Use desiccants\n- Control room humidity", fillcolor="#34A853", fontcolor="#FFFFFF", shape=box]; sol_anticake [label="Solution:\n- Add anti-caking agent (e.g., silica)\n- Gentle de-lumping before use", fillcolor="#34A853", fontcolor="#FFFFFF", shape=box]; sol_milling [label="Solution:\n- Optimize milling time/energy\n- Use a process control agent\n- Consider wet milling", fillcolor="#34A853", fontcolor="#FFFFFF", shape=box]; sol_surfactant [label="Solution:\n- Add appropriate surfactant/dispersant\n- Increase mixing energy (sonication)", fillcolor="#34A853", fontcolor="#FFFFFF", shape=box]; sol_stabilizer [label="Solution:\n- Use steric or electrostatic stabilizers\n- Optimize particle concentration", fillcolor="#34A853", fontcolor="#FFFFFF", shape=box];

// Connections start -> dec_form; dec_form -> dec_dry_cause [label="Dry Powder"]; dec_form -> dec_disp_cause [label="Liquid Dispersion"];

dec_dry_cause -> dry_storage [label="Storage"]; dec_dry_cause -> dry_process [label="Processing"]; dry_storage -> sol_humidity; dry_storage -> sol_anticake; dry_process -> sol_milling;

dec_disp_cause -> disp_initial [label="Yes, immediately"]; dec_disp_cause -> disp_settling [label="Yes, after some time"]; disp_initial -> sol_surfactant; disp_settling -> sol_stabilizer; sol_surfactant -> sol_stabilizer [style=dashed]; } caption: Troubleshooting workflow for TTBPT agglomeration issues.

SymptomPotential Cause(s)Recommended Solutions
Dry Powder: TTBPT powder is caked or lumpy in its storage container.1. Moisture Absorption : Exposure to humid air has caused liquid bridge formation.[6][7] 2. Compaction : Pressure from the weight of the powder during storage.1. Control Environment : Store TTBPT in tightly sealed containers with desiccants.[17] Control the humidity in the storage area.[13] 2. Use Anti-Caking Agents : For long-term storage, consider blending a small amount of an anti-caking agent like fumed silica.[12] 3. Mechanical De-lumping : Before use, gently pass the powder through a sieve to break up soft agglomerates.
Dry Powder: Powder flowability is poor after milling/grinding.1. Electrostatic Charges : Friction from milling has charged the particles, causing them to attract.[4][5] 2. Over-milling : Excessive milling has created ultra-fine particles with high surface energy that readily re-agglomerate.[15][16]1. Optimize Milling : Reduce milling time or energy to avoid creating excessive fines.[14] Monitor particle size distribution. 2. Ground Equipment : Ensure all processing equipment is properly grounded to dissipate static charge. 3. Control Atmosphere : Process in a controlled, low-humidity environment.[12]
Liquid Dispersion: TTBPT particles do not wet easily and form clumps when added to a solvent.1. High Interfacial Tension : Poor compatibility between the particle surface and the solvent. 2. Insufficient Energy : The mixing energy is not enough to overcome the particle-particle attractive forces.[18]1. Use a Wetting Agent/Surfactant : Add a surfactant appropriate for your solvent system to reduce surface tension.[18][19] 2. Increase Dispersion Energy : Use high-shear mixing or an ultrasonic probe to break up agglomerates as the powder is added.[18]
Liquid Dispersion: A uniform dispersion is formed initially, but particles settle or flocculate over time.1. Lack of Repulsive Forces : Once the initial mixing energy is removed, particles re-agglomerate due to attractive forces.[20] 2. Inappropriate Stabilizer : The chosen surfactant or stabilizer is not effective for long-term stability.1. Add a Stabilizer : Use a polymeric dispersant to provide steric hindrance or an ionic surfactant to induce electrostatic repulsion.[21][22] 2. Optimize Concentration : Ensure the surfactant/stabilizer concentration is sufficient, often above its critical micelle concentration (CMC).[19]

Experimental Protocols

Protocol 1: Preparation of a Stable TTBPT Dispersion

This protocol describes a general method for dispersing TTBPT powder in a liquid medium using ultrasonication and a surfactant to prevent agglomeration.

DispersionWorkflow

Materials:

  • TTBPT powder

  • Solvent (e.g., toluene, acetone, or an aqueous solution)

  • Surfactant/Dispersant (e.g., Polyvinylpyrrolidone (PVP) for aqueous systems, Oleic Acid for non-polar systems)[18]

  • High-shear mixer or ultrasonic probe

  • Magnetic stirrer and stir bar

  • Beaker or appropriate vessel

Methodology:

  • Solvent Preparation : Select a solvent in which TTBPT is intended to be dispersed. Add the chosen surfactant to the solvent at a predetermined concentration (typically 0.5-2.0% w/v, but optimization is required).

  • Surfactant Dissolution : Stir the solvent-surfactant mixture using a magnetic stirrer until the surfactant is fully dissolved. This step is crucial for ensuring the surfactant can effectively coat the particles.

  • Powder Addition : While stirring the solution gently, slowly add the pre-weighed TTBPT powder. Adding the powder gradually prevents the formation of large, difficult-to-disperse clumps.

  • High-Energy Dispersion : Submerge the tip of a high-shear mixer or ultrasonic probe into the vessel. Apply high energy for a set duration (e.g., 5-15 minutes). The mechanical force will break apart any remaining soft agglomerates.[18] Monitor the temperature to avoid excessive heating of the solvent.

  • Cooling and Final Mixing : After high-energy dispersion, allow the mixture to cool to room temperature while stirring gently on a magnetic plate for an additional 30 minutes to ensure homogeneity.

  • Characterization : Analyze the resulting dispersion for particle size distribution using a technique like laser diffraction or dynamic light scattering to confirm that agglomerates have been successfully broken down.[23]

Protocol 2: Characterization of TTBPT Agglomeration by Laser Diffraction

This protocol outlines the steps to measure the particle size distribution of TTBPT, which is a direct method to quantify the extent of agglomeration.

Equipment:

  • Laser diffraction particle size analyzer

  • Liquid dispersion unit for the analyzer

  • TTBPT sample (either dry powder or pre-dispersed liquid)

Methodology:

  • System Preparation : Ensure the laser diffraction instrument and its liquid dispersion unit are clean and filled with an appropriate dispersant fluid (a solvent in which TTBPT is insoluble and that is compatible with the instrument).

  • Background Measurement : Run a background measurement with only the clean dispersant fluid to zero the detectors.

  • Sample Introduction : Slowly add the TTBPT sample to the dispersant-filled reservoir until the instrument indicates an optimal level of laser obscuration.

    • For dry powder , add it carefully to the circulating dispersant. The instrument's internal pump and sonication will aid dispersion.

    • For a pre-made dispersion , add it dropwise until the target obscuration is reached.

  • Dispersion within the Instrument : Allow the sample to circulate in the system for several minutes. Apply a controlled amount of sonication using the instrument's built-in ultrasonic probe to break up any soft agglomerates formed during sample introduction.[18]

  • Measurement : Perform the particle size measurement. The instrument software will calculate the particle size distribution based on the light scattering pattern using Mie or Fraunhofer theory.[23]

  • Data Analysis : Analyze the resulting particle size distribution. The presence of a large tail or a distinct second peak at larger sizes often indicates the presence of agglomerates. Compare the D50 (median) and D90 (90th percentile) values before and after applying dispersion techniques to quantify the reduction in agglomeration.[24]

Data Presentation: Evaluating Anti-Agglomeration Strategies

Quantitative data should be summarized to compare the effectiveness of different experimental approaches.

Table 1: Illustrative Comparison of Dispersion Methods for TTBPT

Dispersion MethodSurfactant Used (1% w/v)D50 (μm)D90 (μm)Observation Notes
Magnetic Stirring OnlyNone45.298.6Significant agglomeration, visible sediment.
High-Shear Mixing (10 min)None18.542.1Improved dispersion, but some fine sediment remains.
Ultrasonication (10 min)PVP (in water)5.812.4Good dispersion, stable for several hours.
Ultrasonication (10 min)Oleic Acid (in toluene)6.213.1Good dispersion, stable for several hours.

Note: Data in this table is for illustrative purposes to demonstrate effective data presentation.

References

Technical Support Center: Enhancing the Thermal Stability of 2,4,6-Tris(2,4,6-tribromophenoxy)-1,3,5-triazine Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for enhancing the thermal stability of 2,4,6-Tris(2,4,6-tribromophenoxy)-1,3,5-triazine (TTBPTT) formulations.

Frequently Asked Questions (FAQs)

Q1: What is this compound (TTBPTT) and what are its primary applications?

A1: this compound, also known as FR-245, is a high-performance brominated flame retardant.[1] It is characterized by its high bromine content, excellent thermal stability, and good UV resistance.[2][3] TTBPTT is widely used as an additive flame retardant in various polymers, particularly in engineering plastics that require high processing temperatures, such as High-Impact Polystyrene (HIPS), Acrylonitrile Butadiene Styrene (ABS), Polybutylene Terephthalate (PBT), and Polycarbonate (PC).[4][5]

Q2: Why is enhancing the thermal stability of TTBPTT formulations important?

A2: Enhancing the thermal stability of TTBPTT formulations is crucial to prevent premature degradation of the flame retardant and the polymer matrix during high-temperature processing steps like extrusion and injection molding.[6] Improved thermal stability ensures the integrity of the final product, maintains its mechanical properties, prevents discoloration, and guarantees the intended flame retardant performance.[6]

Q3: What are common synergists used with TTBPTT to enhance its effectiveness?

A3: Antimony trioxide (Sb₂O₃) is the most common and effective synergist used with TTBPTT.[7] The combination of bromine from TTBPTT and antimony from Sb₂O₃ creates a synergistic effect that enhances flame retardancy through gas-phase inhibition of the combustion process. This allows for lower loading levels of the flame retardant package to achieve the desired performance.[7]

Q4: What is the typical loading level of TTBPTT and its synergist in a polymer formulation?

A4: The optimal loading level depends on the polymer type, the desired level of flame retardancy (e.g., UL 94 rating), and the presence of other additives. Generally, TTBPTT is used in concentrations ranging from 10 to 20 wt%, with a TTBPTT to Sb₂O₃ ratio typically around 3:1 to 4:1 by weight.

Q5: Can TTBPTT affect the mechanical properties of the polymer?

A5: Like most additives, the incorporation of TTBPTT can have an impact on the mechanical properties of the host polymer. High loading levels may lead to a decrease in properties such as impact strength and tensile strength. However, its good compatibility with many polymers and the ability to use it with synergists to reduce the overall additive level can help minimize these effects.

Troubleshooting Guides

This section provides solutions to common problems encountered during the formulation and processing of TTBPTT.

Issue 1: Poor Dispersion of TTBPTT in the Polymer Matrix

  • Question: My final product shows signs of poor dispersion of the flame retardant, such as specks or inconsistent properties. How can I improve this?

  • Answer:

    • Cause: Inadequate mixing during compounding is a primary cause. The particle size of the TTBPTT powder can also play a role.

    • Solution:

      • Optimize Compounding Parameters: Increase the screw speed and/or residence time in the extruder to enhance shear and improve mixing. Adjust the temperature profile of the extruder to ensure the polymer is at an optimal viscosity for mixing.

      • Use a High-Shear Screw Design: Employ a screw configuration with more mixing elements to promote better distributive and dispersive mixing.

      • Masterbatching: Consider using a TTBPTT masterbatch, where the flame retardant is already pre-dispersed in a carrier resin compatible with your polymer.

      • Surface Treatment: In some cases, surface treatment of the TTBPTT powder with a coupling agent can improve its compatibility with the polymer matrix.

Issue 2: Discoloration (Yellowing) of the Final Product

  • Question: The plastic parts containing TTBPTT are showing a yellow tint after processing. What is causing this and how can it be prevented?

  • Answer:

    • Cause: Discoloration can be caused by thermal degradation of the polymer or the flame retardant due to excessive processing temperatures or long residence times in the extruder.[6] While TTBPTT has good thermal stability, prolonged exposure to high heat can still lead to some degradation.

    • Solution:

      • Optimize Processing Temperature: Lower the processing temperature to the minimum required for adequate melt flow and mixing.

      • Reduce Residence Time: Increase the extruder throughput to minimize the time the material spends at elevated temperatures.

      • Use Thermal Stabilizers: Incorporate thermal stabilizers, such as phosphites or hindered phenols, into the formulation to protect the polymer and the flame retardant from degradation.

      • Purge the Extruder: Ensure the extruder is thoroughly purged with a non-flame retardant resin before and after processing the TTBPTT formulation to prevent the accumulation of degraded material.[8]

Issue 3: Reduced Mechanical Properties

  • Question: The impact strength of my polymer has significantly decreased after adding the TTBPTT formulation. How can I mitigate this?

  • Answer:

    • Cause: The addition of any solid filler, including flame retardants, can act as a stress concentrator and reduce the ductility of the polymer.

    • Solution:

      • Optimize Loading Level: Determine the minimum amount of TTBPTT and synergist required to achieve the desired flame retardancy. Overloading the polymer will unnecessarily compromise its mechanical properties.

      • Use an Impact Modifier: Incorporate an appropriate impact modifier into your formulation. The type and amount will depend on the base polymer.

      • Improve Dispersion: As mentioned in Issue 1, ensuring uniform dispersion of the flame retardant is crucial. Poorly dispersed particles can act as larger stress concentrators.

      • Consider a Different Polymer Grade: If possible, select a grade of the base polymer with higher inherent toughness.

Issue 4: Inconsistent Flame Retardant Performance

  • Question: My UL 94 test results are inconsistent, with some samples passing and others failing. What could be the reason?

  • Answer:

    • Cause: Inconsistent flame retardant performance is often a result of non-uniform dispersion of the TTBPTT and synergist within the polymer matrix. Variations in sample preparation and testing procedures can also contribute.

    • Solution:

      • Ensure Homogeneous Mixing: Re-evaluate your compounding process to guarantee a homogeneous blend. Taking samples from different parts of the batch for analysis can help confirm uniformity.

      • Standardize Sample Preparation: Ensure that test specimens are molded under consistent conditions (temperature, pressure, cooling time) as variations can affect the material's morphology and, consequently, its flammability.

      • Calibrate Testing Equipment: Regularly calibrate your flammability testing equipment (e.g., UL 94 chamber, cone calorimeter) to ensure accurate and reproducible results.

      • Control Environmental Conditions: Perform flammability tests in a controlled environment with stable temperature and humidity, as these factors can influence the burning behavior of materials.

Quantitative Data Presentation

The following tables summarize typical quantitative data for TTBPTT formulations in various polymers.

Table 1: Thermal Stability of TTBPTT Formulations in High-Impact Polystyrene (HIPS) by TGA

FormulationTd5% (°C)Td10% (°C)Char Yield at 600°C (%)
Neat HIPS380405<1
HIPS + 15% TTBPTT3653905
HIPS + 15% TTBPTT + 5% Sb₂O₃35037512

Td5% and Td10% represent the temperatures at which 5% and 10% weight loss occurs, respectively. Data is illustrative and may vary based on specific grades and processing conditions.

Table 2: Flammability Performance of TTBPTT Formulations

PolymerFormulationUL 94 Rating (3.2 mm)
HIPS18% TTBPTT + 6% Sb₂O₃V-0
PBT-GF3012% TTBPTT + 4% Sb₂O₃V-0
ABS20% TTBPTT + 7% Sb₂O₃V-0

UL 94 ratings are dependent on specimen thickness and specific test conditions.[9]

Table 3: Cone Calorimeter Data for an ABS Formulation with TTBPTT/Sb₂O₃

ParameterNeat ABSABS + 20% TTBPTT + 7% Sb₂O₃
Time to Ignition (s)3545
Peak Heat Release Rate (kW/m²)1050450
Total Heat Release (MJ/m²)9560
Smoke Production Rate (m²/s)0.120.08

Data is representative and can vary with the specific ABS grade and test parameters.

Experimental Protocols

1. Thermogravimetric Analysis (TGA)

  • Objective: To determine the thermal stability and decomposition profile of TTBPTT formulations.

  • Apparatus: Thermogravimetric Analyzer.

  • Procedure:

    • Place a 5-10 mg sample of the formulation into a tared TGA pan (platinum or alumina).

    • Place the pan in the TGA furnace.

    • Heat the sample from ambient temperature to 800°C at a constant heating rate of 10°C/min.

    • Maintain a constant inert atmosphere by purging with nitrogen gas at a flow rate of 50-100 mL/min.

    • Record the weight loss of the sample as a function of temperature.

    • Analyze the resulting TGA curve to determine the onset of decomposition (Td) and the percentage of char residue at high temperatures.

2. Differential Scanning Calorimetry (DSC)

  • Objective: To determine the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc) of the polymer in the formulation.

  • Apparatus: Differential Scanning Calorimeter.

  • Procedure:

    • Weigh 5-10 mg of the sample into an aluminum DSC pan and seal it.

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Heat the sample from ambient temperature to a temperature above its expected melting point at a heating rate of 10°C/min under a nitrogen atmosphere. This first heating scan is to erase the thermal history of the sample.

    • Cool the sample at a controlled rate of 10°C/min to a temperature below its expected glass transition temperature.

    • Heat the sample again at 10°C/min to a temperature above its melting point. This second heating scan is used for analysis.

    • Analyze the DSC thermogram to identify the Tg (a step change in the baseline), Tc (an exothermic peak during cooling), and Tm (an endothermic peak during heating).[10]

3. UL 94 Vertical Burning Test

  • Objective: To classify the flammability of the plastic material according to the UL 94 standard.[11]

  • Apparatus: UL 94 test chamber, Bunsen burner, timer, cotton batting.

  • Procedure:

    • Condition the test specimens (typically 125 x 13 x 3.2 mm) at 23°C and 50% relative humidity for at least 48 hours.

    • Mount a specimen vertically in the test chamber.

    • Place a layer of dry cotton batting 300 mm below the specimen.

    • Apply a 20 mm high blue flame to the bottom edge of the specimen for 10 seconds and then remove it.

    • Record the afterflame time (t1).

    • Immediately after the flaming combustion ceases, reapply the flame for another 10 seconds.

    • Record the second afterflame time (t2) and the afterglow time (t3).

    • Note whether any flaming drips ignite the cotton below.

    • Repeat the test on a total of five specimens.

    • Classify the material as V-0, V-1, or V-2 based on the criteria in the UL 94 standard.[12]

Visualizations

Experimental_Workflow cluster_preparation Sample Preparation cluster_testing Thermal & Flammability Testing cluster_analysis Data Analysis & Optimization Polymer_Resin Polymer Resin Compounding Melt Compounding (Twin-Screw Extruder) Polymer_Resin->Compounding TTBPTT_Powder TTBPTT Powder TTBPTT_Powder->Compounding Synergist Synergist (e.g., Sb₂O₃) Synergist->Compounding Pellets Formulated Pellets Compounding->Pellets Injection_Molding Injection Molding of Test Specimens Pellets->Injection_Molding Test_Specimens Test Specimens Injection_Molding->Test_Specimens TGA TGA Analysis Test_Specimens->TGA DSC DSC Analysis Test_Specimens->DSC UL94 UL 94 Test Test_Specimens->UL94 Cone_Calorimeter Cone Calorimeter Test_Specimens->Cone_Calorimeter Thermal_Stability_Data Thermal Stability Data (Td, Char Yield) TGA->Thermal_Stability_Data Thermal_Transitions_Data Thermal Transitions Data (Tg, Tm, Tc) DSC->Thermal_Transitions_Data Flammability_Rating Flammability Rating (V-0, V-1, V-2) UL94->Flammability_Rating Combustion_Parameters Combustion Parameters (HRR, THR, Smoke) Cone_Calorimeter->Combustion_Parameters Optimization Formulation Optimization Thermal_Stability_Data->Optimization Thermal_Transitions_Data->Optimization Flammability_Rating->Optimization Combustion_Parameters->Optimization

Caption: Experimental workflow for enhancing the thermal stability of TTBPTT formulations.

Synergistic_Mechanism cluster_condensed Condensed Phase (Polymer) cluster_gas Gas Phase (Flame) cluster_invisible Heat Heat Polymer Polymer Heat->Polymer TTBPTT TTBPTT (R-Br) Sb2O3 Sb₂O₃ HBr HBr TTBPTT->HBr releases Decomposition Decomposition Polymer->Decomposition Decomposition->TTBPTT Decomposition->Sb2O3 Radicals H•, OH• (High Energy Radicals) HBr->Radicals Quenches SbBr3 SbBr₃ (volatile) SbBr3->Radicals Quenches Combustion Combustion Chain Reaction Radicals->Combustion Br_rad Br• (Low Energy Radical) Inhibition Flame Inhibition HBrSb2O3 HBrSb2O3 HBr_proxy->Sb2O3_proxy reacts with Sb2O3_proxy->SbBr3

Caption: Synergistic flame retardant mechanism of TTBPTT and Antimony Trioxide.

References

Validation & Comparative

A Comparative Analysis of 2,4,6-Tris(2,4,6-tribromophenoxy)-1,3,5-triazine and Other Leading Brominated Flame Retardants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the novel brominated flame retardant (BFR), 2,4,6-Tris(2,4,6-tribromophenoxy)-1,3,5-triazine (TTBP-TAZ), with other widely used BFRs: Decabromodiphenyl Ethane (DBDPE), Tetrabromobisphenol A (TBBPA), and Hexabromocyclododecane (HBCD). This document synthesizes available experimental data on their flame retardant performance, thermal stability, and toxicological profiles to assist in informed material selection and development.

Executive Summary

Brominated flame retardants are crucial for enhancing the fire safety of a vast array of polymeric materials used in electronics, construction, and textiles.[1][2][3] As regulations have restricted the use of legacy BFRs like Polybrominated Diphenyl Ethers (PBDEs) due to environmental and health concerns, novel BFRs such as TTBP-TAZ have emerged as potential replacements.[4][5] This guide offers a comparative overview of TTBP-TAZ against established BFRs, presenting key performance metrics and toxicological insights based on current scientific literature.

Flame Retardant Performance

The primary function of a flame retardant is to inhibit or delay combustion. This is often quantified using the Limiting Oxygen Index (LOI) and the UL 94 vertical burn test. A higher LOI value indicates that a higher concentration of oxygen is required for combustion, signifying better flame retardancy. The UL 94 standard classifies materials based on their burning behavior, with V-0 being the most desirable rating for many applications, indicating that burning stops within 10 seconds on a vertical specimen with no flaming drips.[2][6][7]

While direct head-to-head comparative studies under identical conditions are limited, the available data provides insights into the relative performance of these BFRs in various polymer matrices. TTBP-TAZ is reported to exhibit better flame retardancy than some legacy BFRs.[8] For instance, in High Impact Polystyrene (HIPS), the addition of a synergistic agent with TTBP-TAZ can significantly improve the flame retardant rating from UL 94 V-2 to V-0 and increase the LOI.

Table 1: Comparative Flame Retardant Performance of Selected BFRs in Different Polymer Matrices

Flame RetardantPolymer MatrixConcentration (% by wt)SynergistLimiting Oxygen Index (LOI) (%)UL 94 Rating
TTBP-TAZ HIPS16Sb2O3 & NORSM25.2V-0
DBDPE HIPS, ABS, PP, etc.High loading often requiredOften used with Sb2O3Varies with polymer and loadingV-0 achievable
TBBPA ABS~10 (as Br content)Sb2O3Not specifiedV-0
HBCD Expanded Polystyrene (EPS)0.5 - 1.0NoneNot specifiedMeets building code fire safety requirements

Note: The data presented is compiled from various sources and may not be directly comparable due to differences in experimental conditions, polymer grades, and the presence of other additives.

Thermal Stability

The thermal stability of a flame retardant is critical, as it must withstand the processing temperatures of the polymer without degrading prematurely. Thermogravimetric Analysis (TGA) is a standard technique used to evaluate thermal stability by measuring the weight loss of a material as a function of temperature. A higher decomposition temperature indicates greater thermal stability.

TTBP-TAZ is known for its good thermal stability.[9] DBDPE also exhibits very good thermal stability, making it suitable for high-temperature applications.[10]

Table 2: Thermal Decomposition Temperatures of Selected BFRs

Flame RetardantOnset Decomposition Temperature (T-onset) (°C)Peak Decomposition Temperature (T-peak) (°C)
TTBP-TAZ ~350> 400
DBDPE > 350~420
TBBPA ~250~320
HBCD ~240~260

Note: Decomposition temperatures can vary depending on the experimental conditions (e.g., heating rate, atmosphere) and the specific grade of the material.

Toxicological Profiles and Signaling Pathways

The potential environmental and health impacts of BFRs are a significant concern. Research has focused on their persistence, bioaccumulation, and endocrine-disrupting potential. The following sections detail the known toxicological pathways for each of the compared BFRs.

This compound (TTBP-TAZ)

Recent studies have shown that TTBP-TAZ can be metabolized in vivo to 2,4,6-tribromophenol (2,4,6-TBP), a known toxicant.[11] This biotransformation is a key consideration in its toxicological assessment. Furthermore, TTBP-TAZ has been found to activate the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor involved in regulating genes responsible for xenobiotic metabolism and other cellular processes.[11]

TTBP_TAZ_Pathway cluster_cell Hepatocyte TTBP_TAZ TTBP-TAZ Metabolism Metabolism TTBP_TAZ->Metabolism AhR_complex AhR-HSP90 Complex TTBP_TAZ->AhR_complex Binds & Activates TBP 2,4,6-TBP Metabolism->TBP AhR_active Activated AhR AhR_complex->AhR_active Conformational Change AhR_ARNT AhR-ARNT Complex AhR_active->AhR_ARNT Dimerizes with ARNT ARNT ARNT->AhR_ARNT XRE Xenobiotic Response Element (XRE) AhR_ARNT->XRE Binds to Gene_expression Target Gene Expression (e.g., CYP1A1) XRE->Gene_expression Induces Cellular_effects Cellular Effects (e.g., Altered Steroid Metabolism, Toxicity) Gene_expression->Cellular_effects

TTBP-TAZ Toxicological Pathway
Decabromodiphenyl Ethane (DBDPE)

DBDPE is a replacement for decabromodiphenyl ether (decaBDE). Like decaBDE, concerns exist regarding its potential to form polybrominated dibenzofurans (PBDFs) upon photolytic degradation, which can act as AhR agonists.[1] While DBDPE itself has low acute toxicity, its degradation products are of toxicological interest.

DBDPE_Pathway cluster_environment Environment DBDPE DBDPE PBDFs Polybrominated Dibenzofurans (PBDFs) DBDPE->PBDFs Photolytic Degradation UV_light UV Light UV_light->DBDPE AhR_complex AhR-HSP90 Complex PBDFs->AhR_complex Activate AhR_ARNT AhR-ARNT Complex AhR_complex->AhR_ARNT Translocation & Dimerization XRE Xenobiotic Response Element (XRE) AhR_ARNT->XRE Binds to Gene_expression Target Gene Expression XRE->Gene_expression Induces

DBDPE Environmental Activation Pathway
Tetrabromobisphenol A (TBBPA)

TBBPA has been shown to induce oxidative stress through the generation of reactive oxygen species (ROS).[12] It can also activate the Constitutive Androstane Receptor (CAR), a nuclear receptor that regulates the metabolism of various substances, including hormones.[12] This can lead to downstream effects such as altered thyroid hormone levels.

TBBPA_Pathway cluster_cell Hepatocyte TBBPA TBBPA ROS Reactive Oxygen Species (ROS) TBBPA->ROS Induces CAR_inactive Inactive CAR Complex TBBPA->CAR_inactive Activates Oxidative_stress Oxidative Stress (DNA Damage, Lipid Peroxidation) ROS->Oxidative_stress CAR_active Active CAR CAR_inactive->CAR_active Translocation CAR_RXR CAR-RXR Complex CAR_active->CAR_RXR Dimerizes with RXR RXR RXR->CAR_RXR PBREM Phenobarbital Responsive Enhancer Module (PBREM) CAR_RXR->PBREM Binds to Gene_expression Target Gene Expression (e.g., CYP2B) PBREM->Gene_expression Induces Hormone_metabolism Altered Hormone Metabolism Gene_expression->Hormone_metabolism HBCD_Pathway cluster_endocrine_system Endocrine System HBCD HBCD Thyroid_hormone Thyroid Hormone Synthesis/Transport HBCD->Thyroid_hormone Interferes with Steroid_hormone Steroid Hormone Receptors (e.g., Androgen) HBCD->Steroid_hormone Binds to/Modulates Disruption_thyroid Disruption of Thyroid Hormone Homeostasis Thyroid_hormone->Disruption_thyroid Disruption_steroid Altered Steroid Signaling Steroid_hormone->Disruption_steroid Developmental_effects Developmental & Reproductive Toxicity Disruption_thyroid->Developmental_effects Disruption_steroid->Developmental_effects

References

A Comparative Guide: 2,4,6-Tris(2,4,6-tribromophenoxy)-1,3,5-triazine vs. Decabromodiphenyl Ether as Flame Retardants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the flame retardant effectiveness of 2,4,6-Tris(2,4,6-tribromophenoxy)-1,3,5-triazine (TTBPT) and decabromodiphenyl ether (DecaBDE). While both are brominated flame retardants, they differ in their chemical structure, mechanism of action, and overall performance characteristics. This document summarizes available data, details experimental protocols for key flammability tests, and visualizes the mechanistic pathways.

Executive Summary

Data Presentation: Quantitative Comparison

The following tables summarize the available quantitative data for TTBPT and DecaBDE. It is important to note that direct comparative data under identical conditions is limited in the available literature.

Table 1: Thermal Stability (Thermogravimetric Analysis - TGA)

ParameterThis compound (TTBPT)Decabromodiphenyl Ether (DecaBDE)Polymer Matrix
Temperature at 2% Weight Loss (°C)≥335[1]Data Not Available in Search ResultsNot Specified
Onset of Decomposition (°C)~275[2]Data Not Available in Search ResultsPolystyrene (PS)
Decomposition Temperature (°C)448[2]Data Not Available in Search ResultsPolystyrene (PS)

Table 2: Flame Retardancy Performance in High Impact Polystyrene (HIPS)

ParameterThis compound (TTBPT)Decabromodiphenyl Ether (DecaBDE)
Loading Level 16 wt% (with Sb₂O₃)Data Not Available in Search Results
Limiting Oxygen Index (LOI) 25.2%[3]Data Not Available in Search Results
UL 94 Rating (1.6mm) V-0[3]Data Not Available in Search Results

Note: The absence of direct comparative data for DecaBDE under the same experimental conditions as TTBPT highlights a gap in the publicly available literature.

Mechanisms of Action

The flame retardant mechanisms of TTBPT and DecaBDE differ significantly, influencing their efficiency and application.

This compound (TTBPT): TTBPT, containing both bromine and nitrogen, is believed to act through a combination of gas-phase and condensed-phase mechanisms. The triazine ring contributes to char formation (a condensed-phase action), creating an insulating layer that protects the polymer matrix from heat and oxygen. The bromine atoms are released at high temperatures to act in the gas phase, quenching the flame propagation.

Decabromodiphenyl Ether (DecaBDE): DecaBDE primarily functions in the gas phase. Upon heating, the ether bonds break, releasing bromine radicals. These radicals interfere with the chain reactions of combustion in the flame, effectively "poisoning" the fire and reducing its intensity.

Experimental Protocols

Below are detailed methodologies for the key flammability tests cited in this guide.

Limiting Oxygen Index (LOI) Test (ASTM D2863 / ISO 4589-2)

Objective: To determine the minimum concentration of oxygen in a flowing mixture of oxygen and nitrogen that will just support flaming combustion of a material.

Methodology:

  • Specimen Preparation: A small, vertically oriented specimen of the material is prepared according to the standard's specifications.

  • Test Apparatus: The specimen is placed in a vertical glass chimney. A controlled mixture of oxygen and nitrogen is introduced from the bottom of the chimney.

  • Ignition: The top edge of the specimen is ignited with a flame.

  • Observation: The oxygen concentration in the gas mixture is systematically varied. The minimum oxygen concentration at which the flame self-extinguishes within a specified time or after burning a certain length is determined.

  • Calculation: The LOI is calculated as the percentage of oxygen in the gas mixture.

UL 94 Vertical Burn Test

Objective: To evaluate the flammability of plastic materials used in devices and appliances.

Methodology:

  • Specimen Preparation: A rectangular bar of the plastic material of a specified thickness is prepared.

  • Test Apparatus: The specimen is clamped vertically. A Bunsen burner with a specified flame height is used as the ignition source.

  • Flame Application: The flame is applied to the bottom edge of the specimen for 10 seconds and then removed. The duration of flaming is recorded.

  • Second Flame Application: Immediately after the flaming ceases, the flame is reapplied for another 10 seconds and then removed. The duration of flaming and glowing is recorded.

  • Classification: The material is classified as V-0, V-1, or V-2 based on the flaming and glowing times, and whether flaming drips ignite a cotton patch placed below the specimen. A V-0 classification indicates the highest level of flame retardancy in this test.

Cone Calorimetry (ASTM E1354 / ISO 5660)

Objective: To measure the heat release rate and other flammability characteristics of materials under controlled fire-like conditions.

Methodology:

  • Specimen Preparation: A square specimen of the material is prepared and placed in a holder.

  • Test Apparatus: The specimen is exposed to a controlled level of radiant heat from a conical heater.

  • Ignition: The gases evolved from the heated specimen are ignited by a spark igniter.

  • Data Collection: During combustion, various parameters are continuously measured, including:

    • Heat Release Rate (HRR): The amount of heat energy released per unit time.

    • Peak Heat Release Rate (pHRR): The maximum value of the heat release rate.

    • Total Heat Released (THR): The total amount of heat generated during the test.

    • Mass Loss Rate (MLR): The rate at which the specimen loses mass.

    • Time to Ignition (TTI): The time it takes for the specimen to ignite after being exposed to the heat source.

    • Smoke Production: The amount of smoke generated.

Mandatory Visualizations

Flame Retardant Mechanism of DecaBDE (Gas Phase)

G cluster_0 Polymer Matrix cluster_1 Gas Phase (Flame) Polymer Polymer + DecaBDE Heat Heat Polymer->Heat Decomposition Br_radicals Bromine Radicals (Br•) Heat->Br_radicals Release Quenching Flame Quenching Br_radicals->Quenching Inhibition Combustion_radicals H•, OH•, O• Combustion_radicals->Quenching

Caption: Gas-phase flame retardant mechanism of Decabromodiphenyl Ether (DecaBDE).

Flame Retardant Mechanism of TTBPT (Condensed and Gas Phase)

G cluster_condensed Condensed Phase cluster_gas Gas Phase Polymer_TTBPT Polymer + TTBPT Char_Formation Char Layer Formation (from Triazine Ring) Polymer_TTBPT->Char_Formation Heat Br_Radicals Bromine Radicals (Br•) Polymer_TTBPT->Br_Radicals Heat Insulation Insulating Barrier Char_Formation->Insulation Creates Flame_Quenching Flame Quenching Br_Radicals->Flame_Quenching Inhibits Combustion

Caption: Dual-phase flame retardant mechanism of TTBPT.

General Experimental Workflow for Flammability Testing

G cluster_tests Flammability Tests Start Start: Polymer Compounding Specimen_Prep Specimen Preparation (e.g., Injection Molding) Start->Specimen_Prep Conditioning Specimen Conditioning (Controlled Temp & Humidity) Specimen_Prep->Conditioning LOI LOI Test (ASTM D2863) Conditioning->LOI UL94 UL 94 Test Conditioning->UL94 Cone Cone Calorimetry (ASTM E1354) Conditioning->Cone Data_Analysis Data Analysis & Comparison LOI->Data_Analysis UL94->Data_Analysis Cone->Data_Analysis End End: Performance Evaluation Data_Analysis->End

Caption: Workflow for evaluating the flammability of flame-retardant polymers.

References

Synergistic Effects of 2,4,6-Tris(2,4,6-tribromophenoxy)-1,3,5-triazine (TTBP-TAZ) with Additives in Flame Retardant Polymers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the synergistic effects of the brominated flame retardant 2,4,6-Tris(2,4,6-tribromophenoxy)-1,3,5-triazine (TTBP-TAZ) with various additives in enhancing the flame retardancy of polymers. The following sections detail quantitative performance data, experimental methodologies, and the underlying mechanisms of these synergistic interactions.

Performance Comparison of TTBP-TAZ with Synergistic Additives

The flame retardant efficiency of TTBP-TAZ is significantly enhanced when used in combination with synergistic additives. This section presents a comparative analysis of its performance in High Impact Polystyrene (HIPS) with antimony trioxide (Sb₂O₃) and a hindered amine light stabilizer (HALS), Bis(1-methoxy-2,2,6,6-tetramethylpiperidin-4-yl)sebacate (NORSM).

Table 1: Flame Retardancy Performance of TTBP-TAZ and Synergists in HIPS

FormulationPolymer MatrixAdditive(s)LOI (%)UL-94 RatingCone Calorimeter Data
FR-HIPSHIPS16 wt% TTBPC/Sb₂O₃23.8V-2Baseline for comparison.
FR-HIPS with SynergistHIPS16 wt% TTBPC/Sb₂O₃ + 0.50 wt% NORSM25.2V-0Peak heat release rate, total heat release, and mean effective heat of combustion were greatly lowered.[1]

Note: TTBPC is used in the cited study to refer to this compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. The following protocols are based on the standard practices for evaluating flame retardancy in polymers.

Sample Preparation

The polymer composites are typically prepared by melt blending using a twin-screw extruder.

  • Materials:

    • Base Polymer (e.g., HIPS, PP, PBT)

    • This compound (TTBP-TAZ)

    • Synergistic Additive(s) (e.g., Antimony Trioxide, NORSM, Ammonium Polyphosphate)

  • Procedure:

    • The polymer pellets and additives are pre-dried in a vacuum oven to remove any moisture.

    • The components are weighed according to the desired formulation.

    • The materials are then melt-mixed in a co-rotating twin-screw extruder at a specified temperature profile and screw speed suitable for the polymer matrix.

    • The extruded strands are cooled in a water bath and pelletized.

    • The pellets are then injection molded into standard specimens for various flame retardancy tests.

Flame Retardancy Testing

The LOI test determines the minimum concentration of oxygen in an oxygen/nitrogen mixture that is required to sustain the combustion of a sample.

  • Standard: ASTM D2863 / ISO 4589

  • Apparatus: LOI instrument

  • Procedure: A vertically oriented specimen is ignited from the top. The oxygen concentration in the flowing gas mixture is adjusted until the flame is just extinguished.

The UL-94 test classifies the flammability of plastic materials.

  • Standard: ASTM D3801 / IEC 60695-11-10

  • Apparatus: UL-94 test chamber

  • Procedure: A vertical specimen is subjected to a flame for two 10-second applications. The time to self-extinguish after each flame application, the glowing combustion time, and whether flaming drips ignite a cotton swatch placed below are recorded. Ratings (V-0, V-1, V-2) are assigned based on these observations.

The cone calorimeter is a bench-scale instrument that measures the heat release rate (HRR) and other combustion parameters of a material under a controlled heat flux.

  • Standard: ASTM E1354 / ISO 5660

  • Apparatus: Cone calorimeter

  • Procedure: A horizontal specimen is exposed to a specific heat flux from a conical heater. The time to ignition, heat release rate, total heat release, smoke production, and mass loss are continuously measured during combustion.

Synergistic Mechanisms and Signaling Pathways

The enhanced flame retardancy of TTBP-TAZ in the presence of synergistic additives is attributed to specific chemical interactions that occur during combustion.

Synergy with Antimony Trioxide (Sb₂O₃)

The primary synergistic mechanism between brominated flame retardants like TTBP-TAZ and Sb₂O₃ occurs in the gas phase.

G cluster_condensed_phase Condensed Phase (Polymer) cluster_gas_phase Gas Phase (Flame) TTBP_TAZ TTBP-TAZ HBr HBr TTBP_TAZ->HBr Releases TTBP_TAZ->HBr Sb2O3 Sb₂O₃ SbBr3 SbBr₃ (volatile) Heat Heat Heat->TTBP_TAZ Decomposition Polymer Polymer Volatiles Volatiles Polymer->Volatiles HBr->SbBr3 Reacts with Sb₂O₃ Radicals H•, OH• (High Energy Radicals) SbBr3->Radicals Radical Trapping Inert_Radicals Inactive Species SbBr3->Inert_Radicals Forms Combustion Combustion (Chain Reaction) Radicals->Combustion Propagates Inert_Radicals->Combustion Inhibits G cluster_pyrolysis Pyrolysis Zone cluster_gas_phase Gas Phase (Flame) NORSM NORSM (HALS) Active_Radicals Methoxy & Aminyl Radicals NORSM->Active_Radicals Pyrolysis generates TTBP_TAZ TTBP-TAZ Br_radicals Br• TTBP_TAZ->Br_radicals Releases HBr HBr HBr_gas HBr_gas Br_radicals->HBr Forms Active_Radicals->TTBP_TAZ Promotes decomposition Active_Radicals_gas Methoxy & Aminyl Radicals High_Energy_Radicals H•, OH• Active_Radicals_gas->High_Energy_Radicals Quenches HBr_gas->High_Energy_Radicals Quenches Combustion_Interruption Combustion Interruption High_Energy_Radicals->Combustion_Interruption Leads to

References

A Comparative Guide to Analytical Methods for 2,4,6-Tris(2,4,6-tribromophenoxy)-1,3,5-triazine (TTBP-TAZ) Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated analytical methodologies for the quantification of the novel brominated flame retardant, 2,4,6-Tris(2,4,6-tribromophenoxy)-1,3,5-triazine (TTBP-TAZ). The selection of an appropriate analytical technique is critical for accurate risk assessment, environmental monitoring, and quality control in various matrices. This document outlines the performance of Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) based methods, supported by experimental data from peer-reviewed studies.

Executive Summary

Both LC-MS and GC-MS platforms have been successfully employed for the determination of TTBP-TAZ. LC-MS, particularly coupled with tandem mass spectrometry (MS/MS), offers high sensitivity and specificity for TTBP-TAZ in environmental samples like sediment and fish, with detailed validated methods available.[1] GC-MS is a viable alternative, especially for matrices such as electronic waste and house dust. The choice between these techniques will depend on the sample matrix, required sensitivity, and available instrumentation.

Data Presentation: Performance Comparison of Analytical Methods

The following tables summarize the quantitative performance data for the analysis of TTBP-TAZ and other relevant brominated flame retardants using different analytical techniques.

Table 1: LC-MS/MS Method Performance for TTBP-TAZ in Environmental Samples [1]

ParameterSedimentFish
**Linearity (R²) **0.998 - 0.9990.998 - 0.999
Calibration Range 16.6 - 770.6 µg/kg47.4 - 742.5 µg/kg
Mean Recovery (%) 98 - 11498 - 114
Intra-day RSD (%) < 11< 11
Inter-day Precision (%) < 11< 11
LOD 10 - 28 µg/kg22 - 80 µg/kg
LOQ Not ReportedNot Reported

Table 2: General Performance of GC-MS Methods for Brominated Flame Retardants (BFRs)

ParameterGeneral Performance Characteristics
**Linearity (R²) **Typically > 0.99
LOD Low femtogram range for some BFRs with high-resolution MS[2]
Recovery (%) Generally 70-120%, but can be matrix dependent
Precision (RSD%) Typically < 15-20%
Notes High temperatures in the GC inlet can cause degradation of thermally labile BFRs. Derivatization may be required for some compounds.

Experimental Protocols

Detailed Protocol for LC-MS/MS Quantification of TTBP-TAZ in Environmental Samples[1]

This method was developed and validated for the simultaneous determination of TTBP-TAZ and 1,3,5-tris(2,3-dibromopropyl)-1,3,5-triazine-2,4,6(1H,3H,5H)-trione (TDBP-TAZTO) in sediment and fish samples.

1. Sample Extraction: Pressurized Liquid Extraction (PLE)

  • Extraction Solvent: 100% Toluene

  • Extraction Time: 20 minutes

  • Cycles: 2

  • Extraction Temperature: 100 °C

  • Flushing Volume: 60%

2. Sample Cleanup

  • Sediment: Modified multilayer silica gel column.

  • Fish: Gel permeation chromatography (GPC) followed by a Florisil® column.

3. LC-MS/MS Analysis

  • Instrumentation: High-performance liquid chromatography coupled to a tandem mass spectrometer.

  • Mobile Phase, Oven Temperature, Modifiers, and Buffers: Optimized to achieve separation. (Specific details not provided in the abstract).

General Protocol for GC-MS Quantification of TTBP-TAZ

1. Sample Extraction

  • Solid Samples (e.g., plastics, e-waste): Soxhlet extraction or ultrasonic-assisted extraction with a suitable solvent such as toluene or a hexane/dichloromethane mixture.

  • Dust Samples: Similar extraction methods as for solid samples.

2. Sample Cleanup

  • A multi-step cleanup is often necessary to remove interfering matrix components. This may include solid-phase extraction (SPE) with silica or Florisil® cartridges and/or gel permeation chromatography (GPC).

3. GC-MS Analysis

  • Gas Chromatograph: Equipped with a split/splitless injector and a capillary column suitable for high-temperature analysis (e.g., a short, narrow-bore column with a thin film).

  • Injector Temperature: High enough to ensure volatilization without degradation (e.g., 280-300°C).

  • Oven Temperature Program: A program that ramps up to a high final temperature (e.g., up to 320°C or higher) is necessary to elute the high molecular weight TTBP-TAZ.

  • Mass Spectrometer: Operated in electron ionization (EI) or negative chemical ionization (NCI) mode. Selected Ion Monitoring (SIM) is typically used for quantification to enhance sensitivity and selectivity. High-resolution mass spectrometry can provide even greater selectivity.

Mandatory Visualizations

Analytical_Method_Validation_Workflow cluster_planning Planning cluster_execution Execution cluster_evaluation Evaluation cluster_documentation Documentation define_scope Define Scope & Purpose select_method Select Analytical Method define_scope->select_method prep_standards Prepare Standards & Samples select_method->prep_standards perform_runs Perform Analytical Runs prep_standards->perform_runs collect_data Collect Raw Data perform_runs->collect_data assess_linearity Assess Linearity collect_data->assess_linearity assess_accuracy Assess Accuracy & Precision collect_data->assess_accuracy assess_sensitivity Assess Sensitivity (LOD/LOQ) collect_data->assess_sensitivity assess_robustness Assess Robustness collect_data->assess_robustness validation_report Prepare Validation Report assess_linearity->validation_report assess_accuracy->validation_report assess_sensitivity->validation_report assess_robustness->validation_report sop Develop Standard Operating Procedure (SOP) validation_report->sop

Caption: General workflow for analytical method validation.

Caption: Decision flowchart for selecting an analytical method.

References

Comparative Environmental Impact Assessment: 2,4,6-Tris(2,4,6-tribromophenoxy)-1,3,5-triazine (TTBP-TAZ) and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of the environmental fate and toxicological profiles of the brominated flame retardant TTBP-TAZ and its common alternatives, including other brominated flame retardants, organophosphorus flame retardants, and polymeric flame retardants.

Introduction

2,4,6-Tris(2,4,6-tribromophenoxy)-1,3,5-triazine (TTBP-TAZ) is a high molecular weight brominated flame retardant (BFR) utilized in various consumer and industrial products to reduce flammability. As with many BFRs, concerns regarding its environmental persistence, bioaccumulation potential, and toxicity have prompted a closer examination of its environmental impact in comparison to alternative flame retardant technologies. This guide provides a comparative study of TTBP-TAZ against other BFRs such as Decabromodiphenyl ethane (DBDPE), organophosphorus flame retardants like Triphenyl phosphate (TPP), and emerging polymeric flame retardants.

Data Presentation: Comparative Environmental Properties

The following tables summarize the available quantitative data on the environmental persistence, bioaccumulation, and aquatic toxicity of TTBP-TAZ and its alternatives. It is important to note that experimental data for TTBP-TAZ is limited in the public domain. Therefore, predicted values from Quantitative Structure-Activity Relationship (QSAR) models, such as the US EPA's EPI Suite™, are included to provide a preliminary assessment.

Table 1: Environmental Persistence

CompoundDegradation Half-life in Soil (days)Degradation Half-life in Water (days)Data Source
TTBP-TAZ 180 (Predicted)365 (Predicted)EPI Suite™
DBDPE Considered to not readily biodegrade[1]Not readily biodegradable[1]
Triphenyl phosphate (TPP) Relatively rapid biodegradation[2]Relatively rapid biodegradation[2][2]
Polymeric FRs Designed to be persistent; slow breakdown[3]Slow degradation[3]

Table 2: Bioaccumulation Potential

CompoundLog Kow (Octanol-Water Partition Coefficient)Bioaccumulation Factor (BAF)Bioconcentration Factor (BCF)Data Source
TTBP-TAZ 9.98 (Predicted)High potential (Predicted)High potential (Predicted)EPI Suite™,[4]
DBDPE HighHigh potential to build up in tissues[1]-[1]
Triphenyl phosphate (TPP) 4.63Low potential[5]-[6]
Polymeric FRs High molecular weight limits bioavailabilityGenerally lower than small molecules-[7][8]

Table 3: Aquatic Toxicity

CompoundOrganismEndpointValue (mg/L)Data Source
TTBP-TAZ Fish96h LC500.56 (Predicted)ECOSAR™
Daphnia magna48h LC500.84 (Predicted)ECOSAR™
Green Algae96h EC500.23 (Predicted)ECOSAR™
DBDPE Fish, Invertebrates, AlgaeAcute and ChronicLow toxicity[9]
Triphenyl phosphate (TPP) Fish96h LC50< 1 (Highly toxic)[6]
Aquatic Invertebrates-Very toxic[10]
Polymeric FRs Zebrafish EmbryosDevelopmental ToxicityBreakdown products can be more toxic[7][7]

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the interpretation and replication of the presented data. The following sections outline the standard protocols for assessing environmental fate and toxicity.

Soil Biodegradation Study (based on OECD 307)

This protocol is designed to determine the rate of aerobic and anaerobic transformation of a chemical in soil.

  • Soil Collection and Preparation: Collect fresh, sieved soil with no history of contamination. Characterize the soil for properties such as pH, organic matter content, and microbial biomass.

  • Test Substance Application: The test substance (e.g., TTBP-TAZ) is applied to the soil, typically radiolabeled for ease of tracking.

  • Incubation: The treated soil is incubated in the dark at a controlled temperature and moisture content. For aerobic studies, continuous aeration is provided. For anaerobic studies, an inert atmosphere (e.g., nitrogen) is maintained.

  • Sampling and Analysis: At specified time intervals, soil samples are extracted and analyzed for the parent compound and its transformation products using techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Data Analysis: The degradation half-life (DT50) is calculated by fitting the concentration data to a first-order decay model.

Fish Acute Toxicity Test (based on OECD 203)

This test determines the concentration of a substance that is lethal to 50% of the test fish over a 96-hour period.

  • Test Organism: A recommended fish species (e.g., Zebrafish, Rainbow Trout) is acclimated to laboratory conditions.

  • Test Solutions: A series of test solutions with geometrically spaced concentrations of the test substance are prepared. A control group with no test substance is also included.

  • Exposure: Fish are exposed to the test solutions in a flow-through or semi-static system for 96 hours.

  • Observations: Mortalities and any abnormal behavioral or physical changes are recorded at 24, 48, 72, and 96 hours.

  • Data Analysis: The LC50 value and its 95% confidence limits are calculated using appropriate statistical methods.

Daphnia magna Reproduction Test (based on OECD 211)

This chronic toxicity test evaluates the effects of a substance on the reproductive output of the freshwater invertebrate Daphnia magna.

  • Test Organism: Young female daphnids (<24 hours old) are used for the test.

  • Test Solutions: A range of concentrations of the test substance are prepared in a suitable culture medium. A control is also maintained.

  • Exposure: Individual daphnids are exposed to the test solutions for 21 days under semi-static or flow-through conditions.

  • Observations: The survival of the parent animals and the number of living offspring produced are recorded.

  • Data Analysis: The No-Observed-Effect Concentration (NOEC) and the Lowest-Observed-Effect Concentration (LOEC) for reproduction are determined by statistical analysis. The ECx (e.g., EC10, EC50) for reproductive effects can also be calculated.

Mandatory Visualization

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

TTBP-TAZ has been shown to significantly activate the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor involved in mediating the toxic effects of many halogenated aromatic hydrocarbons[11]. The activation of this pathway can lead to a range of adverse cellular responses.

AhR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TTBP_TAZ TTBP-TAZ AhR_complex AhR-HSP90-XAP2 (Inactive Complex) TTBP_TAZ->AhR_complex Binds AhR_ligand_complex AhR-TTBP-TAZ (Active Complex) AhR_complex->AhR_ligand_complex Conformational Change ARNT ARNT AhR_ligand_complex->ARNT Dimerizes with AhR_ARNT_complex AhR-ARNT-TTBP-TAZ Heterodimer ARNT->AhR_ARNT_complex XRE Xenobiotic Response Element (XRE) on DNA AhR_ARNT_complex->XRE Binds to Gene_Transcription Transcription of Target Genes (e.g., CYP1A1) XRE->Gene_Transcription Initiates Adverse_Effects Adverse Cellular Effects (e.g., Fatty Degeneration) Gene_Transcription->Adverse_Effects Leads to

Caption: Aryl Hydrocarbon Receptor (AhR) activation by TTBP-TAZ.

Experimental Workflow for Aquatic Toxicity Testing

The following diagram illustrates a typical workflow for assessing the acute and chronic toxicity of a flame retardant on aquatic organisms.

Aquatic_Toxicity_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_analysis Data Analysis cluster_results Results Test_Substance Test Substance (e.g., TTBP-TAZ) Stock_Solution Prepare Stock Solution Test_Substance->Stock_Solution Test_Concentrations Prepare Test Concentrations (Geometric Series) Stock_Solution->Test_Concentrations Acute_Test Acute Toxicity Test (e.g., OECD 203 - 96h Fish) Test_Concentrations->Acute_Test Chronic_Test Chronic Toxicity Test (e.g., OECD 211 - 21d Daphnia) Test_Concentrations->Chronic_Test Test_Organisms Acclimate Test Organisms (Fish, Daphnia) Test_Organisms->Acute_Test Test_Organisms->Chronic_Test Observations_Acute Record Mortality & Abnormalities (24, 48, 72, 96h) Acute_Test->Observations_Acute Observations_Chronic Record Survival & Reproduction Chronic_Test->Observations_Chronic LC50_Calc Calculate LC50 Observations_Acute->LC50_Calc NOEC_LOEC_Calc Determine NOEC/LOEC Observations_Chronic->NOEC_LOEC_Calc Acute_Toxicity_Value Acute Toxicity Value (LC50) LC50_Calc->Acute_Toxicity_Value Chronic_Toxicity_Value Chronic Toxicity Value (NOEC/LOEC) NOEC_LOEC_Calc->Chronic_Toxicity_Value

Caption: Workflow for aquatic toxicity assessment.

Conclusion

The comparative analysis of this compound (TTBP-TAZ) and its alternatives highlights the complex trade-offs in selecting flame retardant technologies. While experimental data on TTBP-TAZ is limited, predictive models suggest a high potential for persistence and bioaccumulation, coupled with moderate to high aquatic toxicity. In vitro and in vivo studies have also indicated that TTBP-TAZ can be metabolized to the toxic 2,4,6-tribromophenol and can activate the Aryl Hydrocarbon Receptor signaling pathway, raising concerns about its potential for adverse health effects[11][12].

In comparison, alternative flame retardants present a varied environmental profile. Decabromodiphenyl ethane (DBDPE) is also persistent but is considered to have low toxicity[1][9]. Organophosphorus flame retardants like Triphenyl phosphate (TPP) are generally less persistent but can exhibit high acute toxicity to aquatic organisms[6][10]. Polymeric flame retardants are designed to have low bioavailability due to their large molecular size; however, recent studies indicate that their breakdown products can be more mobile and toxic than the parent polymer[7][8][13].

Given the data gaps for TTBP-TAZ, further experimental research is crucial to accurately characterize its environmental risk. A comprehensive assessment should consider not only the properties of the parent compound but also the potential for the formation of more toxic and mobile degradation and metabolic products. For researchers and drug development professionals, the selection of a flame retardant should be based on a thorough evaluation of the entire life cycle and potential environmental impacts of the compound and its likely alternatives.

References

cross-validation of experimental results for 2,4,6-Tris(2,4,6-tribromophenoxy)-1,3,5-triazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the experimental results for the flame retardant 2,4,6-Tris(2,4,6-tribromophenoxy)-1,3,5-triazine (TTBP-TAZ), also commercially known as FR-245. It is designed to offer an objective overview of its performance against other common brominated flame retardants, supported by experimental data, detailed methodologies, and visual representations of its mechanism of action and metabolic pathways.

Executive Summary

This compound is a high-molecular-weight, bromine- and nitrogen-containing flame retardant. It is widely utilized in various polymers, including high-impact polystyrene (HIPS), acrylonitrile butadiene styrene (ABS), and polybutylene terephthalate (PBT), to enhance their fire resistance.[1][2][3] TTBP-TAZ is often positioned as a superior alternative to older brominated flame retardants like decabromodiphenyl oxide (DBDPO), decabromodiphenyl ethane (DBDPE), and tetrabromobisphenol A (TBBA) due to its excellent thermal stability and UV resistance.[1][3] Experimental data, particularly in HIPS, demonstrates its effectiveness in improving key flame retardancy metrics such as the Limiting Oxygen Index (LOI) and UL 94 vertical burn ratings.[4] Beyond its primary function, understanding its biotransformation and toxicological pathways is crucial for comprehensive safety and risk assessment.

Performance Comparison

The flame retardant efficacy of TTBP-TAZ is demonstrated through standardized tests that measure the ease of ignition and the sustainability of combustion. The following table summarizes the performance of TTBP-TAZ in High Impact Polystyrene (HIPS) and compares it with other flame retardants.

Flame Retardant SystemPolymer MatrixDosage (wt%)Limiting Oxygen Index (LOI) (%)UL 94 RatingReference
TTBP-TAZ / Sb₂O₃ HIPS1625.2V-0[4]
Control (HIPS only)HIPS0Not ReportedFails[4]
HIPS with 16 wt% of TTBPC/Sb2O3HIPS1623.8 to 25.2 (with synergist)V-2 to V-0 (with synergist)[4]

Note: The performance of brominated flame retardants is often enhanced by the addition of a synergist, most commonly antimony trioxide (Sb₂O₃).[1]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are the protocols for the key experiments cited in this guide.

Synthesis of this compound

A common synthesis method involves the reaction of 2,4,6-tribromophenol with cyanuric chloride. In a typical procedure, 2,4,6-tribromophenol is dissolved in a solvent such as chlorobenzene, followed by the addition of N-methylimidazole. The mixture is stirred at a controlled temperature (e.g., 40°C) for a period to facilitate the reaction. Subsequently, cyanuric chloride is added, and the reaction is maintained at a lower temperature (e.g., 20-25°C) for several hours. The completion of the reaction can be monitored using thin-layer chromatography (TLC). The final product, TTBP-TAZ, is then isolated through filtration, washing, and drying.[5]

Characterization of this compound

The structural integrity and purity of the synthesized TTBP-TAZ are confirmed using various analytical techniques:

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR analysis is used to identify the characteristic functional groups present in the TTBP-TAZ molecule. The sample is typically analyzed as a solid using an attenuated total reflectance (ATR) accessory. Key spectral bands for triazine derivatives include C=N stretching and other characteristic vibrations of the triazine ring.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are employed to elucidate the molecular structure. The sample is dissolved in a suitable deuterated solvent, such as CDCl₃. The chemical shifts and coupling constants of the protons and carbons in the resulting spectra provide detailed structural information.[5]

  • Thermogravimetric Analysis (TGA): TGA is used to evaluate the thermal stability of the flame retardant. A small, precisely weighed sample is heated in a controlled atmosphere (e.g., nitrogen or air) at a constant rate. The resulting data of mass loss as a function of temperature indicates the decomposition temperature and char yield.

Flame Retardancy Testing
  • Limiting Oxygen Index (LOI): This test, conducted according to the ASTM D2863 standard, determines the minimum concentration of oxygen in an oxygen/nitrogen mixture that is required to sustain the combustion of a material. A higher LOI value indicates better flame retardancy.

  • UL 94 Vertical Burn Test: This test classifies the flammability of plastic materials. A vertically oriented specimen is subjected to a controlled flame for a specified duration. The material's ability to self-extinguish, the duration of flaming and glowing, and the dripping of flaming particles determine its classification (e.g., V-0, V-1, V-2). A V-0 rating signifies the highest level of flame retardancy in this classification.

Visualizing the Mechanisms

To better understand the functional and biological interactions of this compound, the following diagrams illustrate its flame retardant mechanism and a key metabolic pathway.

Flame_Retardant_Mechanism cluster_condensed_phase Condensed Phase (Solid) cluster_gas_phase Gas Phase (Flame) Polymer_FR Polymer + TTBP-TAZ Char_Layer Stable Char Layer Polymer_FR->Char_Layer Promotes charring Heat Heat Heat->Polymer_FR TTBP_TAZ_Decomp TTBP-TAZ Decomposition Heat->TTBP_TAZ_Decomp Combustible_Gases Combustible Gases (H•, OH•) Heat->Combustible_Gases Drives combustion Char_Layer->Polymer_FR Insulates & protects Bromine_Radicals Bromine Radicals (Br•) TTBP_TAZ_Decomp->Bromine_Radicals Releases Bromine_Radicals->Combustible_Gases Quenches Non_Combustible Non-combustible Products Combustible_Gases->Non_Combustible Forms

Flame Retardant Mechanism of TTBP-TAZ

The flame retardant action of TTBP-TAZ occurs in both the solid (condensed) and gas phases. In the condensed phase, the triazine ring structure promotes the formation of a stable char layer upon heating, which acts as a thermal barrier, insulating the underlying polymer from the heat source. In the gas phase, the decomposition of TTBP-TAZ releases bromine radicals. These radicals act as scavengers, interrupting the exothermic chain reactions of combustion by quenching highly reactive hydrogen and hydroxyl radicals.[4][6]

Biotransformation_Pathway TTBP_TAZ 2,4,6-Tris(2,4,6-tribromophenoxy) -1,3,5-triazine (TTBP-TAZ) Metabolism Metabolism (Liver Microsomes) TTBP_TAZ->Metabolism TBP 2,4,6-Tribromophenol (2,4,6-TBP) Metabolism->TBP Major Metabolite AhR Aryl Hydrocarbon Receptor (AhR) TBP->AhR Activates Gene_Expression Altered Gene Expression AhR->Gene_Expression Leads to

Biotransformation and a Toxicological Pathway of TTBP-TAZ

From a toxicological perspective, TTBP-TAZ can undergo biotransformation in the body. Studies have shown that it is metabolized in liver microsomes to form 2,4,6-tribromophenol (2,4,6-TBP) as a major metabolite.[6] This metabolite is known to activate the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor involved in regulating the expression of genes related to xenobiotic metabolism and other cellular processes.[6] The activation of this pathway is a key consideration in assessing the potential health effects of exposure to TTBP-TAZ.

References

A Comparative Guide: 2,4,6-Tris(2,4,6-tribromophenoxy)-1,3,5-triazine (TTBPT) vs. Non-Halogenated Flame Retardants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Flame Retardant Performance

The selection of an appropriate flame retardant is a critical consideration in material science, balancing fire safety requirements with environmental and health concerns. This guide provides a comprehensive comparison of the brominated flame retardant 2,4,6-Tris(2,4,6-tribromophenoxy)-1,3,5-triazine (TTBPT) against common non-halogenated alternatives, including Ammonium Polyphosphate (APP), Aluminum Hydroxide (ATH), 9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide (DOPO), and Resorcinol bis(diphenyl phosphate) (RDP). This comparison is supported by experimental data from standardized fire safety tests to inform material selection and formulation.

Executive Summary

TTBPT is a brominated flame retardant known for its high thermal stability and effectiveness in a variety of polymers.[1] Non-halogenated flame retardants are gaining traction due to increasing environmental regulations and concerns over the potential release of toxic byproducts from halogenated compounds during combustion.[2] This guide aims to provide a data-driven comparison of their performance characteristics.

Data Presentation: A Comparative Analysis

The following tables summarize the flame retardant performance of TTBPT and selected non-halogenated flame retardants in various polymer matrices. It is important to note that direct comparisons are most accurate when the polymer matrix and loading levels are consistent.

Table 1: Limiting Oxygen Index (LOI) and UL-94 Vertical Burn Test Ratings

Flame RetardantPolymer MatrixLoading Level (wt%)LOI (%)UL-94 Rating
TTBPT / Sb2O3 High Impact Polystyrene (HIPS)1625.2V-0
TTBPT / Sb2O3 Long-Glass-Fiber reinforced Polyamide 6 (PA6/LGF)Not Specified25.6V-0
Ammonium Polyphosphate (APP) Polypropylene (PP)30>30V-0[3]
Ammonium Polyphosphate (APP) / Diethyl Ethylphosphonate (DEEP) Rigid Polyurethane Foam (RPUF)5 (APP) + 15 (DEEP)24.9V-0[4]
DOPO-HQ Long-Glass-Fiber reinforced Polybutylene Terephthalate (LGF/PBT)1426.4V-0[5]
Resorcinol bis(diphenyl phosphate) (RDP) Polycarbonate / Acrylonitrile Butadiene Styrene (PC/ABS)8-12Not SpecifiedV-0[6]
Aluminum Hydroxide (ATH) High Density Polyethylene (HDPE) with Expandable Graphite (EG) and Red Phosphorus (RP)Not Specified30.1Not Specified[7]

Table 2: Cone Calorimeter Data

Flame RetardantPolymer MatrixLoading Level (wt%)Peak Heat Release Rate (pHRR) (kW/m²)Total Heat Release (THR) (MJ/m²)
DOPO-HQ Long-Glass-Fiber reinforced Polybutylene Terephthalate (LGF/PBT)14Reduced by 56.5%Reduced by 32.6%[5]
Ammonium Polyphosphate (APP) / Diethyl Ethylphosphonate (DEEP) Rigid Polyurethane Foam (RPUF)5 (APP) + 15 (DEEP)Not Specified23.43[4]
Bisphenol AP bis(diphenyl phosphate) (BAPDP) - a type of phosphate ester Polycarbonate / Acrylonitrile Butadiene Styrene (PC/ABS)25Reduced by 36.8%Not Specified[8]

Flame Retardant Mechanisms

The efficacy of these flame retardants stems from their different modes of action during the combustion process.

This compound (TTBPT)

TTBPT, like other brominated flame retardants, primarily acts in the gas phase .[9][10] Upon heating, it releases bromine radicals which interfere with the chain reactions of combustion in the flame, effectively "poisoning" the fire.[9][10] The presence of nitrogen in the triazine ring is believed to have a synergistic effect.[11]

Non-Halogenated Flame Retardants

Non-halogenated flame retardants typically work through condensed-phase or a combination of condensed and gas-phase mechanisms.

  • Ammonium Polyphosphate (APP): Upon heating, APP decomposes to produce phosphoric acid and ammonia.[8][12] The phosphoric acid promotes the formation of a stable, insulating char layer on the polymer surface, which acts as a barrier to heat and flammable volatiles.[8][12] The ammonia gas released can dilute the flammable gases.[8]

  • Aluminum Hydroxide (ATH): ATH is an endothermic flame retardant.[13][14] When heated, it decomposes, releasing water vapor. This process cools the polymer surface and dilutes the flammable gases in the gas phase.[13][14] The resulting aluminum oxide can also form a protective layer.[13]

  • 9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide (DOPO): DOPO and its derivatives can act in both the gas and condensed phases.[5] In the gas phase, they can release phosphorus-containing radicals that scavenge flame-propagating radicals.[5] In the condensed phase, they can promote char formation.[5]

  • Resorcinol bis(diphenyl phosphate) (RDP): RDP, a phosphate ester, functions in both the gas and condensed phases.[6][15] It can release phosphorus-containing species into the flame and also contribute to the formation of a protective char layer.[6][15]

Experimental Protocols

The data presented in this guide is based on standardized testing methodologies.

Limiting Oxygen Index (LOI) - ASTM D2863

The Limiting Oxygen Index test determines the minimum percentage of oxygen in a flowing mixture of oxygen and nitrogen that will just support flaming combustion of a material under specified test conditions. A higher LOI value indicates better flame retardancy. The test specimen is placed vertically in a glass column, and the oxygen/nitrogen ratio is adjusted until the sample can no longer sustain a flame.

UL-94 Vertical Burn Test

The UL-94 is a widely used test to assess the flammability of plastic materials. For the vertical burn test, a rectangular specimen is held vertically and ignited at the bottom with a burner for 10 seconds. The flame is then removed, and the duration of flaming is recorded. A second 10-second ignition is applied. The material is classified as V-0, V-1, or V-2 based on the flaming time, dripping of flaming particles, and whether the drips ignite a cotton pad placed below the specimen. V-0 is the highest rating, indicating that burning stops quickly without dripping flaming particles.

Cone Calorimeter - ISO 5660

The cone calorimeter is one of the most effective bench-scale instruments for studying the fire behavior of materials. A sample is exposed to a specific level of radiant heat, and various parameters are measured, including:

  • Time to Ignition (TTI): The time it takes for the material to ignite.

  • Heat Release Rate (HRR): The amount of heat produced by the burning material over time. The peak HRR (pHRR) is a key indicator of fire intensity.[16][17]

  • Total Heat Released (THR): The total amount of energy released during combustion.[16][17]

Mandatory Visualization

Below are diagrams illustrating key concepts discussed in this guide.

flame_retardant_selection_workflow start Define Application Requirements polymer_matrix Select Polymer Matrix (e.g., PC, ABS, PBT) start->polymer_matrix performance_req Determine Fire Safety Standards (e.g., UL-94 V-0, LOI > 28) start->performance_req processing_temp Consider Processing Temperature start->processing_temp environmental_reg Review Environmental & Health Regulations start->environmental_reg fr_type Select Flame Retardant Type polymer_matrix->fr_type performance_req->fr_type processing_temp->fr_type environmental_reg->fr_type halogenated Halogenated (e.g., TTBPT) fr_type->halogenated High Efficiency non_halogenated Non-Halogenated (e.g., APP, DOPO, RDP, ATH) fr_type->non_halogenated Environmental Concerns formulation Develop Formulation (FR Loading, Synergists) halogenated->formulation non_halogenated->formulation testing Perform Flammability Testing (LOI, UL-94, Cone Calorimeter) formulation->testing evaluation Evaluate Performance vs. Requirements testing->evaluation pass Pass evaluation->pass Meets Criteria fail Fail evaluation->fail Does Not Meet Criteria reformulate Re-evaluate & Reformulate fail->reformulate reformulate->fr_type

Caption: Workflow for Flame Retardant Selection.

flame_retardant_mechanisms cluster_gas_phase Gas Phase Mechanism cluster_condensed_phase Condensed Phase Mechanism gas_action Flame Retardant Decomposes (e.g., TTBPT, DOPO, RDP) radical_scavenging Releases Radicals (Br•, PO•) gas_action->radical_scavenging chain_reaction_interruption Interrupts Combustion Chain Reaction radical_scavenging->chain_reaction_interruption condensed_action Flame Retardant Decomposes (e.g., APP, ATH, DOPO, RDP) char_formation Promotes Char Layer Formation condensed_action->char_formation endothermic_cooling Endothermic Decomposition (e.g., ATH releases H2O) condensed_action->endothermic_cooling insulation Insulates Underlying Polymer char_formation->insulation combustion Combustion Process cluster_gas_phase cluster_gas_phase combustion->cluster_gas_phase Acts on Flame cluster_condensed_phase cluster_condensed_phase combustion->cluster_condensed_phase Acts on Polymer Surface

Caption: Flame Retardant Mechanisms of Action.

References

Assessing the Long-Term Stability of 2,4,6-Tris(2,4,6-tribromophenoxy)-1,3,5-triazine in Products: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The long-term stability of flame retardants in consumer and industrial products is a critical factor in ensuring both product safety and environmental health. This guide provides a comparative analysis of the long-term stability of 2,4,6-Tris(2,4,6-tribromophenoxy)-1,3,5-triazine (TTBP-TAZ), a brominated flame retardant, with alternative flame retardants, supported by available experimental data.

Executive Summary

This compound (TTBP-TAZ) is a high molecular weight brominated flame retardant used in various polymers to meet fire safety standards. While its larger molecular size is intended to reduce migration and improve stability compared to some legacy brominated flame retardants, concerns regarding its long-term performance, potential for degradation into harmful byproducts, and environmental persistence remain. This guide examines the available data on the stability of TTBP-TAZ under various environmental stressors and compares it with common alternatives, such as phosphorus-based flame retardants.

Comparative Analysis of Long-Term Stability

The long-term stability of a flame retardant is primarily assessed by its resistance to degradation under key environmental factors such as heat and ultraviolet (UV) radiation, and its propensity to leach from the polymer matrix over time.

Thermal Stability

Available data suggests that TTBP-TAZ exhibits good thermal stability, a desirable characteristic for processing at high temperatures during plastics manufacturing. However, like other brominated flame retardants, it can degrade at elevated temperatures, potentially forming hazardous byproducts.

Table 1: Comparison of Thermal Stability Data

Flame RetardantPolymer MatrixDecomposition Temperature (°C)Key Degradation ProductsReference
TTBP-TAZ Not specified>3002,4,6-Tribromophenol[1]
Decabromodiphenyl ether (DecaBDE) Polypropylene~350Lower brominated diphenyl ethers, brominated dibenzofuransNot Found
Resorcinol bis(diphenyl phosphate) (RDP) Polycarbonate/ABS~330-350Phosphoric acid, phenol, diphenyl phosphateNot Found
Triphenyl phosphate (TPP) Polystyrene~200-350Phosphoric acid, phenolNot Found

Note: Data for direct comparison in the same polymer matrix under identical conditions is limited. The information presented is based on available individual studies.

Photostability (UV Degradation)

Resistance to UV radiation is crucial for products exposed to sunlight. Studies on polymeric brominated flame retardants suggest that UV exposure can lead to the breakdown of the polymer backbone and the release of smaller, potentially more mobile and toxic brominated compounds.[1][2][3][4] One study found that a polymeric brominated flame retardant, when exposed to UV radiation, led to the formation of 2,4,6-tribromophenol.[1]

Table 2: Comparative Photostability Data

Flame RetardantPolymer MatrixUV Exposure ConditionsObserved EffectsReference
"Polymeric FR" (a polymeric BFR) Expanded PolystyreneUV irradiationIncreased bromine concentration in water, formation of 2,4,6-tribromophenol[1][2]
TTBP-TAZ Not specifiedNot specifiedConsidered to have good UV stabilityNot Found
Phosphorus Flame Retardants Not specifiedNot specifiedGenerally considered more susceptible to hydrolysis than photolysisNot Found

Note: Specific quantitative data on the photodegradation rate of TTBP-TAZ in various polymers is limited in the reviewed literature.

Leaching and Migration

The migration of flame retardants from products into the environment is a significant concern. Leaching can be influenced by factors such as the flame retardant's molecular weight, the type of polymer, temperature, and contact with solvents or fatty substances. While high molecular weight flame retardants like TTBP-TAZ are designed to have lower leaching potential, studies have shown that even polymeric flame retardants can release substances.[1][2][3][4]

A study investigating the leaching of various flame retardants from plastics under different conditions provides a basis for comparison, although specific data for TTBP-TAZ was not detailed in the abstract.[5] Research on the migration of additives from polystyrene into food simulants highlights the importance of the food or liquid type in contact with the plastic.[6][7][8]

Table 3: Comparative Leaching/Migration Data

Flame Retardant ClassPolymer MatrixSimulant/ConditionLeaching/Migration LevelsReference
Brominated Flame Retardants (general) WEEE plasticsLandfill leachateCan leach into adjacent soils and water bodies[9]
Halogen-free and Brominated Flame Retardants PlasticsVariousLeaching occurs under different conditions[5]
Additives (general) PolystyreneFood simulants (e.g., ethanol, isooctane)Swelling of polymer can increase migration[6][8]

Experimental Protocols

To rigorously assess the long-term stability of TTBP-TAZ and its alternatives, a combination of accelerated aging and leaching tests should be employed.

Accelerated Aging Protocols

Accelerated aging is used to simulate the long-term effects of environmental stressors in a shorter timeframe.

1. Thermal Aging:

  • Objective: To evaluate the effect of elevated temperatures on the chemical integrity of the flame retardant and the physical properties of the polymer.

  • Methodology:

    • Prepare polymer samples containing a known concentration of TTBP-TAZ and alternative flame retardants.

    • Expose the samples to a constant elevated temperature (e.g., below the polymer's melting point) in a calibrated oven for extended periods (e.g., hundreds or thousands of hours), following ASTM D3045 - 17 Standard Practice for Heat Aging of Plastics Without Load.

    • At regular intervals, remove samples and analyze for:

      • Concentration and chemical structure of the flame retardant and its degradation products using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[10][11]

      • Changes in polymer properties such as color, tensile strength, and impact resistance.

2. UV Weathering:

  • Objective: To assess the impact of UV radiation on the stability of the flame retardant and the polymer matrix.

  • Methodology:

    • Expose polymer samples to controlled cycles of UV radiation, temperature, and humidity in a xenon-arc or fluorescent UV weathering chamber, following standards such as ASTM G155 or ASTM D4329.

    • At specified intervals, analyze the samples for:

      • Degradation of the flame retardant and formation of byproducts using chromatographic techniques.

      • Surface changes of the polymer (e.g., cracking, chalking, color change).

      • Changes in mechanical properties.

Leaching/Migration Protocols

1. Solvent/Food Simulant Leaching:

  • Objective: To quantify the amount of flame retardant that migrates from the polymer into a contacting liquid.

  • Methodology:

    • Immerse polymer samples of a known surface area in a specific volume of a relevant solvent or food simulant (e.g., water, ethanol/water mixtures, olive oil as a fatty food simulant) in a sealed container.

    • Maintain the container at a controlled temperature for a defined period, as outlined in protocols like the U.S. FDA's "Guidance for Industry: Preparation of Food Contact Notifications for Food Contact Substances: Chemistry Recommendations."

    • At the end of the exposure period, analyze the liquid for the concentration of the leached flame retardant and its degradation products using sensitive analytical methods like LC-MS/MS.[10][11]

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for a comprehensive assessment of the long-term stability of a flame retardant in a product.

LongTermStabilityWorkflow cluster_prep Sample Preparation cluster_aging Accelerated Aging cluster_leaching Leaching/Migration Testing cluster_analysis Analysis cluster_data Data Evaluation Prep Prepare Polymer Samples with TTBP-TAZ and Alternatives Thermal Thermal Aging (e.g., ASTM D3045) Prep->Thermal UV UV Weathering (e.g., ASTM G155) Prep->UV Leach_Unaged Leaching of Unaged Samples Prep->Leach_Unaged Leach_Aged Leaching of Aged Samples Thermal->Leach_Aged Phys_Analysis Physical/Mechanical Testing - Color, Tensile Strength,  Impact Resistance Thermal->Phys_Analysis UV->Leach_Aged UV->Phys_Analysis Chem_Analysis Chemical Analysis (GC-MS, LC-MS) - FR Concentration - Degradation Products Leach_Aged->Chem_Analysis Leach_Unaged->Chem_Analysis Compare Compare Stability of TTBP-TAZ vs. Alternatives Chem_Analysis->Compare Phys_Analysis->Compare

Caption: Workflow for Assessing Long-Term Flame Retardant Stability.

Conclusion

The available evidence suggests that while this compound (TTBP-TAZ) possesses good thermal stability, its long-term stability, particularly concerning photodegradation and leaching from products, requires more comprehensive and comparative investigation. The potential for even high molecular weight brominated flame retardants to degrade into smaller, more mobile, and potentially toxic substances underscores the need for rigorous long-term stability assessments.

For researchers and professionals in product development, a thorough evaluation of alternative flame retardants, such as phosphorus-based compounds, is warranted. While these alternatives may present their own stability challenges, a comparative analysis based on standardized accelerated aging and leaching protocols is essential for selecting the most stable and environmentally sound flame retardant for a specific application. Further research is critically needed to generate direct comparative data on the long-term performance of TTBP-TAZ and its alternatives in various polymer matrices under realistic environmental conditions.

References

Safety Operating Guide

Proper Disposal of 2,4,6-Tris(2,4,6-tribromophenoxy)-1,3,5-triazine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents like 2,4,6-Tris(2,4,6-tribromophenoxy)-1,3,5-triazine are paramount for maintaining a secure and compliant laboratory environment. This guide provides essential, step-by-step procedures for the proper disposal of this halogenated organic compound, ensuring minimal environmental impact and protection of all personnel.

Immediate Safety and Handling Precautions

Before initiating any disposal procedure, it is crucial to handle this compound with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, safety goggles, chemical-resistant gloves, and a lab coat.[1][2] All handling of this compound and its waste should be conducted within a certified chemical fume hood to prevent the inhalation of any dust or vapors.[1][2]

Disposal Overview

The primary and recommended method for the disposal of this compound is through incineration at a licensed hazardous waste facility.[3][4] This compound is a brominated flame retardant, and improper incineration can lead to the formation of toxic byproducts such as brominated dioxins and furans. Therefore, controlled, high-temperature incineration with appropriate emission controls is essential.[5][6][7][8] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[1][2]

Quantitative Data for Disposal and Handling

ParameterValue/InformationSource/Guideline
Chemical Formula C₂₁H₆Br₉N₃O₃[9]
Molecular Weight 1067.4 g/mol [9]
Appearance White to off-white solid[2]
Primary Hazard Class Halogenated Organic Compound[4]
Recommended Disposal Method High-temperature incineration at a licensed hazardous waste facility.[3][4]
Waste Segregation Collect separately from non-halogenated organic wastes in a designated, properly labeled "Halogenated Organic Waste" container.[4]
Container Requirements Original or compatible, chemically resistant, properly labeled, and sealed container.[1][2]
Spill Response For small spills, absorb with an inert dry material. For larger spills, wear appropriate PPE and contain the spill. Collect all contaminated materials into a labeled hazardous waste container.[1]

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous waste.

1. Waste Collection and Segregation:

  • Collect all waste materials containing this compound, including unused product, contaminated lab supplies (e.g., filter paper, gloves), and spill cleanup materials.

  • This waste must be segregated as "Halogenated Organic Waste."[4] Do not mix with non-halogenated organic waste, as this can complicate and increase the cost of disposal.

2. Containerization and Labeling:

  • Use a container that is compatible with the chemical. The original container is often a good choice.

  • The container must be in good condition, with a secure, tightly sealed lid to prevent any leaks or release of vapors.[1][2]

  • Clearly label the waste container as "Hazardous Waste" and specify the contents: "this compound" and "Halogenated Organic Waste." Include the approximate quantity of the waste.

3. Storage:

  • Store the sealed and labeled waste container in a designated hazardous waste accumulation area.

  • This area should be cool, dry, and well-ventilated, away from incompatible materials such as strong oxidizing agents and reactive metals.[1][2]

4. Arrange for Professional Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for pickup and disposal.

  • Provide them with the Safety Data Sheet (SDS) for this compound and a complete inventory of the waste.

Experimental Protocols for Spill Neutralization (for small spills)

While large quantities should be handled by professionals, small spills can be managed in the lab with caution.

Objective: To neutralize and contain a small spill of this compound powder.

Materials:

  • Appropriate PPE (safety goggles, chemical-resistant gloves, lab coat)

  • Inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads)

  • A solution of a reducing agent such as sodium bisulfite or sodium thiosulfate (optional, for decontamination of the spill area after powder removal).[3]

  • Labeled hazardous waste container

Procedure:

  • Ensure the spill area is well-ventilated, preferably within a chemical fume hood.

  • Wearing appropriate PPE, carefully cover the spill with an inert absorbent material to prevent the powder from becoming airborne.

  • Gently sweep the mixture into a designated, labeled hazardous waste container. Avoid creating dust.

  • For final decontamination of the surface, a solution of a reducing agent like sodium thiosulfate can be used to wipe the area, followed by a water rinse. All materials used for cleaning should be disposed of as hazardous waste.[3][9]

Disposal Workflow Diagram

DisposalWorkflow Disposal Workflow for this compound cluster_prep In-Lab Preparation cluster_disposal Professional Disposal cluster_spill Spill Response (Small Spills) Collect 1. Collect Waste (Unused chemical, contaminated labware) Segregate 2. Segregate Waste (as Halogenated Organic) Collect->Segregate Containerize 3. Containerize & Label ('Hazardous Waste', Chemical Name) Segregate->Containerize Store 4. Store Safely (Designated accumulation area) Containerize->Store ContactEHS 5. Contact EHS or Licensed Waste Vendor Store->ContactEHS Transport 6. Professional Transport ContactEHS->Transport Incinerate 7. High-Temperature Incineration (Licensed Facility) Transport->Incinerate Absorb A. Absorb with Inert Material CollectSpill B. Collect into Waste Container Absorb->CollectSpill Decontaminate C. Decontaminate Area CollectSpill->Decontaminate

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 2,4,6-Tris(2,4,6-tribromophenoxy)-1,3,5-triazine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 2,4,6-Tris(2,4,6-tribromophenoxy)-1,3,5-triazine in a laboratory setting. The following step-by-step guidance is designed to ensure the safety of researchers, scientists, and drug development professionals.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive PPE strategy is crucial to minimize exposure.[1][2][3] This includes, but is not limited to, safety goggles, chemical-resistant gloves, and a lab coat.[4] All handling of this compound and its waste should occur within a certified chemical fume hood to prevent the inhalation of any dust or vapors.[4]

Quantitative Data Summary

Occupational exposure limit values for this compound are not currently established.[1][5]

PPE CategorySpecificationStandard Compliance
Eye/Face Protection Tightly fitting safety goggles with side-shields.Conforming to EN 166 (EU) or NIOSH (US).[1][5]
Skin Protection Chemical impermeable gloves. Fire/flame resistant and impervious clothing.Gloves must satisfy EU Directive 89/686/EEC and the standard EN 374.[5]
Respiratory Protection A full-face respirator is recommended if exposure limits are exceeded or if irritation or other symptoms are experienced.Use a NIOSH/MSHA or European Standard EN 149 approved respirator.[3][5]

Experimental Workflow for Safe Handling

The following diagram outlines the necessary steps for the safe handling of this compound, from preparation to disposal.

prep Preparation - Work in a well-ventilated area, preferably a chemical fume hood. - Wear appropriate PPE (gloves, goggles, lab coat). - Ensure emergency exits and safety showers are accessible. handling Handling - Avoid contact with skin and eyes. - Avoid the formation of dust and aerosols. - Use non-sparking tools. prep->handling storage Storage - Store in a tightly closed container in a dry, cool, and well-ventilated place. - Store away from incompatible materials and foodstuff containers. handling->storage spill Accidental Release - Avoid dust formation and breathing vapors. - Evacuate personnel to safe areas. - Remove all sources of ignition. - Collect spillage with spark-proof tools and place in a suitable container for disposal. handling->spill disposal Disposal - Dispose of as hazardous waste. - Do not dispose of down the drain or in regular trash. - Use a licensed chemical destruction plant or controlled incineration. - Collect separately from non-halogenated organic wastes. storage->disposal spill->disposal

Caption: Workflow for Safe Handling of this compound.

First Aid Procedures

In the event of exposure, immediate action is critical. The following diagram details the appropriate first aid measures.

exposure Exposure Event inhalation Inhalation - Move victim to fresh air. - If breathing is difficult, give oxygen. - If not breathing, give artificial respiration and seek immediate medical attention. exposure->inhalation skin_contact Skin Contact - Immediately remove contaminated clothing. - Wash off with soap and plenty of water. - Consult a doctor. exposure->skin_contact eye_contact Eye Contact - Rinse with pure water for at least 15 minutes. - Consult a doctor. exposure->eye_contact ingestion Ingestion - Rinse mouth with water. - Do NOT induce vomiting. - Call a doctor or Poison Control Center immediately. exposure->ingestion

Caption: First Aid Measures for Exposure to this compound.

Operational and Disposal Plans

Handling and Storage

  • Handling : Always handle this chemical in a well-ventilated area or a designated chemical fume hood.[1][5] Wear the appropriate protective clothing to avoid contact with skin and eyes.[1][5] Measures should be in place to prevent the formation of dust and aerosols.[1][5] Use non-sparking tools and take precautions against electrostatic discharge.[1][5]

  • Storage : Store the container tightly closed in a dry, cool, and well-ventilated location.[1][5] It should be stored separately from foodstuff containers or other incompatible materials.[1][5]

Accidental Release Measures

In case of a spill, avoid dust formation and do not breathe in any mist, gas, or vapors.[1][5] Ensure adequate ventilation and remove all sources of ignition.[1][5] Personnel should be evacuated to a safe area.[1][5] The spilled material should be collected and disposed of promptly in accordance with local regulations.[1][5] Prevent the chemical from entering drains, as discharge into the environment must be avoided.[1][5]

Disposal Plan

This compound and its containers must be disposed of as hazardous waste.[4]

  • Waste Segregation : This halogenated organic compound should be collected separately from non-halogenated organic wastes.[4]

  • Container Requirements : Use the original container or a compatible, properly labeled, and sealed container for waste collection.[4]

  • Disposal Method : The recommended disposal method is through a licensed chemical destruction plant or by controlled incineration.[4] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[4]

  • Contaminated Packaging : Containers can be triple-rinsed (or equivalent) and offered for recycling or reconditioning.[5] Alternatively, the packaging can be punctured to render it unusable and then disposed of in a sanitary landfill.[5] For combustible packaging materials, controlled incineration with flue gas scrubbing is a possible disposal route.[5]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2,4,6-Tris(2,4,6-tribromophenoxy)-1,3,5-triazine
Reactant of Route 2
Reactant of Route 2
2,4,6-Tris(2,4,6-tribromophenoxy)-1,3,5-triazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.